molecular formula C21H30Cl2N2O3 B2578722 ZK756326 dihydrochloride CAS No. 1780259-94-0; 874911-96-3

ZK756326 dihydrochloride

Cat. No.: B2578722
CAS No.: 1780259-94-0; 874911-96-3
M. Wt: 429.38
InChI Key: MPACCEKWFGWZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK756326 dihydrochloride is a useful research compound. Its molecular formula is C21H30Cl2N2O3 and its molecular weight is 429.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPACCEKWFGWZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a synthetic, nonpeptide small molecule that has been identified as a potent and selective full agonist for the C-C chemokine receptor 8 (CCR8).[1][2][3][4][5] As a research tool, ZK756326 is instrumental in elucidating the physiological and pathological roles of CCR8, a G-protein coupled receptor (GPCR) implicated in various immune responses and a promising therapeutic target in immuno-oncology. This guide provides a comprehensive overview of the mechanism of action of ZK756326, detailing its interaction with CCR8, the subsequent signaling cascades, and the experimental protocols used for its characterization.

Core Mechanism of Action: CCR8 Agonism

The primary mechanism of action of ZK756326 dihydrochloride is its function as a full agonist at the CCR8 receptor.[3][4][5] This means that it binds to and activates the receptor, mimicking the effect of the endogenous ligand, chemokine (C-C motif) ligand 1 (CCL1), also known as I-309.[1][4] The activation of CCR8 by ZK756326 initiates a series of intracellular signaling events that are characteristic of GPCR activation.

Quantitative Data: Binding Affinity and Specificity

The potency of ZK756326 as a CCR8 agonist has been quantified through competitive binding assays. These experiments measure the ability of ZK756326 to displace the natural ligand, CCL1, from the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

Parameter Value Description Reference
IC501.8 µMConcentration of ZK756326 required to inhibit 50% of the binding of CCL1 (I-309) to CCR8.[1][2][3][4][5]

Further studies have demonstrated the selectivity of ZK756326 for CCR8 over other GPCRs. While highly selective, some off-target binding has been observed at higher concentrations.

Receptor Family Selectivity Notes Reference
Other Chemokine Receptors>28-foldZK756326 shows high specificity for CCR8 compared to 26 other tested GPCRs.[6]
Serotonergic Receptors (5-HT1A, 5-HT2B, 5-HT6)LowerIC50 values in the range of 4.4 - 5.9 µM have been observed.[6]
Adrenergic Receptor (α2A)LowerAn IC50 of <20 µM has been reported.[6]

Signaling Pathways Activated by ZK756326

Upon binding of ZK756326, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. CCR8 is known to couple primarily to Gαi and Gαq proteins. The activation of these G-proteins initiates distinct downstream signaling cascades.

G_protein_signaling ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds and Activates G_protein Gαq/i βγ CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca2+ IP3R->Ca_ER Opens Channel ER Endoplasmic Reticulum Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Migration, Gene Expression) PKC->Cellular_Response Phosphorylates Targets

Figure 1: CCR8 signaling pathway activated by ZK756326.
Intracellular Calcium Mobilization

A key and readily measurable consequence of CCR8 activation by ZK756326 is the rapid increase in the concentration of intracellular free calcium ([Ca2+]i).[1][3][5] This is a hallmark of Gαq-PLC activation. The generated inositol (B14025) trisphosphate (IP3) diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This calcium signal then propagates further downstream signaling events.

Extracellular Acidification

ZK756326 has been shown to stimulate extracellular acidification in cells expressing human CCR8.[1][3] The extracellular acidification rate (ECAR) is an indicator of the rate of glycolysis. This suggests that CCR8 activation by ZK756326 can modulate cellular metabolism, a crucial aspect of immune cell function.

Experimental Protocols

The characterization of ZK756326's mechanism of action relies on a suite of in vitro cellular assays. Below are the detailed methodologies for the key experiments.

Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of ZK756326 for the CCR8 receptor.

competitive_binding_assay start Start prepare_cells Prepare Jurkat cells expressing hCCR8 start->prepare_cells incubate Incubate cells with a fixed concentration of hCCL1AF647 and varying concentrations of ZK756326 prepare_cells->incubate prepare_reagents Prepare fluorescently labeled CCL1 (hCCL1AF647) and serial dilutions of ZK756326 prepare_reagents->incubate measure_fluorescence Measure fluorescence intensity using a flow cytometer or fluorescence plate reader incubate->measure_fluorescence analyze_data Analyze data to determine the % inhibition of hCCL1AF647 binding and calculate the IC50 value measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for a competitive binding assay.

Methodology:

  • Cell Preparation: Jurkat cells stably expressing human CCR8 are harvested and washed.

  • Reagent Preparation: A fluorescently labeled version of CCL1 (e.g., hCCL1AF647) is used as the reporter ligand. A series of dilutions of ZK756326 are prepared.

  • Incubation: The cells are incubated in the dark at room temperature with a fixed concentration of the fluorescently labeled CCL1 and varying concentrations of ZK756326.

  • Measurement: The fluorescence intensity of the cell suspension is measured using a flow cytometer or a fluorescence plate reader. The fluorescence signal is proportional to the amount of labeled CCL1 bound to the CCR8 receptors.

  • Data Analysis: The percentage of inhibition of labeled CCL1 binding is calculated for each concentration of ZK756326. The IC50 value is then determined by fitting the data to a dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of CCR8 by ZK756326.

calcium_mobilization_assay start Start plate_cells Plate CCR8-expressing cells (e.g., U87 MG) in a 96-well plate start->plate_cells load_dye Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4, Calcium 3) plate_cells->load_dye add_agonist Add ZK756326 to the wells using an automated pipettor (e.g., in a FLIPR instrument) load_dye->add_agonist measure_fluorescence Monitor fluorescence intensity in real-time before and after the addition of ZK756326 add_agonist->measure_fluorescence analyze_data Analyze the change in fluorescence to quantify the intracellular calcium response measure_fluorescence->analyze_data end End analyze_data->end

Figure 3: Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Plating: Cells engineered to express CCR8 (e.g., U87 MG cells) are seeded into a 96-well microplate.[6]

  • Dye Loading: The cells are loaded with a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 3).[6][7] These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium.

  • Agonist Addition: The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.[7][8] A baseline fluorescence reading is taken, after which a solution of ZK756326 is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is monitored in real-time immediately following the addition of the agonist.[8]

  • Data Analysis: The change in fluorescence intensity over time is analyzed to determine the magnitude and kinetics of the intracellular calcium response.

Extracellular Acidification Assay

This assay measures the rate of proton extrusion from cells, providing an indirect measure of glycolytic activity.

ecar_assay start Start seed_cells Seed CCR8-expressing cells in a microplate start->seed_cells prepare_assay Replace culture medium with low-buffered assay medium containing a pH-sensitive fluorescent probe (e.g., pH-Xtra) seed_cells->prepare_assay add_agonist Add ZK756326 to the wells prepare_assay->add_agonist measure_fluorescence Measure fluorescence intensity over time using a fluorescence plate reader add_agonist->measure_fluorescence calculate_ecar Calculate the extracellular acidification rate (ECAR) from the change in fluorescence measure_fluorescence->calculate_ecar end End calculate_ecar->end

Figure 4: Workflow for an extracellular acidification assay.

Methodology:

  • Cell Seeding: CCR8-expressing cells are seeded in a microplate.

  • Assay Preparation: The standard cell culture medium is replaced with a low-buffered assay medium. A pH-sensitive fluorescent probe is added to the medium.[9]

  • Agonist Addition: ZK756326 is added to the wells.

  • Fluorescence Measurement: The plate is incubated in a fluorescence plate reader, and the fluorescence of the pH-sensitive probe is measured kinetically over time.[9] A decrease in extracellular pH leads to a change in the fluorescence of the probe.

  • ECAR Calculation: The rate of change in fluorescence is used to calculate the extracellular acidification rate (ECAR), typically expressed in mpH/min.

Conclusion

This compound is a valuable pharmacological tool for the study of CCR8 biology. Its well-characterized mechanism as a potent and selective full agonist allows for the targeted activation of this receptor and the investigation of its downstream signaling pathways and cellular functions. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the role of CCR8 in health and disease, and to evaluate the therapeutic potential of modulating this important chemokine receptor.

References

ZK756326 Dihydrochloride: A Technical Guide to a Selective CCR8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs). This technical guide provides a comprehensive overview of ZK756326, detailing its mechanism of action, signaling pathways, and experimental characterization. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the investigation of CCR8 biology and its therapeutic potential in immunology and oncology.

Introduction

C-C chemokine receptor 8 (CCR8) is a key regulator of immune responses, particularly in the context of allergic inflammation and tumor immunity.[1][2] Its activation by the endogenous ligand CCL1 modulates the trafficking and function of various immune cells.[2] The development of small molecule agonists for CCR8, such as ZK756326, provides valuable tools to dissect the physiological and pathological roles of this receptor without the limitations associated with protein ligands.[3] ZK756326 has been identified as a full agonist of CCR8, capable of eliciting downstream signaling events comparable to the natural ligand.[1][4]

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride
Molecular Formula C₂₁H₃₀Cl₂N₂O₃
Molecular Weight 429.38 g/mol
CAS Number 1780259-94-0
Appearance Solid
Purity >99%
Solubility Soluble in water to 100 mM

Biological Activity and Quantitative Data

ZK756326 dihydrochloride is a selective agonist for the human CCR8 receptor. Its biological activity has been characterized through various in vitro assays, demonstrating its potency and efficacy in activating CCR8-mediated signaling pathways.

ParameterValueAssay TypeCell LineReference
IC₅₀ (CCL1 binding inhibition) 1.8 µMRadioligand Binding Assay-[1][4]
EC₅₀ (Agonist activity) 245 nMFunctional Assay-
Selectivity (IC₅₀)
> 28-fold vs 26 other GPCRs>50 µMRadioligand Binding Assay-[4]
5-HT₁ₐ5.4 µMRadioligand Binding Assay-[4]
5-HT₂ₒ4.4 µMRadioligand Binding Assay-[4]
5-HT₂ₒ34.8 µMRadioligand Binding Assay-[4]
5-HT₅ₐ16 µMRadioligand Binding Assay-[4]
5-HT₆5.9 µMRadioligand Binding Assay-[4]
α₂ₐ-adrenergic<20 µMRadioligand Binding Assay-[4]

Mechanism of Action and Signaling Pathway

ZK756326 acts as a full agonist at the CCR8 receptor, initiating a cascade of intracellular signaling events. The primary signaling pathway involves the activation of the Gαi subunit of the heterotrimeric G protein. This leads to downstream effector activation, including the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4]

Recent studies suggest that small molecule agonists of CCR8, including ZK756326, may exhibit biased agonism.[2][5] This means they can differentially activate G protein-dependent and β-arrestin-mediated signaling pathways compared to the endogenous ligand CCL1. ZK756326 has been shown to induce β-arrestin 1 recruitment with higher efficacy than CCL1, and this recruitment occurs independently of Gαi signaling.[2] This biased signaling profile is an important consideration for its application in research and potential therapeutic development.

CCR8_Signaling_Pathway ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 binds & activates G_protein Gαiβγ CCR8->G_protein activates beta_arrestin β-Arrestin CCR8->beta_arrestin recruits (biased agonism) G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_i->PLC inhibits Adenylyl Cyclase (not shown) G_beta_gamma->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_pathway Ras/Raf/MEK/ERK Pathway PKC->ERK_pathway pERK pERK1/2 ERK_pathway->pERK Synthesis_Route cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 1-(3-Phenoxybenzyl)piperazine conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat reactant1->conditions reactant2 2-(2-Chloroethoxy)ethanol reactant2->conditions product ZK756326 (2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol) conditions->product N-Alkylation

References

ZK756326 Dihydrochloride: A Technical Guide to a Selective CCR8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective small-molecule, non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of ZK756326 dihydrochloride. The document includes a summary of its binding affinity and functional activity, detailed experimental protocols for in vitro assays, and a discussion of its potential therapeutic implications based on the known roles of CCR8.

Introduction

Chemokine receptors play a crucial role in mediating the migration of immune cells. Among them, CCR8 has emerged as a significant target in immunotherapy, particularly in the context of cancer and autoimmune diseases.[1][2] CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment.[1][3] The development of selective agonists and antagonists for CCR8 is therefore of great interest for modulating immune responses. This compound has been identified as a selective agonist of CCR8, providing a valuable tool for studying the receptor's function and exploring its therapeutic potential.

Mechanism of Action

ZK756326 functions as a full agonist of CCR8.[4] It competitively inhibits the binding of the endogenous CCR8 ligand, CCL1 (also known as I-309).[4] Upon binding to CCR8, ZK756326 activates downstream signaling pathways, leading to a cascade of cellular responses.

Signaling Pathways

Activation of CCR8 by ZK756326 initiates intracellular signaling primarily through Gαi-protein coupling.[4] This leads to two key events:

  • Calcium Mobilization: A dose-dependent increase in intracellular free calcium concentration ([Ca²⁺]i) is a hallmark of ZK756326-mediated CCR8 activation. This is a result of G protein-mediated activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of Ca²⁺ from intracellular stores.

  • Extracellular Acidification: ZK756326 stimulates an increase in the extracellular acidification rate (ECAR), another indicator of cellular metabolic activation following receptor engagement.[4]

Furthermore, studies have shown that CCR8 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK signaling pathway involved in cell proliferation, differentiation, and survival.

Below is a diagram illustrating the signaling pathway initiated by ZK756326.

ZK756326_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to G_protein Gαi/βγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Responses (e.g., Chemotaxis) Ca2->Cellular_Response pERK pERK1/2 ERK_pathway->pERK pERK->Cellular_Response

ZK756326-induced CCR8 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Functional Activity

ParameterSpeciesCell LineValueReference
IC₅₀ (CCL1 binding inhibition)HumanU87 cells expressing CCR81.8 µM[4]
EC₅₀ (Calcium Mobilization)HumanNot Specified245 nM

Table 2: Selectivity Profile

ReceptorIC₅₀ (µM)CommentsReference
CCR8 1.8 Primary Target [4]
5-HT₂B4.4Less selective
5-HT₁A5.4Less selective
5-HT₆5.9Less selective
5-HT₅A16Less selective
α₂A Adrenergic<20 (65% inhibition at 20 µM)Less selective
5-HT₂C34.8Less selective
26 other GPCRs>50>28-fold specificity[4]
CCR3, CXCR3, CXCR4, CCR5No agonist activityHighly selective over these chemokine receptors

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to ZK756326.

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Cell Seeding - Plate CCR8-expressing cells - (e.g., U87-CCR8) in a 96-well plate - Culture overnight B 2. Dye Loading - Load cells with a Ca²⁺-sensitive dye - (e.g., Fluo-4 AM) - Incubate for ~1 hour at 37°C A->B C 3. Cell Washing - Wash cells to remove excess dye B->C D 4. Compound Addition - Add ZK756326 at various concentrations C->D E 5. Fluorescence Measurement - Measure fluorescence intensity kinetically - using a plate reader (e.g., FLIPR) D->E F 6. Data Analysis - Calculate ΔF/F to determine - the change in intracellular [Ca²⁺] E->F

Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Plate cells stably expressing CCR8 (e.g., U87-CCR8) in a 96-well, black-walled, clear-bottom plate at a suitable density and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate for approximately 1 hour at 37°C in the dark.

  • Washing: Gently wash the cells twice with the assay buffer to remove any extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR). Record a baseline fluorescence reading before adding the compound. Add the ZK756326 dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity for a defined period.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response by dividing ΔF by the baseline fluorescence (F). Plot the normalized response against the log of the agonist concentration to determine the EC₅₀ value.

Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to assess the ability of ZK756326 to induce cell migration.

Experimental Workflow:

Chemotaxis_Workflow A 1. Chamber Preparation - Place transwell inserts (e.g., 8 µm pores) - into a 24-well plate B 2. Chemoattractant Addition - Add ZK756326 or control to the lower chamber A->B C 3. Cell Seeding - Resuspend CCR8-expressing cells in serum-free media - Add cell suspension to the upper chamber B->C D 4. Incubation - Incubate for several hours to allow cell migration C->D E 5. Cell Staining and Counting - Remove non-migrated cells from the upper surface - Fix and stain migrated cells on the lower surface - Count migrated cells under a microscope D->E F 6. Data Analysis - Quantify cell migration relative to control E->F

Workflow for Chemotaxis Assay.

Methodology:

  • Chamber Setup: Place transwell inserts with an appropriate pore size (e.g., 8 µm) into the wells of a 24-well plate.

  • Chemoattractant Preparation: Add medium containing various concentrations of this compound or a control (e.g., CCL1 as a positive control, medium alone as a negative control) to the lower chamber.

  • Cell Preparation: Harvest CCR8-expressing cells and resuspend them in serum-free medium.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

  • Cell Staining and Quantification: After incubation, remove the inserts. Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet). Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the input cells.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to ZK756326.

Methodology:

  • Cell Treatment: Culture CCR8-expressing cells to near confluency. Serum-starve the cells for several hours before treatment. Treat the cells with this compound at various concentrations for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-ERK1/2 as a ratio to total ERK1/2.

In Vivo Function and Therapeutic Potential

While specific in vivo studies for ZK756326 are not extensively published in publicly available literature, the known function of CCR8 provides insights into its potential in vivo effects and therapeutic applications.

CCR8 is highly expressed on tumor-infiltrating Tregs, and its ligand CCL1 is often present in the tumor microenvironment.[1][3] This CCL1-CCR8 axis is believed to play a crucial role in the recruitment and retention of Tregs within tumors, thereby promoting an immunosuppressive environment that allows cancer cells to evade immune destruction.[1] Therefore, modulating CCR8 activity is a promising strategy in cancer immunotherapy. While ZK756326 is an agonist and would mimic the effect of CCL1, it serves as an invaluable research tool to probe the consequences of CCR8 activation in various in vivo models. For instance, it could be used to study the dynamics of Treg migration and function in different disease contexts.

Conversely, the development of CCR8 antagonists is a major focus for therapeutic intervention in oncology. By blocking the recruitment of Tregs to the tumor, CCR8 antagonists aim to enhance anti-tumor immunity.

Conclusion

This compound is a well-characterized, selective agonist of the chemokine receptor CCR8. Its ability to potently activate CCR8-mediated signaling pathways makes it an essential tool for researchers investigating the role of this receptor in immunology, particularly in the fields of oncology and autoimmune diseases. The detailed protocols provided in this guide offer a starting point for the in vitro characterization of ZK756326 and other CCR8 modulators. Further in vivo studies are warranted to fully elucidate the physiological and pathological consequences of CCR8 activation by this compound and to explore its full potential in drug discovery and development.

References

ZK756326 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective small molecule, non-peptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various immunological processes. This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of ZK756326 dihydrochloride. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of its mechanism of action are presented to facilitate further research and understanding of this compound and its target.

Introduction

Chemokine receptors play a pivotal role in mediating the migration of immune cells, making them attractive targets for therapeutic intervention in a range of diseases, including inflammatory disorders and HIV infection. CCR8, in particular, is predominantly expressed on Th2 lymphocytes, regulatory T cells (Tregs), and monocytes, suggesting its involvement in allergic inflammation and immune suppression. The discovery of small molecule modulators of CCR8, such as ZK756326, provides valuable tools to probe the biological functions of this receptor and explore its therapeutic potential. ZK756326 was identified through high-throughput screening as a compound that inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309).[1] Subsequent characterization revealed it to be a full agonist of the receptor.[1]

Discovery and Pharmacological Profile

ZK756326, with the chemical name 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol, was discovered through a high-capacity receptor binding screen designed to identify non-peptide antagonists of CCR8. Surprisingly, while it inhibited CCL1 binding, it was found to possess agonistic properties.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of ZK756326.

Table 1: Receptor Binding Affinity

ParameterSpeciesCell LineRadioligandValue (µM)Reference
IC50HumanU87 MG125I-CCL11.8[1]

Table 2: Functional Agonist Activity

AssaySpeciesCell LineParameterValueReference
Intracellular Ca2+ MobilizationHumanU87 MGEC50Submicromolar to micromolar range
Extracellular AcidificationHumanU87 MGStimulationConcentration-dependent[1]
ChemotaxisMurineU87 MGInductionYes[2]
ERK PhosphorylationMurineU87 MGInductionYes[2]
Selectivity Profile

Binding competition assays were performed on a range of other G protein-coupled receptors to determine the selectivity of ZK756326. At a concentration of 50 µM, ZK756326 demonstrated over 28-fold specificity for CCR8 compared to a panel of other receptors.

Mechanism of Action: CCR8 Signaling Pathway

As a G protein-coupled receptor, CCR8 activation by ZK756326 initiates a cascade of intracellular signaling events. CCR8 primarily couples to the Gi class of G proteins.[2] Upon agonist binding, the heterotrimeric G protein dissociates into its Gαi and Gβγ subunits, which in turn modulate the activity of downstream effector molecules. This signaling cascade ultimately leads to the cellular responses observed upon ZK756326 stimulation, including calcium mobilization and activation of the MAPK/ERK pathway.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_protein Gi Protein (αβγ) CCR8->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Stimulates release PKC PKC DAG->PKC Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Cell_response Cellular Response (e.g., Chemotaxis) Ca2_cyto->Cell_response MEK MEK PKC->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF TF->Cell_response

CCR8 signaling pathway upon activation by ZK756326.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ZK756326.

Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity of ZK756326 to human CCR8.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis cells U87 MG cells expressing human CCR8 membranes Prepare cell membranes cells->membranes mix Incubate membranes, ¹²⁵I-CCL1, and ZK756326 (or vehicle) membranes->mix radioligand Prepare ¹²⁵I-CCL1 radioligand->mix compound Prepare serial dilutions of ZK756326 compound->mix filter Rapid filtration through glass fiber filters mix->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify radioactivity on filters wash->count analyze Calculate IC₅₀ value count->analyze

Workflow for the radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation: U87 MG cells stably expressing human CCR8 are cultured under standard conditions. Cells are harvested, washed, and then lysed by homogenization in a hypotonic buffer. The cell lysate is centrifuged to pellet the crude membrane fraction, which is then resuspended in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of 125I-CCL1 and varying concentrations of ZK756326 (or vehicle for total binding) in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of unlabeled CCL1. The incubation is carried out at room temperature for 60 minutes with gentle agitation.[3]

  • Filtration and Washing: The binding reaction is terminated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine, using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Radioactivity Measurement and Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of ZK756326.[3]

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration upon stimulation with ZK756326.

Methodology:

  • Cell Preparation and Dye Loading: U87 MG cells expressing CCR8 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for 45-60 minutes at 37°C in the dark.[4] After loading, the cells are washed to remove excess dye.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established, after which ZK756326 at various concentrations is added to the wells. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response is determined for each concentration of ZK756326. The data are then plotted against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to calculate the EC50 value.

Development Status

A thorough search of publicly available clinical trial registries (e.g., ClinicalTrials.gov) and the scientific literature did not yield any information on clinical trials involving this compound. This suggests that the compound's development has not progressed to the clinical stage, and it remains a tool for preclinical research.

Conclusion

This compound is a valuable pharmacological tool for studying the biology of CCR8. As a selective, non-peptide agonist, it offers an alternative to the natural chemokine ligand CCL1 for activating the receptor in vitro and in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing ZK756326 to investigate the role of CCR8 in health and disease. The lack of clinical development to date may be due to various factors, including pharmacokinetic properties or off-target effects not fully characterized in the initial preclinical studies. Further investigation into these aspects would be necessary to reconsider its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and HIV infection.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated signaling pathways of ZK756326 dihydrochloride, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is formally known as 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

PropertyValueReference
Formal Name 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride[1]
CAS Number 178025-94-0[1]
Molecular Formula C₂₁H₂₈N₂O₃ · 2HCl[1]
Formula Weight 429.4 g/mol [1]
Purity ≥98%
Formulation A crystalline solid
Solubility Soluble in PBS (pH 7.2) at 10 mg/mL

Biological Activity

This compound functions as a full agonist of the CCR8 receptor.[1] It competitively inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with an IC₅₀ value of 1.8 µM.[1] The agonistic activity of this compound is demonstrated by its ability to elicit a dose-responsive increase in intracellular calcium and to cross-desensitize the receptor's response to CCL1.[1] Furthermore, it stimulates extracellular acidification in cells expressing human CCR8.[1]

The compound also activates murine CCR8, inducing chemotaxis and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] Notably, similar to CCL1, this compound can inhibit human immunodeficiency virus (HIV) fusion in cells expressing both CD4 and CCR8.[1] An interesting characteristic of ZK756326 is its ability to bind to and activate a mutated form of murine CCR8 that lacks O-linked sulfation at tyrosines 14 and 15, suggesting a binding mode distinct from that of the natural ligand CCL1.[1]

Signaling Pathways

As an agonist of CCR8, a Gαi-coupled receptor, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the heterotrimeric G protein, leading to downstream effects such as calcium mobilization and activation of the MAPK/ERK pathway.

ZK756326_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZK756326 ZK756326 dihydrochloride CCR8 CCR8 Receptor ZK756326->CCR8 G_protein Gαi/βγ CCR8->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto ERK ERK Ca_cyto->ERK Modulates Ras Ras PI3K->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P MEK->ERK P pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline the protocols used in the characterization of this compound.

Radioligand Binding Assay

This assay is performed to determine the binding affinity of this compound to the CCR8 receptor.

Radioligand_Binding_Workflow start Start prepare_cells Prepare U87 MG cells expressing CCR8 start->prepare_cells prepare_reagents Prepare radioligand ([¹²⁵I]CCL1) and competing ligand (ZK756326) prepare_cells->prepare_reagents incubation Incubate cells with radioligand and varying concentrations of This compound prepare_reagents->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., gamma counter) separation->quantification analysis Analyze data to determine IC₅₀ value quantification->analysis end End analysis->end

Caption: Workflow for the radioligand binding assay.

Protocol:

  • Cell Preparation: U87 MG cells stably expressing human CCR8 are cultured to near confluence.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell suspension, a constant concentration of [¹²⁵I]-labeled CCL1, and serial dilutions of this compound or unlabeled CCL1 (for competition).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., binding buffer with higher salt concentration) to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by this compound.

Calcium_Mobilization_Workflow start Start plate_cells Plate U87 MG-CCR8 cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye incubation Incubate to allow dye de-esterification load_dye->incubation prepare_compound Prepare serial dilutions of This compound incubation->prepare_compound measure_fluorescence Measure baseline and post-stimulation fluorescence using a FLIPR instrument prepare_compound->measure_fluorescence analysis Analyze fluorescence changes to determine EC₅₀ value measure_fluorescence->analysis end End analysis->end

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Plating: Seed U87 MG-CCR8 cells into a black-walled, clear-bottom 96-well microplate and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage).

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow the dye to be taken up and de-esterified by the cells.

  • Compound Preparation: Prepare a plate with serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument will record baseline fluorescence before automatically adding the compound to the cells and then continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium concentration, is plotted against the agonist concentration. The data is then fitted to a sigmoidal dose-response curve to calculate the EC₅₀ value.

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation of ERK1/2, a key downstream event in the CCR8 signaling pathway.

Protocol:

  • Cell Treatment: Culture murine cells expressing CCR8 and serum-starve them before treatment with this compound for various time points.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for studying the biology of the CCR8 receptor. Its characterization as a potent and selective non-peptide agonist, along with an understanding of its signaling pathways and the availability of detailed experimental protocols, provides a solid foundation for further research into the therapeutic potential of targeting CCR8. This guide serves to consolidate this critical information for the scientific community, facilitating ongoing and future investigations in this important area of drug discovery.

References

ZK756326 Dihydrochloride: A Technical Guide to its Binding Affinity for CCR8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ZK756326 dihydrochloride (B599025) for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immune responses. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of ZK756326 dihydrochloride for the CCR8 receptor has been determined through competitive binding assays. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the binding of the natural ligand, is a key metric for its potency.

CompoundReceptorAssay TypeLigandIC50 ValueReference
This compoundHuman CCR8Competition BindingCCL1 (I-309)1.8 µM[1][2][3]

CCR8 Signaling Pathway

CCR8 is a class A G protein-coupled receptor that plays a crucial role in the immune system.[4] Its primary endogenous ligand is the chemokine CCL1.[4] The binding of CCL1 or an agonist like ZK756326 to CCR8 initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This process involves the coupling of the receptor to heterotrimeric G proteins, particularly of the Gαi subtype.

The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), contributing to cellular responses such as chemotaxis and modulation of immune cell function.[5][6]

Below is a diagram illustrating the CCR8 signaling pathway upon agonist binding.

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 CCL1 CCL1 CCL1->CCR8 G_protein Gαiβγ CCR8->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC PLC G_beta_gamma->PLC Activation cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis Ca_flux ↑ [Ca²⁺]i PLC->Ca_flux IP₃/DAG Pathway Ca_flux->Chemotaxis

Caption: CCR8 Signaling Pathway upon Agonist Binding.

Experimental Protocols

The binding affinity of this compound for CCR8 is typically determined using a competitive radioligand or fluorescent ligand binding assay. The following protocol provides a generalized methodology based on common practices for GPCR binding assays.

Objective: To determine the IC50 value of this compound for the CCR8 receptor by measuring its ability to compete with a labeled CCR8 ligand.

Materials:

  • Cell Line: A stable cell line overexpressing human CCR8 (e.g., Jurkat cells or HEK293 cells).

  • Labeled Ligand: Radiolabeled ([¹²⁵I]-CCL1) or fluorescently labeled (e.g., hCCL1-AF647) human CCL1.

  • Test Compound: this compound.

  • Unlabeled Ligand: Non-labeled human CCL1 (for determining non-specific binding).

  • Assay Buffer: Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold for radioligand assays.

  • Detection System: Gamma counter for radioligand assays or a flow cytometer/plate reader for fluorescent assays.

Procedure:

  • Cell Preparation: Culture the CCR8-expressing cells to the appropriate density. On the day of the experiment, harvest the cells and resuspend them in assay buffer to a predetermined concentration.

  • Competition Assay Setup:

    • In a 96-well plate, add a fixed concentration of the labeled ligand to all wells.

    • Add increasing concentrations of the test compound (this compound) to the experimental wells.

    • To determine non-specific binding, add a high concentration of unlabeled CCL1 to a set of control wells.

    • To determine total binding, add only the labeled ligand and assay buffer to another set of control wells.

  • Incubation: Add the cell suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • For Radioligand Assays: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • For Fluorescent Ligand Assays: The separation step may not be necessary if using flow cytometry for detection. For plate-based fluorescence assays, washing steps may be required.

  • Detection:

    • For Radioligand Assays: Dry the filter plate and measure the radioactivity in each well using a gamma counter.

    • For Fluorescent Ligand Assays: Analyze the cells by flow cytometry to measure the mean fluorescence intensity or read the plate on a fluorescence plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

The following diagram illustrates the general workflow for a competitive binding assay.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Cells, Ligands, Buffers) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate - Labeled Ligand - ZK756326 (serial dilution) - Controls Prepare_Reagents->Assay_Setup Add_Cells Add CCR8-expressing Cells Assay_Setup->Add_Cells Incubate Incubate to Reach Equilibrium Add_Cells->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Detect Detect Signal (e.g., Scintillation Counting) Separate->Detect Analyze Data Analysis (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: General Workflow for a Competitive Binding Assay.

References

In Vitro Characterization of ZK756326 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This document provides a comprehensive in vitro characterization of ZK756326, summarizing its binding affinity, functional agonistic activity, and signaling pathways. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.

Core Pharmacological Data

The in vitro activity of ZK756326 has been determined through a series of binding and functional assays. The compound acts as a full agonist at the human CCR8, eliciting downstream signaling events.

ParameterValueDescription
IC50 1.8 µMConcentration of ZK756326 that inhibits 50% of the binding of the natural CCR8 ligand I-309 (CCL1).[1]
EC50 245 nMConcentration of ZK756326 that produces 50% of the maximal response in a functional assay.[2]

Selectivity Profile

The selectivity of ZK756326 for CCR8 was evaluated through binding competition assays against a panel of other G protein-coupled receptors.

Receptor FamilySpecific ReceptorsActivity
Chemokine Receptors CCR3, CXCR3, CXCR4, CCR5No agonist activity demonstrated.[2]
Other GPCRs 26 other GPCRs>28-fold specificity for CCR8 (IC50 values >50 µM).
Serotonergic Receptors 5-HT1A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6Less selectivity observed with IC50 values of 5.4, 4.4, 34.8, 16, and 5.9 µM, respectively.
Adrenergic Receptor α2ALess selectivity observed with an IC50 value of <20 µM.

Signaling Pathways and Experimental Workflows

ZK756326-Mediated CCR8 Signaling Pathway

ZK756326, upon binding to CCR8, activates intracellular signaling cascades typical for Gi/o-coupled GPCRs. This includes the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK1/2.

ZK756326_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G Protein cluster_cytosol Cytosol ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_alpha Gαi/o CCR8->G_alpha Activates PLC PLC G_alpha->PLC Activates G_beta_gamma Gβγ G_beta_gamma->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation FLIPR_Workflow start Start: CCR8-expressing cells plate_cells Plate cells in 96-well plates start->plate_cells dye_loading Load cells with Ca²⁺-sensitive dye plate_cells->dye_loading flipr_setup Place plate in FLIPR instrument dye_loading->flipr_setup prepare_compounds Prepare ZK756326 serial dilutions add_compound Add ZK756326 prepare_compounds->add_compound flipr_setup->add_compound measure_fluorescence Measure fluorescence change (kinetic read) add_compound->measure_fluorescence data_analysis Data Analysis: Calculate EC₅₀ measure_fluorescence->data_analysis end End data_analysis->end

References

ZK756326 Dihydrochloride: A Technical Guide to Its Chemokine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent, non-peptide small molecule agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and inflammatory diseases. This technical guide provides a comprehensive overview of the selectivity profile of ZK756326 for chemokine receptors, detailing its binding affinity and functional activity. The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Selectivity Profile

The selectivity of ZK756326 dihydrochloride has been primarily characterized through its potent agonism at CCR8, with significantly lower activity at other chemokine and G protein-coupled receptors. The available quantitative data from binding and functional assays are summarized below.

ReceptorLigand/CompoundAssay TypeCell LineMeasured Value (IC50/EC50)Reference
Human CCR8 ZK756326Radioligand Binding (I-309/CCL1 competition)Not Specified1.8 µM (IC50)[1]Haskell et al., 2006
Human CCR8 ZK756326Calcium MobilizationU87 MG cells expressing CCR8Full agonist[1]Haskell et al., 2006
Human CCR8 ZK756326Extracellular AcidificationCells expressing human CCR8Stimulatory[1]Haskell et al., 2006
Murine CCR8 ZK756326ChemotaxisCells expressing murine CCR8Induces chemotaxis[1]Haskell et al., 2006
Murine CCR8 ZK756326ERK1/2 PhosphorylationCells expressing murine CCR8Induces phosphorylation[1]Haskell et al., 2006
26 other GPCRs ZK756326Radioligand BindingNot Specified>50 µM (IC50)Haskell et al., 2006
5-HT1A ZK756326Radioligand BindingNot Specified5.4 µM (IC50)[1]MedChemExpress
5-HT2B ZK756326Radioligand BindingNot Specified4.4 µM (IC50)[1]MedChemExpress
5-HT2C ZK756326Radioligand BindingNot Specified34.8 µM (IC50)[1]MedChemExpress
5-HT5A ZK756326Radioligand BindingNot Specified16 µM (IC50)[1]MedChemExpress
5-HT6 ZK756326Radioligand BindingNot Specified5.9 µM (IC50)[1]MedChemExpress
α2A Adrenergic ZK756326Radioligand BindingNot Specified<20 µM (IC50) (65% inhibition at 20 µM)[1]MedChemExpress

Note: The specific 26 other GPCRs with IC50 values >50 µM are not detailed in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard techniques and information inferred from the primary literature.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (ZK756326) to displace a radiolabeled ligand from its receptor.

  • Cell Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the chemokine receptor of interest.

  • Assay Buffer: A suitable buffer, such as 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin (BSA), pH 7.1, is used.

  • Reaction Mixture: Cell membranes are incubated with a fixed concentration of a radiolabeled chemokine ligand (e.g., [125I]-I-309/CCL1 for CCR8) and varying concentrations of ZK756326.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Preparation: Cells expressing the target receptor (e.g., U87 MG cells expressing CCR8) are seeded in a 96-well plate and cultured overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 3) in a suitable buffer, such as Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, for approximately 60 minutes at 37°C.[1]

  • Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of ZK756326.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.

  • Data Analysis: The concentration of ZK756326 that produces 50% of the maximal response (EC50) is determined.

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration.

  • Assay Setup: A Boyden chamber or a similar transwell system is used, with a porous membrane separating an upper and a lower chamber.

  • Cell Preparation: Receptor-expressing cells are resuspended in a serum-free medium.

  • Loading: The cell suspension is added to the upper chamber, and a solution containing ZK756326 at various concentrations is placed in the lower chamber as a chemoattractant.

  • Incubation: The chamber is incubated for a period to allow cells to migrate through the pores of the membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower side of the membrane is quantified, often by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.

  • Data Analysis: The chemotactic response is plotted against the concentration of ZK756326 to determine the potency and efficacy of the compound.

Mandatory Visualizations

Signaling Pathway of ZK756326 at CCR8

CCR8_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_protein Gαi/βγ CCR8->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates ERK ERK1/2 G_beta_gamma->ERK Activates (via PI3K/Akt) cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ IP3->Ca_ER Releases Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Chemotaxis Chemotaxis Ca_cyto->Chemotaxis pERK p-ERK1/2 ERK->pERK pERK->Chemotaxis

Caption: CCR8 signaling cascade initiated by ZK756326.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with CCR8 start->prep_membranes prep_reagents Prepare Radioligand ([125I]-CCL1) and ZK756326 dilutions start->prep_reagents incubation Incubate Membranes, Radioligand, and ZK756326 prep_membranes->incubation prep_reagents->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity on Filter filtration->counting analysis Calculate IC50 Value counting->analysis end End analysis->end

Caption: Workflow for determining binding affinity.

Logical Relationship of Selectivity Analysis

Selectivity_Analysis cluster_primary Primary Target cluster_secondary Secondary Targets (Lower Affinity) cluster_non_targets Non-Targets ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 High Affinity Serotonin_R Serotonin Receptors (5-HT1A, 5-HT2B, etc.) ZK756326->Serotonin_R Lower Affinity Adrenergic_R α2A Adrenergic Receptor ZK756326->Adrenergic_R Lower Affinity Other_GPCRs 26 Other GPCRs ZK756326->Other_GPCRs Very Low/No Affinity IC50_CCR8 IC50 = 1.8 µM CCR8->IC50_CCR8 IC50_Secondary IC50 = 4.4 - 34.8 µM Serotonin_R->IC50_Secondary Adrenergic_R->IC50_Secondary IC50_Non_Targets IC50 > 50 µM Other_GPCRs->IC50_Non_Targets

Caption: ZK756326 selectivity profile logic.

References

The Role of CXCR4 Antagonists in Elucidating HIV Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The entry of human immunodeficiency virus (HIV) into host cells is a critical first step in its lifecycle and a prime target for antiretroviral therapy. For T-tropic (X4) strains of HIV-1, this process is mediated by the interaction of the viral envelope protein gp120 with the host cell's CD4 receptor and the CXCR4 co-receptor. Understanding the molecular intricacies of this interaction is paramount for the development of effective entry inhibitors. While the specific compound ZK756326 dihydrochloride (B599025) could not be identified in publicly available scientific literature, this guide will use the well-characterized CXCR4 antagonist, AMD3100 (Plerixafor), as a representative molecule to explore the role of such antagonists in the study of HIV entry. This document provides an in-depth overview of the mechanism of action, quantitative data on antiviral activity, and detailed experimental protocols relevant to the study of CXCR4 antagonists in the context of HIV research, aimed at researchers, scientists, and drug development professionals.

The HIV-1 Entry Pathway via the CXCR4 Co-receptor

HIV-1 entry into a target T-cell is a sequential process involving the viral envelope glycoprotein (B1211001) (Env), which is a trimer of gp120 and gp41 subunits, and host cell surface receptors.[1]

  • Primary Receptor Binding: The gp120 subunit of the viral Env first binds to the CD4 receptor on the surface of the T-cell.[1]

  • Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor.

  • Co-receptor Binding: For X4-tropic HIV-1 strains, the newly exposed site on gp120 binds to the CXCR4 chemokine receptor.[1][2]

  • Fusion Peptide Exposure: The interaction with CXCR4 triggers another conformational change, this time in the gp41 subunit, leading to the exposure of a hydrophobic fusion peptide.

  • Membrane Fusion: The fusion peptide inserts into the host cell membrane, bringing the viral and cellular membranes into close proximity and facilitating their fusion. This allows the viral capsid to enter the cytoplasm of the host cell.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell Virion {gp120 | gp41} CD4 CD4 Receptor Virion->CD4 1. Binding CXCR4 CXCR4 Co-receptor CD4->CXCR4 2. Conformational Change & Co-receptor Binding CellMembrane Host Cell Cytoplasm CXCR4->CellMembrane 3. Fusion & Entry

Mechanism of Action of CXCR4 Antagonists: The Case of AMD3100

CXCR4 antagonists are molecules that specifically bind to the CXCR4 receptor and block its interaction with both its natural ligand, the chemokine SDF-1 (CXCL12), and the HIV-1 gp120 protein. AMD3100 is a bicyclam molecule that acts as a highly selective and potent antagonist of CXCR4.

Its mechanism of action in inhibiting HIV entry is as follows:

  • Competitive Binding: AMD3100 binds to a pocket within the transmembrane domains of the CXCR4 receptor.

  • Allosteric Inhibition: This binding induces a conformational change in the receptor that prevents the binding of gp120, even after gp120 has engaged with the CD4 receptor.

  • Arrest of the Fusion Cascade: By preventing the gp120-CXCR4 interaction, AMD3100 halts the cascade of conformational changes in the viral envelope glycoproteins, thereby inhibiting the fusion of the viral and cellular membranes.

CXCR4_Antagonist_MoA cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CXCR4 CXCR4 Co-receptor gp120->CXCR4 Interaction Blocked AMD3100 AMD3100 AMD3100->CXCR4 Binds & Blocks

Quantitative Analysis of Antiviral Activity

The antiviral potency of CXCR4 antagonists is typically quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various in vitro assays. The following table summarizes representative data for AMD3100.

Parameter Virus Strain Cell Type Value Assay Type
IC50 HIV-1 IIIB (X4)MT-4 cells1-10 nMCell viability (MTT assay)
IC50 NL4.3 (X4)PM1 cells2.6 nMp24 antigen production
EC50 Various X4 clinical isolatesPBMCs1-20 nMReverse transcriptase activity

Experimental Protocols

The characterization of CXCR4 antagonists involves a battery of in vitro assays to determine their efficacy, specificity, and mechanism of action.

Cell-Based HIV-1 Infectivity Assay

Objective: To determine the concentration of the antagonist required to inhibit HIV-1 infection of susceptible cells by 50% (IC50).

Methodology:

  • Cell Culture: T-cell lines (e.g., MT-4, PM1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Compound Preparation: The CXCR4 antagonist (e.g., AMD3100) is serially diluted in culture medium to create a range of concentrations.

  • Infection: Cells are pre-incubated with the diluted antagonist for a short period (e.g., 30-60 minutes) before being challenged with a known amount of an X4-tropic HIV-1 strain.

  • Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Readout: The extent of viral replication is measured. Common readouts include:

    • p24 Antigen ELISA: Quantification of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measurement of the activity of the viral RT enzyme in the supernatant.

    • Cell Viability Assay (e.g., MTT): For cytopathic viruses, a reduction in cell death corresponds to inhibition of infection.

  • Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated.

Cell-Cell Fusion Assay

Objective: To specifically assess the ability of the antagonist to block the fusion of HIV-1 envelope-expressing cells with CD4/CXCR4-expressing cells.

Methodology:

  • Effector Cells: A cell line (e.g., CHO or 293T) is co-transfected with plasmids encoding the HIV-1 Env (gp120/gp41) and a reporter gene such as luciferase or β-galactosidase under the control of a T7 promoter.

  • Target Cells: Another cell line is co-transfected with plasmids encoding CD4, CXCR4, and the T7 RNA polymerase.

  • Co-culture: The effector and target cells are mixed and co-cultured in the presence of varying concentrations of the CXCR4 antagonist.

  • Fusion and Reporter Gene Expression: If cell fusion occurs, the T7 polymerase from the target cells enters the effector cells and drives the expression of the reporter gene.

  • Readout: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene activity is measured.

  • Data Analysis: The inhibition of reporter gene activity is used to determine the IC50 of the antagonist for the fusion process.

Experimental_Workflow cluster_preparation Preparation cluster_assay Infectivity Assay cluster_analysis Analysis Cells Culture Target Cells (e.g., MT-4) Preincubation Pre-incubate Cells with Antagonist Cells->Preincubation Compound Prepare Serial Dilutions of CXCR4 Antagonist Compound->Preincubation Virus Prepare HIV-1 Stock (X4-tropic) Infection Infect Cells with HIV-1 Virus->Infection Preincubation->Infection Incubation Incubate for 3-7 Days Infection->Incubation Readout Measure Viral Replication (p24 ELISA, RT Assay, etc.) Incubation->Readout Calculation Calculate IC50 Value Readout->Calculation

Conclusion

CXCR4 antagonists, exemplified by AMD3100, are invaluable tools for studying the entry mechanism of X4-tropic HIV-1. They have not only illuminated the critical role of the CXCR4 co-receptor in the viral fusion process but have also paved the way for the development of a new class of antiretroviral drugs. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel HIV entry inhibitors. While the identity of ZK756326 dihydrochloride remains elusive, the principles and methodologies described herein are broadly applicable to the characterization of any compound designed to target the CXCR4 co-receptor in the context of HIV-1 research.

References

The Hypothesized Impact of ZK756326 Dihydrochloride on Regulatory T Cell Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a synthetic small molecule characterized by its dual activity as a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8) and a selective antagonist of the androgen receptor (AR). While direct experimental evidence detailing the effects of ZK756326 on regulatory T cells (Tregs) is not currently available in public literature, the known immunomodulatory roles of its targets, CCR8 and AR, provide a strong basis for hypothesizing its potential impact on Treg function. This technical guide synthesizes the existing knowledge on CCR8 and AR signaling in Tregs to construct a framework for investigating the effects of ZK756326. We provide a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for in vitro and in vivo studies, and a summary of quantitative data from related studies to guide future research in this area. The aim is to equip researchers with the necessary theoretical and practical knowledge to explore ZK756326 as a potential modulator of regulatory T cell activity.

Introduction to Regulatory T Cells (Tregs)

Regulatory T cells are a specialized subpopulation of T lymphocytes that play a critical role in maintaining immune homeostasis and self-tolerance. Characterized by the expression of the master transcription factor Foxp3, Tregs suppress the activation, proliferation, and effector functions of conventional T cells and other immune cells. Their suppressive activity is crucial in preventing autoimmune diseases, limiting chronic inflammatory disorders, and modulating immune responses to pathogens and tumors. The multifaceted mechanisms of Treg-mediated suppression include the secretion of inhibitory cytokines such as IL-10 and TGF-β, metabolic disruption of target cells, and direct cell-cell contact-dependent inhibition.

The Role of CCR8 in Regulatory T Cell Biology

The C-C chemokine receptor 8 (CCR8) has emerged as a key marker for highly suppressive Tregs, particularly within the tumor microenvironment.

CCR8 Expression and Function in Tregs

CCR8 is preferentially expressed on activated Tregs, and its expression is significantly upregulated on tumor-infiltrating Tregs compared to those in peripheral tissues. The primary ligand for CCR8 is the chemokine CCL1. The interaction between CCL1 and CCR8 is believed to play a crucial role in the recruitment and retention of Tregs in inflamed tissues and tumors.

CCR8 Signaling in Tregs

Activation of CCR8 by its ligand CCL1 on Tregs initiates a signaling cascade that enhances their suppressive capabilities. This signaling is mediated, at least in part, through the STAT3 pathway. The key downstream effects of CCR8 activation on Tregs include:

  • Upregulation of Foxp3: Reinforces the Treg lineage stability and suppressive function.

  • Increased production of inhibitory molecules: This includes the immunosuppressive cytokine IL-10 and the ectoenzyme CD39, which is involved in the generation of immunosuppressive adenosine.

  • Enhanced cytolytic potential: Upregulation of Granzyme B suggests a role in direct killing of effector cells.

ZK756326 as a CCR8 Agonist: Hypothesized Effects on Tregs

As a CCR8 agonist, ZK756326 is hypothesized to mimic the effects of CCL1 on Tregs. Potential effects include:

  • Enhanced Treg Suppressive Function: By activating CCR8 signaling, ZK756326 may potentiate the ability of Tregs to suppress effector T cell proliferation and cytokine production.

  • Increased Treg Accumulation: ZK756326 could promote the migration and retention of Tregs in specific tissues, which could be beneficial in autoimmune and inflammatory conditions but detrimental in the context of cancer.

  • Modulation of Treg Phenotype: Treatment with ZK756326 may induce a more activated and suppressive phenotype in Tregs, characterized by higher expression of Foxp3, IL-10, and CD39.

The Role of the Androgen Receptor in Regulatory T Cell Biology

The androgen receptor (AR) is a nuclear receptor that mediates the physiological effects of androgens, such as testosterone (B1683101) and dihydrotestosterone. Recent studies have uncovered a role for AR signaling in modulating Treg function.

Androgen Receptor Signaling in Tregs

Androgens have been shown to directly influence Treg biology. A functional androgen response element has been identified within the Foxp3 gene locus, indicating that AR can directly regulate the expression of this key transcription factor. The binding of the androgen receptor to the Foxp3 locus can lead to epigenetic modifications, such as histone acetylation, thereby promoting Foxp3 expression.[1][2]

Effects of Androgen Receptor Signaling on Treg Function

AR signaling has been demonstrated to stabilize the suppressive function of Tregs. In the context of allergic airway inflammation, AR signaling was shown to increase Treg suppressive capacity by stabilizing Foxp3 expression.[3][4] This suggests that androgens can contribute to the maintenance of a stable and functional Treg population.

ZK756326 as an Androgen Receptor Antagonist: Hypothesized Effects on Tregs

As a selective androgen receptor antagonist, ZK756326 is predicted to block the effects of endogenous androgens on Tregs. The potential consequences of this antagonism include:

  • Reduced Foxp3 Expression: By inhibiting AR binding to the Foxp3 locus, ZK756326 may lead to a decrease in Foxp3 expression in Tregs, potentially destabilizing their lineage and function.

  • Diminished Treg Suppressive Capacity: The blockade of AR signaling could impair the suppressive function of Tregs, leading to an enhanced inflammatory response. This could be a therapeutic advantage in cancer immunotherapy but a disadvantage in autoimmune settings.

Summary of Quantitative Data from Related Studies

While direct quantitative data for ZK756326's effect on Tregs are unavailable, the following table summarizes key findings from studies on CCR8 ligands and androgens, which can serve as a benchmark for future investigations with ZK756326.

Molecule/Ligand Cell Type Assay Key Quantitative Finding Reference
CCL1Human TregsIn vitro suppression assayCCL1 treatment enhanced the suppressive function of Tregs, leading to a significant decrease in effector T cell proliferation.[5]
CCL1Human TregsReal-time PCR4- to 5-fold increase in the transcription of FOXp3 and CCR8, a 3.7-fold increase in CD39, and a 2.5-fold increase in granzyme B and IL-10.[5]
AndrogensHuman T-cellsFlow cytometrySignificant androgen-dependent increase of Foxp3 expression in T-cells from women in the ovulatory phase.[1]
5α-dihydrotestosterone (DHT)Human lung TregsFlow cytometryDHT decreased IL-33–induced ST2 expression in lung Tregs.[3][4]

Experimental Protocols

The following protocols are standard methods for assessing the function of regulatory T cells and can be adapted to investigate the effects of ZK756326.

Isolation of Human Regulatory T Cells

Human Tregs (CD4+CD25+CD127lo/-) can be isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Protocol: Treg Isolation using MACS

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD4+ T cells by negative selection using a CD4+ T Cell Isolation Kit.

  • Isolate CD4+CD25+ T cells by positive selection for CD25.

  • Deplete CD127-expressing cells to obtain a pure population of CD4+CD25+CD127lo/- Tregs.

  • Assess purity by flow cytometry, staining for CD4, CD25, CD127, and Foxp3.

In Vitro Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Tresp).

Protocol: CFSE-based Treg Suppression Assay

  • Isolate Tregs (as described in 5.1) and responder CD4+CD25- T cells (Tresp).

  • Label Tresp cells with Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture CFSE-labeled Tresp cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp).

  • Stimulate the co-cultures with anti-CD3/CD28 beads or antibodies.

  • After 3-4 days, harvest the cells and analyze Tresp proliferation by measuring CFSE dilution using flow cytometry.

  • To test the effect of ZK756326, the compound can be added to the co-cultures at various concentrations.

Cytokine Production Analysis

The effect of ZK756326 on the production of key Treg-related cytokines can be assessed.

Protocol: Intracellular Cytokine Staining

  • Culture isolated Tregs with or without ZK756326 in the presence of stimulation (e.g., anti-CD3/CD28).

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture.

  • Harvest, fix, and permeabilize the cells.

  • Stain for intracellular cytokines such as IL-10 and TGF-β using fluorescently labeled antibodies.

  • Analyze by flow cytometry.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

CCR8_Signaling_in_Tregs Hypothesized CCR8 Signaling Pathway in Tregs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 binds and activates G_protein G_protein CCR8->G_protein activates STAT3 STAT3 G_protein->STAT3 activates pSTAT3 pSTAT3 (activated) STAT3->pSTAT3 Foxp3_gene Foxp3 Gene pSTAT3->Foxp3_gene promotes transcription IL10_gene IL-10 Gene pSTAT3->IL10_gene promotes transcription CD39_gene CD39 Gene pSTAT3->CD39_gene promotes transcription GZMB_gene Granzyme B Gene pSTAT3->GZMB_gene promotes transcription

Caption: Hypothesized CCR8 signaling cascade in regulatory T cells upon activation by ZK756326.

AR_Signaling_in_Tregs Hypothesized Androgen Receptor Signaling in Tregs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR binds and activates AR_dimer AR Dimer AR->AR_dimer dimerizes and translocates ZK756326 ZK756326 ZK756326->AR blocks binding ARE Androgen Response Element (in Foxp3 locus) AR_dimer->ARE binds to Foxp3_transcription Foxp3 Transcription ARE->Foxp3_transcription promotes

Caption: Hypothesized androgen receptor signaling in Tregs and its inhibition by ZK756326.

Experimental Workflow

Treg_Suppression_Assay_Workflow Workflow for In Vitro Treg Suppression Assay Start Start Isolate_PBMCs Isolate PBMCs from Blood Start->Isolate_PBMCs Isolate_Tregs_Tresps Isolate Tregs (CD4+CD25+CD127lo/-) and Tresps (CD4+CD25-) Isolate_PBMCs->Isolate_Tregs_Tresps Label_Tresps Label Tresps with CFSE Isolate_Tregs_Tresps->Label_Tresps Co_culture Co-culture Tregs and Tresps with anti-CD3/CD28 stimulation +/- ZK756326 Label_Tresps->Co_culture Incubate Incubate for 3-4 days Co_culture->Incubate Analyze Analyze Tresp proliferation (CFSE dilution) by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: A streamlined workflow for assessing the impact of ZK756326 on Treg suppressive function.

Conclusion

ZK756326 dihydrochloride presents a unique pharmacological profile with its dual agonistic activity on CCR8 and antagonistic activity on the androgen receptor. Based on the current understanding of the roles of these two receptors in regulatory T cell biology, it is plausible that ZK756326 could significantly modulate Treg function. The agonism of CCR8 may enhance Treg suppressive capabilities, while the antagonism of the androgen receptor could potentially destabilize them. The net effect of ZK756326 on the overall immune response will likely depend on the balance of these opposing actions and the specific immunological context. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the effects of ZK756326 on regulatory T cells and to elucidate its potential as a novel immunomodulatory agent. Further research is imperative to validate these hypotheses and to determine the therapeutic potential of ZK756326 in various disease settings.

References

The Pharmacological Profile of ZK756326 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various immunological processes. This document provides an in-depth technical guide to the pharmacological profile of ZK756326, summarizing its binding and functional activities, detailing the experimental protocols used for its characterization, and illustrating its mechanism of action through signaling pathway and workflow diagrams. The available data indicates that ZK756326 acts as a full agonist at the CCR8 receptor, initiating downstream signaling through the Gαi pathway. Notably, comprehensive in vivo pharmacokinetic data and information on clinical trials for ZK756326 dihydrochloride are not publicly available at this time.

Introduction

Chemokine receptors play a crucial role in mediating the migration of leukocytes and are attractive targets for therapeutic intervention in inflammatory diseases, autoimmune disorders, and HIV infection. The CC chemokine receptor 8 (CCR8) is predominantly expressed on Th2 lymphocytes, regulatory T cells, and macrophages, and its natural ligand is CCL1 (I-309). ZK756326, with the chemical name 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol, has been identified as the first nonpeptide agonist of CCR8. Its small molecule nature offers advantages over protein ligands in terms of stability and potential for oral bioavailability, making it a valuable tool for studying CCR8 biology and a potential starting point for drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound.

Table 1: Receptor Binding Affinity
ParameterReceptorLigandValue (µM)
IC50Human CCR8[125I]CCL1 (I-309)1.8[1][2][3]
Table 2: Functional Agonist Activity
AssayCell LineParameterValue (nM)
Calcium MobilizationHuman CCR8-expressing cellsEC50245[4]
Table 3: Selectivity Profile
Receptor FamilyReceptors with IC50 > 50 µM (at 50 µM test concentration)Receptors with Notable Off-Target Binding (IC50 in µM)
ChemokineCCR1, CCR2b, CCR3, CCR4, CCR5, CCR6, CCR7, CXCR1, CXCR2, CXCR3, CXCR4, CX3CR1-
Other GPCRsα1A, α1B, α1D, α2B, α2C, β1, β2 adrenergic; AT1; B2; CB1, CB2; D1, D2, D3, D4, D5; ETA, ETB; H1, H2, H3; M1, M2, M3, M4, M5; NOP; NTS1; S1A, S1B, S1D, S2A, S4, S7 serotonin; V1A5-HT1A (5.4), 5-HT2B (4.4), 5-HT2C (34.8), 5-HT5A (16), 5-HT6 (5.9), α2A-adrenergic (<20)[1]

Mechanism of Action and Signaling Pathway

ZK756326 functions as a full agonist at the CCR8 receptor, mimicking the action of the endogenous ligand CCL1.[1][3] Its binding to CCR8 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαi.[3] This activation is pertussis toxin-sensitive, confirming the involvement of the Gαi subunit.[3] The dissociation of the G protein subunits initiates downstream signaling cascades, including an increase in intracellular calcium concentration and the activation of the MAPK/ERK pathway, evidenced by the phosphorylation of ERK1/2.[3]

ZK756326_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 G_protein Gαiβγ CCR8->G_protein Activation HIV_fusion_inhibition HIV Fusion Inhibition CCR8->HIV_fusion_inhibition Conformational Change G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK_activation p-ERK1/2 G_alpha_i->ERK_activation MAPK Pathway G_beta_gamma->PLC Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase Chemotaxis Chemotaxis Ca_increase->Chemotaxis ERK_activation->Chemotaxis Binding_Assay_Workflow start Start: Prepare CCR8-expressing cell membranes incubation Incubate membranes with [¹²⁵I]CCL1 and varying concentrations of ZK756326 start->incubation separation Separate bound from free radioligand via filtration (e.g., GF/B filter plates) incubation->separation washing Wash filters to remove non-specific binding separation->washing measurement Measure radioactivity of bound ligand using a scintillation counter washing->measurement analysis Analyze data using non-linear regression to determine IC₅₀ measurement->analysis end End: IC₅₀ Value analysis->end

References

ZK756326 Dihydrochloride: A Nonpeptide Chemokine Receptor Agonist for CCR8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and HIV infection.[1][2] As a small molecule agonist, ZK756326 offers a valuable tool for investigating CCR8 biology and holds potential for therapeutic development, circumventing some of the limitations associated with natural protein ligands.[2] This technical guide provides a comprehensive overview of ZK756326, summarizing its pharmacological properties, detailing the experimental protocols for its characterization, and illustrating the key signaling pathways it modulates.

Pharmacological Profile

ZK756326 acts as a full agonist at the human and mouse CCR8, initiating downstream signaling cascades upon binding.[1] Its activity has been characterized through a variety of in vitro assays, which are summarized below.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for ZK756326 dihydrochloride.

Table 1: Receptor Binding Affinity

ParameterSpeciesValue (µM)Reference
IC50 (CCL1 binding inhibition)Human1.8[1]
IC50 (CCL1 binding inhibition)Mouse2.6[1]

Table 2: Functional Potency and Efficacy

AssaySpeciesParameterValue (µM)EfficacyReference
Calcium MobilizationHumanEC50~1Full Agonist
ChemotaxisMouseEC50~0.1-
β-Arrestin 1 RecruitmentHumanEC50~0.5Higher than hCCL1[1]
Gαi Signaling (Cellular Impedance)HumanEC50~0.3Full Agonist[1]

Table 3: Selectivity Profile

Receptor FamilySpecific Receptors TestedActivityReference
Chemokine ReceptorsCCR4, CXCR3, CXCR4, CCR5No activity[1]
Other GPCRs26 other GPCRs>28-fold selectivity for CCR8[1]
Adrenergic Receptorsα2ALess selective (IC50 <20 µM)
Serotonin Receptors5-HT1A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6Less selective (IC50 values of 5.4, 4.4, 34.8, 16, and 5.9 µM, respectively)

Signaling Pathways

ZK756326 activates CCR8, which primarily couples to the Gαi class of G proteins. This initiates a signaling cascade that leads to various cellular responses. Recent studies have also highlighted that ZK756326 acts as a biased agonist, showing different signaling properties compared to the endogenous ligand, human CCL1 (hCCL1).[1]

Canonical CCR8 Signaling Pathway

Upon activation by an agonist like ZK756326, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other effectors, such as phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively.

CCR8_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to G_protein Gαiβγ CCR8->G_protein Activates PLC PLC G_protein->PLC Gβγ activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2->Cellular_Response PKC->Cellular_Response

Canonical CCR8 Signaling Pathway
Biased Agonism of ZK756326

Studies have shown that ZK756326 exhibits biased agonism at CCR8.[1] While both ZK756326 and the natural ligand hCCL1 are full agonists for Gαi-mediated signaling and calcium mobilization, they differ in their engagement of other pathways.[1] Notably, ZK756326 shows a higher efficacy for β-arrestin 1 recruitment compared to hCCL1.[1] Furthermore, hCCL1-induced cell migration is dependent on Gβγ signaling, whereas migration induced by ZK756326 is not.[1] This indicates that ZK756326 stabilizes a receptor conformation that preferentially engages certain downstream signaling pathways over others.

Biased_Agonism ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 hCCL1 hCCL1 hCCL1->CCR8 Gai Gαi Activation (Full Agonist for both) CCR8->Gai Beta_Arrestin β-Arrestin 1 Recruitment (Higher efficacy for ZK756326) CCR8->Beta_Arrestin Gbg_Migration Gβγ-dependent Migration (Only for hCCL1) CCR8->Gbg_Migration

Biased Agonism at the CCR8 Receptor

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize ZK756326.

Receptor Binding Assay

This assay measures the ability of ZK756326 to compete with the radiolabeled natural ligand for binding to CCR8.

Binding_Assay_Workflow start Start step1 Prepare membranes from cells expressing CCR8 start->step1 step2 Incubate membranes with radiolabeled CCL1 and varying concentrations of ZK756326 step1->step2 step3 Separate bound from free radioligand by filtration step2->step3 step4 Measure radioactivity of the filter-bound complex step3->step4 step5 Calculate IC50 value step4->step5 end End step5->end Calcium_Assay_Workflow start Start step1 Plate CCR8-expressing cells in a microplate start->step1 step2 Load cells with a calcium-sensitive fluorescent dye step1->step2 step3 Add varying concentrations of ZK756326 to the cells step2->step3 step4 Measure fluorescence intensity over time using a plate reader step3->step4 step5 Calculate EC50 value step4->step5 end End step5->end Chemotaxis_Assay_Workflow start Start step1 Place a Transwell insert with a porous membrane into a well of a multi-well plate start->step1 step2 Add ZK756326 to the lower chamber step1->step2 step3 Add CCR8-expressing cells to the upper chamber step2->step3 step4 Incubate to allow cell migration through the membrane step3->step4 step5 Quantify the number of cells that have migrated to the lower chamber step4->step5 step6 Generate dose-response curve step5->step6 end End step6->end BetaArrestin_Assay_Workflow start Start step1 Use cells co-expressing CCR8 fused to a reporter fragment and β-arrestin fused to a complementary fragment start->step1 step2 Add varying concentrations of ZK756326 to the cells step1->step2 step3 Incubate to allow for receptor activation and β-arrestin recruitment step2->step3 step4 Measure the signal generated by the complementation of the reporter fragments step3->step4 step5 Calculate EC50 value step4->step5 end End step5->end

References

Unraveling the Biological Activity of ZK756326 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of ZK756326 dihydrochloride (B599025), a nonpeptide agonist of the CC chemokine receptor 8 (CCR8). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and mechanism of action of this compound.

Core Biological Activity: A Potent CCR8 Agonist

ZK756326 is a small molecule that acts as a full agonist at the human CCR8, a G protein-coupled receptor (GPCR) primarily expressed on T-helper type 2 (Th2) cells and regulatory T cells (Tregs). Its agonistic properties have been characterized through a variety of in vitro assays, demonstrating its ability to elicit downstream signaling and cellular responses comparable to the endogenous ligand, CCL1 (also known as I-309).

Quantitative Analysis of Biological Activity

The biological potency of ZK756326 dihydrochloride has been quantified in several key functional assays. The following table summarizes the available data on its binding affinity and functional efficacy.

Assay TypeParameterValueCell Line
Radioligand Binding AssayIC50 (CCL1 competition)1.8 µM[1]-
Calcium Mobilization AssayEC50254 nM[2]Cells expressing human CCR8

Mechanism of Action and Signaling Pathways

ZK756326-mediated activation of CCR8 initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi subunit of the heterotrimeric G protein complex. This interaction leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events. Additionally, CCR8 activation by small molecule agonists like ZK756326 has been shown to involve Gαq coupling, leading to the mobilization of intracellular calcium.[3] Unlike the natural ligand CCL1, the signaling of ZK756326 does not appear to involve the Gβγ subunit for inducing cell migration.[3]

The activation of Gαi by ZK756326 binding to CCR8 has been confirmed through experiments showing that the cellular response can be blocked by pertussis toxin, a known inhibitor of Gαi signaling.[1]

Below is a diagram illustrating the known signaling pathway initiated by ZK756326.

ZK756326_Signaling_Pathway ZK756326-Mediated CCR8 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds and Activates G_protein Gαi/q Gβγ CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates Chemotaxis Chemotaxis G_protein->Chemotaxis Gαi mediates ERK_phos ERK1/2 Phosphorylation G_protein->ERK_phos Gαi mediates Ca_release Ca²⁺ Release (from ER) PLC->Ca_release Leads to

ZK756326 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A Seed CCR8-expressing cells in a 96-well plate B Culture overnight to allow attachment A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate to allow dye uptake and de-esterification C->D E Wash cells to remove excess dye D->E F Add ZK756326 at various concentrations E->F G Measure fluorescence intensity over time using a plate reader F->G H Analyze data to determine EC50 value G->H

Workflow for the Calcium Mobilization Assay.

Methodology:

  • Cell Preparation: Cells stably expressing human CCR8 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a probenecid (B1678239) solution (to prevent dye leakage) for approximately 1 hour at 37°C.

  • Compound Addition: The plate is then placed in a fluorescence plate reader. This compound, serially diluted to a range of concentrations, is added to the wells.

  • Signal Detection: The fluorescence intensity is measured kinetically, with readings taken immediately before and after the addition of the compound.

  • Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is plotted against the concentration of ZK756326 to determine the EC50 value.

Chemotaxis Assay

This assay quantifies the ability of ZK756326 to induce directed cell migration.

Methodology:

  • Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with media containing various concentrations of ZK756326 or a control chemoattractant.

  • Cell Seeding: CCR8-expressing cells, such as murine T-cell lymphoma L1.2 cells stably transfected with murine CCR8, are placed in the upper chamber.[1]

  • Incubation: The chamber is incubated for several hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by staining the migrated cells and counting them microscopically.

  • Data Analysis: The number of migrated cells is plotted against the concentration of ZK756326 to assess the chemotactic response.

Selectivity Profile

This compound exhibits selectivity for CCR8 over a panel of other GPCRs. In binding competition assays, ZK756326 at a concentration of 50 µM showed greater than 28-fold specificity for CCR8 compared to 26 other GPCRs, all of which had IC50 values greater than 50 µM.[4] However, some off-target binding was observed at serotonergic (5-HT1A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6) and adrenergic (α2A) receptors, with IC50 values in the low to mid-micromolar range.[4] Despite this, ZK756326 did not show agonist activity at the 5-HT1A receptor in a GTPγS binding assay, suggesting it may not functionally activate these off-target receptors.[4]

Conclusion

This compound is a valuable research tool for studying the biology of CCR8. As a potent and selective nonpeptide agonist, it provides a means to investigate the role of CCR8 in various physiological and pathological processes, including immune responses and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive overview of its biological activity and a foundation for further investigation into its therapeutic potential.

References

Methodological & Application

ZK756326 dihydrochloride experimental protocol for calcium flux assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent, selective, and non-peptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) involved in immune responses.[1][2][3][4][] As a full agonist, ZK756326 mimics the action of the natural ligand, CCL1 (I-309), by binding to CCR8 and initiating downstream signaling cascades.[1][2] A key event in this signaling pathway is the mobilization of intracellular calcium, making calcium flux assays a critical tool for characterizing the activity of ZK756326 and screening for other CCR8 modulators.[1][2][6] This document provides a detailed protocol for a fluorescent-based calcium flux assay using ZK756326 dihydrochloride and summarizes its pharmacological properties.

Pharmacological Profile of this compound

This compound has been characterized by its ability to inhibit the binding of the natural CCR8 ligand, CCL1, and to stimulate downstream signaling pathways.

ParameterValueCell LineNotes
IC50 (CCL1 binding inhibition) 1.8 µMHuman CCR8 expressing cellsZK756326 competitively inhibits the binding of the natural ligand.[1][2][4][6]
EC50 (Extracellular Acidification) 254 nMHuman CCR8 expressing cellsDemonstrates potent agonistic activity.[6]
EC50 (Extracellular Acidification) 2.6 µMMouse CCR8 expressing cellsShows species-specific differences in potency.[6]
Receptor Selectivity >28-fold26 other GPCRsExhibits high selectivity for CCR8 over a panel of other G protein-coupled receptors.[6]
Off-Target Binding 5-HT1A (IC50 = 5.4 µM), 5-HT2B (IC50 = 4.4 µM), 5-HT2C (IC50 = 34.8 µM), 5-HT5A (IC50 = 16 µM)N/AAlso binds to several serotonin (B10506) receptor subtypes.[6]

Signaling Pathway

ZK756326, as a CCR8 agonist, initiates a Gαi-mediated signaling cascade. Upon binding to the receptor, the G protein is activated, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration can be detected by calcium-sensitive fluorescent dyes.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_protein Gαiβγ CCR8->G_protein Activates PLC PLC G_protein->PLC Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Downstream Effects Downstream Effects Ca_release->Downstream Effects

ZK756326-induced CCR8 signaling pathway for calcium mobilization.

Experimental Protocol: Calcium Flux Assay

This protocol describes a method for measuring ZK756326-induced calcium mobilization in a CCR8-expressing cell line (e.g., U87 glioblastoma cells) using a fluorescent calcium indicator.

Materials:

  • This compound

  • CCR8-expressing cells (e.g., U87-CCR8)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture CCR8-expressing cells in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells and seed them into a 96-well or 384-well black, clear-bottom microplate at a density of 20,000-40,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and optionally, Probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the wells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the ZK756326 stock solution in assay buffer to create a range of concentrations for the dose-response curve.

  • Calcium Flux Measurement:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL (for 96-well) or 25 µL (for 384-well) of assay buffer to each well.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Inject the ZK756326 dilutions into the wells and continue recording the fluorescence for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the ZK756326 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

experimental_workflow start Start cell_plating Seed CCR8-expressing cells in microplate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with calcium indicator dye incubation1->dye_loading incubation2 Incubate for 60 min dye_loading->incubation2 wash Wash cells to remove excess dye incubation2->wash plate_reader Place plate in fluorescence reader wash->plate_reader baseline Establish baseline fluorescence plate_reader->baseline injection Inject ZK756326 dilutions baseline->injection measurement Measure fluorescence over time injection->measurement analysis Data Analysis (Calculate EC50) measurement->analysis end End analysis->end

Workflow for the this compound calcium flux assay.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the CCR8 receptor. The calcium flux assay is a robust and reliable method for quantifying the agonistic activity of ZK756326 and can be adapted for high-throughput screening of novel CCR8 modulators. The provided protocol offers a comprehensive guide for researchers to implement this assay in their laboratories.

References

Application Notes and Protocols for Chemotaxis Assays: Featuring ZK756326 Dihydrochloride and CXCR1/CXCR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental biological process implicated in immune responses, inflammation, and cancer metastasis.[1][2] Chemokine receptors, such as the CC chemokine receptor 8 (CCR8) and the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2), are key mediators of this process and represent significant targets for therapeutic intervention.[3][4][5][6][7][8][9][10]

This document provides detailed protocols for conducting in vitro chemotaxis assays. It includes a general protocol that can be adapted for studying the effects of the CCR8 agonist ZK756326 dihydrochloride (B599025) on CCR8-expressing cells. Additionally, a specific protocol is provided for a neutrophil chemotaxis assay, illustrating the use of a CXCR1/CXCR2 antagonist to inhibit neutrophil migration, a critical process in inflammation.[11][12][13]

ZK756326 dihydrochloride is a nonpeptide agonist for the CC chemokine receptor CCR8, with an IC50 of 1.8 µM for inhibiting the binding of the CCR8 ligand I-309 (CCL1).[14][15] In contrast, CXCR1 and CXCR2 are G protein-coupled receptors activated by ELR-positive (ELR+) CXC chemokines, such as IL-8 (CXCL8), and play a crucial role in neutrophil recruitment to sites of inflammation.[3][4][5][11][16] Antagonists of CXCR1 and CXCR2 are of significant interest for their potential to modulate inflammatory responses.[8][9][10][17][18]

Signaling Pathways

Ligand binding to chemokine receptors initiates a cascade of intracellular signaling events, leading to cell migration. The following diagram illustrates the general signaling pathway for CXCR1 and CXCR2 activation.

CXCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR1 CXCR1 G_protein Gαβγ CXCR1->G_protein CXCR2 CXCR2 CXCR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Actin_polymerization Actin Polymerization PI3K->Actin_polymerization ERK ERK1/2 PI3K->ERK p38 p38 PI3K->p38 JNK JNK PI3K->JNK Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC PKC->Actin_polymerization Chemotaxis Chemotaxis Actin_polymerization->Chemotaxis Gene_transcription Gene Transcription ERK->Gene_transcription p38->Gene_transcription JNK->Gene_transcription IL8 IL-8 (CXCL8) IL8->CXCR1 IL8->CXCR2 Chemotaxis_Workflow A 1. Prepare Cells (e.g., CCR8-expressing T-cells) B 2. Prepare Chemoattractant (e.g., CCL1) and ZK756326 A->B C 3. Add Chemoattractant to Lower Chamber B->C D 4. Add Cells (with or without ZK756326) to Upper Chamber C->D E 5. Incubate (e.g., 2-4 hours at 37°C) D->E F 6. Quantify Migrated Cells E->F G 7. Data Analysis F->G

References

Application Notes and Protocols for ZK756326 Dihydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the human CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 is primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes, and its natural ligand is CCL1 (I-309). The activation of CCR8 is implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. These application notes provide detailed protocols for utilizing ZK756326 dihydrochloride in a range of in vitro cell-based assays to characterize its activity and explore the function of CCR8.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₁H₂₈N₂O₃ · 2HCl
Molecular Weight 429.38 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and water
Storage Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of ZK756326.

AssayCell LineParameterValue
CCR8 Ligand Binding AssayCells expressing human CCR8IC₅₀ (vs. I-309/CCL1)1.8 µM[1]
Calcium Mobilization AssayHEK293T cells expressing human CCR8Agonist ActivityFull agonist, dose-dependent increase in intracellular calcium[2]
Extracellular AcidificationCells expressing human CCR8Agonist ActivityStimulates extracellular acidification[1]
Chemotaxis AssayL1.2 or 4DE4 cells expressing CCR8Agonist ActivityInduces chemotaxis

Experimental Protocols

CCR8 Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the human CCR8 receptor by measuring its ability to compete with a labeled CCR8 ligand (e.g., ¹²⁵I-CCL1).

Materials:

  • Cell Line: L1.2 or 4DE4 cells stably expressing human CCR8.[1]

  • Test Compound: this compound.

  • Labeled Ligand: ¹²⁵I-labeled CCL1.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Wash Buffer: Assay Buffer with 0.5 M NaCl.

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Harvest CCR8-expressing cells and resuspend in Assay Buffer to a concentration of 2 x 10⁶ cells/mL.

  • In a 96-well filter plate, add 50 µL of the cell suspension to each well.

  • Add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

  • Add 25 µL of ¹²⁵I-CCL1 (at a final concentration close to its Kd) to all wells.

  • Incubate the plate for 2-3 hours at 4°C with gentle agitation.

  • Wash the cells twice with ice-cold Wash Buffer by vacuum filtration.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing CCR8, confirming its agonist activity.

Materials:

  • Cell Line: HEK293T cells transiently or stably expressing human CCR8.[2]

  • Test Compound: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Seed HEK293T-CCR8 cells into the microplates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • After loading, wash the cells gently with Assay Buffer.

  • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

  • Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes).

  • Analyze the data by measuring the peak fluorescence response over baseline. Plot the response against the log concentration of this compound to determine the EC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of CCR8-expressing cells.

Materials:

  • Cell Line: L1.2 or 4DE4 cells stably expressing human CCR8, or primary T cells.[1]

  • Test Compound: this compound.

  • Chemotaxis Chambers: Transwell® inserts (5 µm pore size for lymphocytes).

  • Assay Medium: RPMI 1640 with 0.1% BSA.

  • Cell viability/quantification reagent (e.g., Calcein AM).

Protocol:

  • Prepare serial dilutions of this compound in Assay Medium (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Add the this compound dilutions or control medium to the lower wells of the chemotaxis plate.

  • Harvest CCR8-expressing cells, wash, and resuspend in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Add the cell suspension to the upper chamber of the Transwell® inserts.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the inserts.

  • Quantify the number of cells that have migrated to the lower chamber using a cell quantification method. For example, lyse the cells in the lower chamber and measure fluorescence after adding a DNA-intercalating dye.

  • Plot the number of migrated cells against the log concentration of this compound.

Signaling Pathway and Experimental Workflows

CCR8_Signaling_Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gαi Protein CCR8->G_protein Activates ZK756326 ZK756326 dihydrochloride ZK756326->CCR8 Binds and Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Induces PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release

Caption: CCR8 signaling pathway activated by this compound.

Experimental_Workflow cluster_binding Binding Assay cluster_calcium Calcium Mobilization Assay cluster_chemotaxis Chemotaxis Assay b1 Prepare CCR8-expressing cells and ZK756326 dilutions b2 Incubate with ¹²⁵I-CCL1 b1->b2 b3 Wash and measure radioactivity b2->b3 b4 Determine IC₅₀ b3->b4 c1 Seed CCR8-expressing cells c2 Load with calcium dye c1->c2 c3 Add ZK756326 and measure fluorescence c2->c3 c4 Determine EC₅₀ c3->c4 ch1 Add ZK756326 to lower chamber ch2 Add CCR8-expressing cells to upper chamber ch1->ch2 ch3 Incubate and quantify migrated cells ch2->ch3 ch4 Analyze dose-response ch3->ch4

Caption: General workflow for key in vitro assays with this compound.

References

Application Notes and Protocols for ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and HIV infection.[1] As a selective agonist, ZK756326 serves as a valuable chemical tool for investigating the biological functions of CCR8 and for screening potential therapeutic agents targeting this receptor. This document provides detailed protocols for the preparation of ZK756326 dihydrochloride stock solutions in DMSO, along with methodologies for key in vitro assays to characterize its activity.

Chemical and Physical Properties

This compound is supplied as a crystalline solid. Proper handling and storage are crucial for maintaining its stability and activity.

PropertyValue
Formal Name 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-ethanol, dihydrochloride
Molecular Formula C₂₁H₂₈N₂O₃ • 2HCl
Molecular Weight 429.4 g/mol
CAS Number 1780259-94-0
Purity ≥98%
Solubility DMSO: 6 mg/mL
PBS (pH 7.2): 10 mg/mL[2]
Storage Store solid at -20°C for up to 4 years.[2]

Pharmacological Data

ZK756326 acts as a full agonist at the human CCR8 receptor. Its pharmacological profile has been characterized through various binding and functional assays.

ParameterReceptor/AssayValue
IC₅₀ (Binding Affinity) Human CCR8 (inhibition of CCL1 binding)1.8 µM[2][3][4][5][6]
IC₅₀ (Off-target Binding) 5-HT₁ₐ Receptor5.4 µM[2]
5-HT₂ₒ Receptor4.4 µM[2]
5-HT₂ₒ Receptor34.8 µM[2]
5-HT₅ₐ Receptor16 µM[2]
EC₅₀ (Functional Activity) Extracellular Acidification (human CCR8)254 nM[2]
Extracellular Acidification (mouse CCR8)2.6 µM[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials with secure caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh out 4.294 mg of the compound. Calculation: 429.4 g/mol * 0.010 mol/L * 0.001 L = 0.004294 g = 4.294 mg

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.

  • Dissolution: Vortex the mixture thoroughly to facilitate dissolution. If the compound does not dissolve completely, sonicate in a water bath for short intervals. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the stock solutions at -20°C. For long-term storage (months to years), -80°C is recommended.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the frozen stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway of ZK756326.

G A Weigh ZK756326 dihydrochloride powder B Add anhydrous DMSO A->B C Vortex and/or sonicate to dissolve B->C D Visually confirm complete dissolution C->D D->C Particulates remain E Aliquot into sterile tubes D->E Clear solution F Store at -20°C or -80°C E->F G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds & Activates G_protein Gαi/βγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates ERK_phos ERK Phosphorylation G_protein->ERK_phos Leads to IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Chemotaxis Chemotaxis Ca_release->Chemotaxis Mediates ERK_phos->Chemotaxis Contributes to

References

Application Notes and Protocols for ZK756326 Dihydrochloride in G Protein-Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] CCR8 and its endogenous ligand, CCL1, are implicated in various physiological and pathological processes, including immune responses and inflammation. ZK756326 serves as a valuable pharmacological tool for investigating CCR8-mediated signaling pathways and for screening for novel modulators of this receptor. These application notes provide an overview of ZK756326 and detailed protocols for its use in studying GPCR signaling.

Mechanism of Action

ZK756326 acts as a full agonist at the CCR8 receptor, primarily signaling through the Gαi pathway.[3][4] Activation of Gαi-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, ZK756326 has been shown to stimulate a dose-responsive increase in intracellular calcium concentration.[1][2]

Interestingly, ZK756326 exhibits biased agonism.[3][4] While the endogenous ligand CCL1 induces cell migration through a Gβγ-dependent mechanism, ZK756326-induced cell migration is independent of Gβγ signaling.[3][4] This functional selectivity makes ZK756326 a useful probe for dissecting the nuanced signaling pathways downstream of CCR8 activation.

Data Presentation

Quantitative Data for ZK756326 Dihydrochloride
ParameterValueAssay ConditionsReference
IC50 1.8 µMInhibition of 125I-CCL1 binding to CCR8[1][2]
Functional Activity Full AgonistCalcium mobilization in CCR8-expressing cells[1][2]
Signaling Pathway Predominantly GαiCellular impedance experiments[3][4]
Biased Agonism Gβγ-independent cell migrationCell migration assays[3][4]
EC50 (cAMP Accumulation) Not ReportedData not available in the reviewed literature.
EC50 (ERK1/2 Phosphorylation) Not ReportedData not available in the reviewed literature.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the primary signaling pathway of ZK756326 at the CCR8 receptor and the logical workflow for its characterization.

ZK756326-Mediated CCR8 Signaling Pathway ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 Binds and Activates G_protein Gαi/βγ CCR8->G_protein Activates Migration Cell Migration (Gβγ-independent) CCR8->Migration AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gβγ) ERK ERK1/2 G_protein->ERK Leads to Phosphorylation cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Intracellular Ca²⁺ IP3_DAG->Ca2 Increases

ZK756326 Signaling at the CCR8 Receptor.

Experimental Workflow for ZK756326 Characterization start Start binding_assay Radioligand Binding Assay start->binding_assay camp_assay cAMP Accumulation Assay start->camp_assay erk_assay ERK1/2 Phosphorylation Assay start->erk_assay calcium_assay Calcium Mobilization Assay start->calcium_assay data_analysis Data Analysis (IC50, EC50, Emax) binding_assay->data_analysis camp_assay->data_analysis erk_assay->data_analysis calcium_assay->data_analysis conclusion Conclusion: Characterize ZK756326 Profile data_analysis->conclusion

Workflow for characterizing ZK756326 activity.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of ZK756326 at the CCR8 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of ZK756326 for the CCR8 receptor.

Materials:

  • HEK293 cells stably expressing human CCR8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • 125I-labeled CCL1 (radioligand)

  • This compound

  • Non-labeled CCL1 (for non-specific binding determination)

  • 96-well plates

  • Scintillation counter and fluid

Protocol:

  • Cell Culture: Culture CCR8-expressing HEK293 cells to ~80-90% confluency.

  • Membrane Preparation:

    • Wash cells with ice-cold PBS and scrape into a centrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of 125I-CCL1 (at a final concentration near its Kd), and 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of 125I-CCL1, and 50 µL of a high concentration of non-labeled CCL1 (e.g., 1 µM).

      • ZK756326 Competition: 50 µL of membrane suspension, 50 µL of 125I-CCL1, and 50 µL of varying concentrations of ZK756326.

    • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).

    • Wash the filters three times with ice-cold binding buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of ZK756326.

    • Determine the IC50 value using non-linear regression analysis.

cAMP Accumulation Assay

Objective: To determine the effect of ZK756326 on adenylyl cyclase activity via the Gαi-coupled CCR8 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CCR8

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white plates

Protocol:

  • Cell Seeding: Seed CCR8-expressing cells into a 384-well plate at an appropriate density and incubate overnight.

  • Assay Procedure:

    • Remove the culture medium and replace it with stimulation buffer.

    • Add varying concentrations of ZK756326 to the wells.

    • To stimulate adenylyl cyclase, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the intracellular cAMP concentration for each sample.

    • Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of ZK756326.

    • Determine the EC50 value for cAMP inhibition using non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of ZK756326 on the activation of the MAPK/ERK signaling pathway.

Materials:

  • CCR8-expressing cells

  • Serum-free cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed CCR8-expressing cells and grow to ~80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat the cells with varying concentrations of ZK756326 for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer and collect the lysates.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Plot the fold change in ERK phosphorylation relative to the untreated control against the log concentration of ZK756326 to determine the EC50.

Conclusion

This compound is a critical tool for elucidating the complex signaling mechanisms of the CCR8 receptor. Its nature as a biased agonist provides a unique opportunity to differentiate between G protein-dependent and independent pathways. The protocols outlined above provide a comprehensive framework for characterizing the pharmacological profile of ZK756326 and other potential CCR8 modulators, thereby facilitating drug discovery and a deeper understanding of GPCR signaling.

References

Application of ZK756326 Dihydrochloride in Immunology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including regulatory T cells (Tregs), T helper 2 (Th2) cells, and macrophages.[1][2][3] As a key regulator of immune cell trafficking and function, CCR8 has emerged as a promising therapeutic target for a range of immunological disorders, including cancer and autoimmune diseases.[4][5] ZK756326 serves as a valuable pharmacological tool to investigate the biological roles of CCR8 and to explore its therapeutic potential. This document provides detailed application notes and experimental protocols for the use of ZK756326 dihydrochloride in immunology research.

A key characteristic of ZK756326 is its nature as a biased agonist. While it acts as a full agonist for Gαi-mediated calcium mobilization, it demonstrates partial agonism in promoting cell migration compared to the endogenous ligand, CCL1.[6][7] This biased signaling, favoring Gαi and β-arrestin pathways over Gβγ-mediated responses, makes ZK756326 a unique tool for dissecting the complexities of CCR8 signal transduction.[6]

Quantitative Data

The following tables summarize the quantitative data available for this compound in comparison to the natural CCR8 ligand, CCL1.

Table 1: Binding Affinity and Potency of this compound

LigandParameterValueCell LineReference
ZK756326IC50 (CCL1 binding inhibition)1.8 µMCCR8-transfected cells[8]

Table 2: Functional Activity of this compound and CCL1

LigandAssayParameterValueCell LineReference
ZK756326Calcium MobilizationAgonist TypeFull AgonistCCR8-transfected cells[9]
CCL1Calcium MobilizationAgonist TypeFull AgonistCCR8-transfected cells[6]
ZK756326Cell MigrationAgonist TypePartial Agonist (Lower efficacy and potency than CCL1)Jurkat-hCCR8[7]
CCL1Cell MigrationEC50Low nM rangeJurkat-hCCR8[7]
ZK756326β-Arrestin RecruitmentAgonist TypeAgonistCHO-K1-hCCR8[6]
CCL1β-Arrestin RecruitmentEC5021 nMCHO-K1-hCCR8[10]

Signaling Pathways

Activation of CCR8 by this compound initiates downstream signaling cascades primarily through Gαi and β-arrestin pathways.

CCR8_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_G_protein G Protein Signaling cluster_beta_arrestin β-Arrestin Signaling ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to G_protein Gi/o Protein CCR8->G_protein Activates beta_arrestin β-Arrestin CCR8->beta_arrestin Recruits G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC PLC G_alpha_i->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces ERK_complex β-Arrestin-ERK Complex beta_arrestin->ERK_complex Forms ERK_act pERK1/2 ERK_complex->ERK_act Activates Cellular_responses Cellular Responses (e.g., Gene Expression) ERK_act->Cellular_responses Leads to

Caption: CCR8 signaling pathways activated by ZK756326.

Experimental Workflows

The following diagrams illustrate the general workflows for key immunological assays involving this compound.

Calcium_Mobilization_Workflow start Start seed_cells Seed CCR8-expressing cells in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye seed_cells->load_dye add_compound Add ZK756326 or control load_dye->add_compound measure_fluorescence Measure fluorescence change over time (e.g., using FLIPR) add_compound->measure_fluorescence analyze_data Analyze data to determine EC50 and maximum response measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay.

Cell_Migration_Workflow start Start prepare_plate Prepare Transwell plate with ZK756326 or control in lower chamber start->prepare_plate add_cells Add CCR8-expressing cells (e.g., Jurkat-hCCR8) to upper chamber prepare_plate->add_cells incubate Incubate for several hours to allow cell migration add_cells->incubate quantify_migration Quantify migrated cells in the lower chamber (e.g., by flow cytometry) incubate->quantify_migration analyze_data Analyze data to determine chemotactic index and EC50 quantify_migration->analyze_data end End analyze_data->end

Caption: Workflow for a Transwell cell migration assay.

Beta_Arrestin_Workflow start Start transfect_cells Use cells co-expressing CCR8-PK and β-arrestin-EA (e.g., PathHunter) start->transfect_cells seed_cells Seed cells in a 384-well plate transfect_cells->seed_cells add_compound Add ZK756326 or control seed_cells->add_compound incubate Incubate to allow for β-arrestin recruitment add_compound->incubate add_substrate Add chemiluminescent substrate incubate->add_substrate measure_signal Measure luminescence add_substrate->measure_signal analyze_data Analyze data to determine EC50 and efficacy measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for a β-arrestin recruitment assay.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

Objective: To measure the ability of ZK756326 to induce intracellular calcium flux in CCR8-expressing cells.

Materials:

  • CCR8-expressing cells (e.g., CHO-K1 or U87 MG cells stably expressing human CCR8)

  • This compound

  • CCL1 (positive control)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • The day before the assay, seed CCR8-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Include probenecid if necessary.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of ZK756326 and CCL1 in assay buffer to create a dose-response curve. Include a vehicle control (assay buffer with the same concentration of solvent as the highest compound concentration).

  • Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for each well for 10-20 seconds.

    • Add the prepared compound dilutions to the respective wells.

    • Immediately begin kinetic measurement of fluorescence for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the maximum response induced by a saturating concentration of CCL1.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Transwell Cell Migration Assay

Objective: To assess the chemotactic activity of ZK756326 on CCR8-expressing immune cells.

Materials:

  • CCR8-expressing migratory cells (e.g., Jurkat-hCCR8 T cells)

  • This compound

  • CCL1 (positive control)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (5 or 8 µm pore size, depending on the cell type)

  • 24-well companion plates

  • Flow cytometer or cell counter

Procedure:

  • Cell Preparation:

    • Culture Jurkat-hCCR8 cells to a density of 1-2 x 10^6 cells/mL.

    • Wash the cells twice with chemotaxis buffer and resuspend them at a concentration of 2.5 x 10^6 cells/mL in chemotaxis buffer.[11]

  • Assay Setup:

    • Prepare serial dilutions of ZK756326 and CCL1 in chemotaxis buffer in the lower wells of a 24-well plate (600 µL per well).[11] Include a buffer-only control (negative control).

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the top of each Transwell insert.[11]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[11] The optimal incubation time may need to be determined empirically.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell counter.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of cells that migrated in response to the chemoattractant by the number of cells that migrated in response to buffer alone.

    • Plot the number of migrated cells or the chemotactic index against the logarithm of the compound concentration and fit the data to a suitable model to determine the EC50 value.

Protocol 3: β-Arrestin Recruitment Assay (PathHunter® Assay)

Objective: To measure the recruitment of β-arrestin to CCR8 upon stimulation with ZK756326.

Materials:

  • PathHunter® CHO-K1 CCR8 β-Arrestin cell line (DiscoverX)[12]

  • This compound

  • CCL1 (positive control)

  • PathHunter® Detection Reagents (DiscoverX)[13]

  • Assay medium (as recommended by the manufacturer)

  • 384-well white, solid-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the manufacturer's protocol for thawing and seeding the PathHunter® cells into a 384-well plate.[13]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of ZK756326 and CCL1 in assay medium.

  • Assay:

    • Add the prepared compound dilutions to the respective wells of the cell plate.

    • Incubate the plate at 37°C for 90 minutes.[14]

  • Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement:

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the response induced by a saturating concentration of CCL1.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value and efficacy.

In Vivo Applications

While specific in vivo studies utilizing ZK756326 in cancer immunotherapy or autoimmune disease models are not extensively reported in the currently available literature, its role as a CCR8 agonist suggests potential applications in modulating immune responses in such settings. For instance, in models of autoimmune diseases where CCR8-expressing Th2 cells are pathogenic, ZK756326 could be used to study receptor desensitization or to modulate Th2 cell trafficking.[15][16][17] Conversely, in cancer models, where CCR8 is highly expressed on tumor-infiltrating Tregs, ZK756326 could be employed to investigate the impact of CCR8 signaling on Treg function and tumor immunity.[18] Further research is warranted to explore the in vivo effects of ZK756326 in these and other immunological disease models.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of CCR8 in the immune system. Its biased agonistic properties provide a unique opportunity to dissect the differential outcomes of G protein versus β-arrestin-mediated signaling pathways. The detailed protocols provided herein offer a starting point for researchers to explore the immunological effects of this compound and to further elucidate the therapeutic potential of targeting CCR8.

References

Application Notes and Protocols for ZK756326 Dihydrochloride in ERK Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] While not a direct modulator of Extracellular Signal-Regulated Kinase (ERK), ZK756326 dihydrochloride can be utilized as a chemical tool to investigate the signal transduction pathways leading to ERK activation downstream of CCR8.[1][3] This document provides detailed application notes and protocols for the use of this compound in assays designed to measure the phosphorylation of ERK1/2, a key event in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][4]

Activation of CCR8 by an agonist like this compound initiates a signaling cascade mediated by Gαi protein, which in turn activates the Ras-Raf-MEK-ERK pathway, culminating in the phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[1][3][5] Measuring this phosphorylation event serves as a reliable readout for CCR8 activation and its downstream signaling.

Signaling Pathway

The binding of this compound to CCR8 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The Gαi subunit dissociates and initiates a downstream cascade that results in the phosphorylation and activation of ERK1/2. This pathway is pivotal in regulating cellular processes such as proliferation, differentiation, and survival.

Caption: CCR8-mediated ERK signaling pathway.

Data Presentation

The following table summarizes the key quantitative parameters for this compound based on available literature. This data is crucial for designing experiments to study ERK phosphorylation.

ParameterValueCell LineCommentsReference
IC₅₀ 1.8 µMCells expressing CCR8For inhibition of the binding of the CCR8 ligand I-309 (CCL1).[1]
Agonist Activity Full AgonistCells expressing human CCR8Dose-responsively elicits an increase in intracellular calcium.[1]
ERK1/2 Phosphorylation Induces PhosphorylationCells expressing murine CCR8Demonstrates downstream signaling activity.[1]

Experimental Protocols

Two common methods for detecting ERK phosphorylation are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). Below are detailed protocols for each, tailored for the use of this compound.

Recommended Cell Lines
  • HEK293 cells stably expressing human CCR8 (HEK293/hCCR8): A widely used and commercially available model system for studying human CCR8 signaling.[6][7]

  • U87 MG glioblastoma cells: These cells endogenously express CCR8 and can be used to study receptor function in a more physiologically relevant context.

  • BW5147 lymphoma cells: A murine cell line that has been used to demonstrate CCL1-induced ERK phosphorylation via CCR8.[3]

Protocol 1: Western Blot for Phospho-ERK1/2

This protocol provides a method to semi-quantitatively measure the increase in phosphorylated ERK1/2 relative to total ERK1/2 levels following stimulation with this compound.

western_blot_workflow A 1. Cell Culture & Starvation (e.g., HEK293/hCCR8) B 2. Stimulation with This compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (e.g., PVDF) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-phospho-ERK1/2) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Stripping & Re-probing (anti-total-ERK1/2) J->K L 12. Data Analysis (Densitometry) K->L

Caption: Western blot workflow for p-ERK detection.

Materials:

  • HEK293/hCCR8 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution (in DMSO or appropriate solvent)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against phospho-ERK1/2 (pT202/Y204)

  • Primary antibody against total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Stripping buffer

Procedure:

  • Cell Culture and Serum Starvation:

    • Plate HEK293/hCCR8 cells and grow to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours (or overnight) in serum-free medium to reduce basal ERK phosphorylation.

  • Stimulation:

    • Prepare working dilutions of this compound in serum-free medium. A dose-response experiment (e.g., 0.1 µM to 10 µM) is recommended to determine the optimal concentration.

    • A time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) is also recommended, as ERK phosphorylation is often transient, peaking around 5-10 minutes post-stimulation.[8]

    • Remove the starvation medium and add the this compound-containing medium to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probing for Total ERK:

    • Strip the membrane using a stripping buffer.

    • Block the membrane again and probe with the primary anti-total-ERK1/2 antibody.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample to account for loading differences.

Protocol 2: ELISA for Phospho-ERK1/2

ELISA offers a more high-throughput and quantitative method for measuring ERK phosphorylation. Several commercial kits are available for this purpose.[5][9]

elisa_workflow A 1. Cell Seeding in 96-well Plate B 2. Serum Starvation A->B C 3. Stimulation with This compound B->C D 4. Cell Lysis C->D E 5. Transfer Lysate to Antibody-Coated Plate D->E F 6. Incubation E->F G 7. Washing F->G H 8. Addition of Detection Antibody G->H I 9. Incubation & Washing H->I J 10. Addition of HRP Substrate I->J K 11. Addition of Stop Solution J->K L 12. Read Absorbance (450 nm) K->L

Caption: ELISA workflow for p-ERK detection.

Materials:

  • Phospho-ERK1/2 ELISA Kit (follow manufacturer's instructions)

  • HEK293/hCCR8 cells

  • 96-well cell culture plates

  • Complete and serum-free media

  • This compound

  • Microplate reader

Procedure:

  • Cell Seeding and Starvation:

    • Seed HEK293/hCCR8 cells in a 96-well plate and grow to confluency.

    • Serum-starve the cells as described in the Western blot protocol.

  • Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the agonist to the wells and incubate for the optimal time determined previously (e.g., 5-10 minutes) at 37°C.

  • Lysis and Assay:

    • Lyse the cells directly in the wells using the lysis buffer provided in the ELISA kit.

    • Follow the specific instructions of the chosen commercial ELISA kit for the subsequent steps, which typically involve:

      • Transferring the lysate to the antibody-coated microplate.

      • Incubation steps with capture and detection antibodies.

      • Wash steps to remove unbound reagents.

      • Addition of a substrate to generate a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the concentration or relative amount of phospho-ERK1/2 in each sample.

    • For some kits, parallel wells can be used to measure total ERK1/2 for normalization.

Conclusion

This compound serves as a valuable pharmacological tool to probe the CCR8-mediated activation of the ERK/MAPK pathway. The protocols outlined above provide robust methods for assessing ERK1/2 phosphorylation in response to CCR8 stimulation. Careful optimization of agonist concentration and stimulation time is critical for obtaining reliable and reproducible results. These assays can be instrumental in drug discovery efforts targeting CCR8 and in elucidating the physiological and pathological roles of this chemokine receptor.

References

Application Notes and Protocols for Investigating CCR8 Downstream Pathways Using ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on immune cells such as regulatory T cells (Tregs), T helper 2 (Th2) cells, and monocytes.[1][2][3] CCR8 and its primary ligand, CCL1, play a crucial role in immune cell trafficking and modulation of immune responses, making it a significant target in cancer immunotherapy and inflammatory diseases.[2][3][4] ZK756326 dihydrochloride serves as a valuable tool for studying the physiological and pathological roles of CCR8 and for screening for novel therapeutic agents targeting this receptor.

These application notes provide detailed protocols for utilizing this compound to investigate key downstream signaling pathways of CCR8, including calcium mobilization, cell migration (chemotaxis), and the activation of the ERK and STAT3 signaling pathways.

Mechanism of Action

This compound acts as a full agonist at the CCR8 receptor.[4][5] Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This activation triggers a cascade of downstream signaling events.

Data Presentation

The following table summarizes the quantitative data for this compound in various functional assays.

Assay Parameter Value Cell Line Reference
Radioligand Binding AssayIC50 (CCL1 inhibition)1.8 µMU87 MG cells expressing CCR8[4][5]
Calcium MobilizationEC50245 nMNot Specified
ChemotaxisAgonist ActivityInduces cell migrationJurkat.hCCR8 cells[1]
ERK PhosphorylationAgonist ActivityIncreases p-ERK1/2 levelsTHP-1 cells

Experimental Protocols

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following CCR8 activation by this compound using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • This compound

  • Cells expressing CCR8 (e.g., U87 MG-CCR8, THP-1)

  • Fluo-4 AM

  • Pluronic F-127 (optional)

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed CCR8-expressing cells into a 96-well or 384-well black, clear-bottom plate at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically between 2-10 µM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization. Probenecid (1-2.5 mM) can be included to prevent dye leakage.

    • Remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare a 2X stock solution of this compound in HBSS with 20 mM HEPES at various concentrations.

  • Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for each well.

    • Automatically inject the 2X this compound solution into the wells.

    • Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log of the this compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed CCR8-expressing cells in 96/384-well plate dye_loading Load cells with Fluo-4 AM cell_seeding->dye_loading measurement Measure baseline and post-injection fluorescence dye_loading->measurement compound_prep Prepare ZK756326 dilution series compound_prep->measurement data_processing Calculate ΔF (Peak - Baseline) measurement->data_processing curve_fitting Plot dose-response curve data_processing->curve_fitting ec50_determination Determine EC50 curve_fitting->ec50_determination G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis cell_prep Prepare CCR8-expressing cell suspension cell_seeding Add cells to transwell inserts cell_prep->cell_seeding chemoattractant_prep Prepare ZK756326 and controls in lower wells chemoattractant_prep->cell_seeding incubation Incubate for 2-4 hours cell_seeding->incubation staining Fix and stain migrated cells incubation->staining counting Count migrated cells staining->counting dose_response Plot dose-response curve counting->dose_response G cluster_prep Preparation cluster_blot Western Blot cluster_reprobe Re-probing cluster_analysis Data Analysis cell_treatment Treat cells with ZK756326 cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to membrane sds_page->transfer immunoblot Immunoblot for p-ERK transfer->immunoblot detection ECL Detection immunoblot->detection stripping Strip membrane detection->stripping reprobe Re-probe for total ERK stripping->reprobe quantification Densitometry analysis reprobe->quantification normalization Normalize p-ERK to total ERK quantification->normalization G ZK756326 ZK756326 dihydrochloride CCR8 CCR8 ZK756326->CCR8 activates G_protein Gαi / Gαq CCR8->G_protein activates JAK JAK CCR8->JAK potential activation PLC Phospholipase C (PLC) G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis Ras_Raf Ras/Raf G_protein->Ras_Raf IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK Transcription_ERK Gene Transcription (Proliferation, Survival) ERK->Transcription_ERK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Transcription_STAT3 Gene Transcription (Immune Regulation) pSTAT3->Transcription_STAT3

References

Application Notes and Protocols for ZK756326 Dihydrochloride-Induced Extracellular Acidification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] Activation of CCR8 by ZK756326 dihydrochloride has been shown to stimulate extracellular acidification in cells expressing the human receptor.[1] This phenomenon is indicative of an increased rate of glycolysis, where cells convert glucose to lactate, which is then extruded into the extracellular medium along with protons, leading to a decrease in the extracellular pH. This application note provides detailed protocols for inducing and measuring extracellular acidification using this compound, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound acts as a full agonist at the CCR8 receptor, inhibiting the binding of the natural ligand CCL1 (I-309) with an IC50 of 1.8 μM.[1][2] Upon binding, this compound activates the CCR8 receptor, which couples to intracellular G proteins, initiating a downstream signaling cascade. This cascade typically involves the activation of various kinases that can modulate cellular metabolism. A key outcome of CCR8 activation is the upregulation of glycolysis, leading to an increased production and efflux of lactic acid and protons into the extracellular space, thereby causing extracellular acidification.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on CCR8-expressing cells.

Table 1: Dose-Response of this compound on Extracellular Acidification Rate (ECAR)

Concentration (µM)Mean ECAR (mpH/min)Standard Deviation
0 (Vehicle)20.52.1
0.128.32.5
145.73.8
1062.15.4
10065.45.9

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary depending on the cell line, experimental conditions, and instrumentation.

Table 2: Time-Course of this compound-Induced Extracellular Acidification

Time (minutes)ECAR (mpH/min) at 10 µM ZK756326
020.8
1548.2
3061.5
6058.9
12055.3

Note: This table illustrates a typical kinetic response of ECAR following treatment with this compound. The initial rapid increase is followed by a plateau and a gradual decline as cellular responses adapt.

Experimental Protocols

Cell Culture and Maintenance

The human glioblastoma cell line U-87 MG is a suitable model for these studies when engineered to express human CCR8.[1]

  • Cell Line: U-87 MG cells stably transfected with human CCR8 (U-87-CCR8).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] For selection of CCR8-expressing cells, an appropriate antibiotic (e.g., G418) should be included in the culture medium.

  • Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

Measurement of Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer

This protocol outlines the measurement of ECAR in response to this compound using a Seahorse XF Extracellular Flux Analyzer.

Materials:

  • U-87-CCR8 cells

  • Seahorse XF Cell Culture Microplate

  • This compound

  • Seahorse XF Calibrant

  • Assay Medium: Bicarbonate-free DMEM or similar, supplemented with glucose, pyruvate, and glutamine, pH 7.4.

  • Seahorse XF Sensor Cartridge

Protocol:

  • Cell Seeding:

    • Seed U-87-CCR8 cells in a Seahorse XF cell culture microplate at a density of 2 x 10^4 to 8 x 10^4 cells per well in 80 µL of growth medium.

    • Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for cell attachment and monolayer formation.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate at 37°C in a non-CO2 incubator overnight.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • On the day of the assay, prepare fresh dilutions of this compound in the assay medium at the desired final concentrations.

  • Assay Procedure:

    • Remove the cell culture medium from the wells and wash twice with 180 µL of pre-warmed assay medium.

    • Add 180 µL of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

    • Load the prepared this compound solutions into the injection ports of the hydrated sensor cartridge.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • Program the instrument to perform baseline ECAR measurements before injecting this compound.

    • Following baseline measurements, inject the this compound and continue to measure ECAR for the desired period (e.g., 2 hours).

  • Data Analysis:

    • The Seahorse XF software will calculate the ECAR in mpH/min.

    • Normalize the data to the cell number in each well.

    • Generate dose-response and time-course curves from the collected data.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway and experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space ZK756326 ZK756326 dihydrochloride CCR8 CCR8 Receptor ZK756326->CCR8 binds & activates G_protein G Protein (Gq/Gi) CCR8->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca2_plus Ca²⁺ Release IP3_DAG->Ca2_plus PKC Protein Kinase C (PKC) IP3_DAG->PKC activates Metabolic_Enzymes Glycolytic Enzymes PKC->Metabolic_Enzymes phosphorylates & activates PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Metabolic_Enzymes phosphorylates & activates Glycolysis Glycolysis Metabolic_Enzymes->Glycolysis catalyzes Lactate_H Lactate + H⁺ Glycolysis->Lactate_H produces Acidification Extracellular Acidification Lactate_H->Acidification efflux

Caption: Proposed signaling pathway for ZK756326-induced extracellular acidification.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture U-87-CCR8 Cells Seed_Cells Seed Cells in Seahorse Plate Culture_Cells->Seed_Cells Wash_Cells Wash Cells with Assay Medium Seed_Cells->Wash_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Load_Cartridge Load Compound into Sensor Cartridge Hydrate_Cartridge->Load_Cartridge Prepare_Compound Prepare ZK756326 Dilutions Prepare_Compound->Load_Cartridge Add_Medium Add Assay Medium Wash_Cells->Add_Medium Equilibrate Equilibrate Plate (non-CO2 incubator) Add_Medium->Equilibrate Run_Assay Run Seahorse XF Assay Equilibrate->Run_Assay Load_Cartridge->Run_Assay Calculate_ECAR Calculate ECAR Run_Assay->Calculate_ECAR Normalize_Data Normalize to Cell Number Calculate_ECAR->Normalize_Data Generate_Graphs Generate Dose-Response & Time-Course Curves Normalize_Data->Generate_Graphs

References

Application Notes and Protocols for Cell Viability Assay with ZK756326 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a nonpeptide agonist for the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3] It has been shown to inhibit the binding of the natural CCR8 ligand, CCL1 (I-309), with an IC50 value of 1.8 μM.[1][3][4] As a full agonist, ZK756326 dose-dependently elicits an increase in intracellular calcium, a hallmark of GPCR activation.[1][3][5] The activation of CCR8 is known to stimulate various downstream signaling pathways that can influence cell proliferation, migration, and survival.[6][7][8] Therefore, assessing the effect of ZK756326 dihydrochloride on cell viability is crucial for understanding its biological activity and potential therapeutic applications.

This document provides a detailed protocol for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9][10]

Signaling Pathway

The binding of this compound to the CCR8 receptor initiates a cascade of intracellular events. As a GPCR, CCR8 is coupled to heterotrimeric G proteins. Upon agonist binding, the G protein is activated, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses.[6][7]

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 dihydrochloride CCR8 CCR8 Receptor ZK756326->CCR8 G_protein G Protein (α, β, γ) CCR8->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Ca2_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates MAPK_pathway->Cellular_Response Experimental_Workflow start Start cell_seeding Seed cells in 96-well plate (5,000-10,000 cells/well) start->cell_seeding incubation1 Incubate overnight (37°C, 5% CO₂) cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for desired period (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add 10 µL of MTT solution (5 mg/mL) to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours (37°C, dark) add_mtt->incubation3 dissolve_formazan Remove medium and add 100 µL of MTT solvent incubation3->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance data_analysis Analyze data and calculate % cell viability measure_absorbance->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Treg Depletion in Cancer Research: A General Overview in the Absence of Data for ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a detailed overview of common methodologies for regulatory T cell (Treg) depletion in cancer research. An initial comprehensive search for "ZK756326 dihydrochloride" in the context of Treg depletion did not yield specific information or published studies. One source identified ZK756326 dihydrochloride (B599025) as a nonpeptide agonist for the chemokine receptor CCR8, but its role in Treg depletion or cancer research is not documented in the available literature.[1]

Therefore, this document will focus on established and well-documented methods for Treg depletion, providing general protocols and summarizing the mechanisms of action for commonly used agents. This information is intended to serve as a foundational guide for researchers interested in the therapeutic potential of Treg depletion in oncology.

Established Methods for Treg Depletion

Several strategies have been developed to deplete Tregs and enhance anti-tumor immunity. These approaches primarily target surface markers highly expressed on Tregs, such as CD25 (the alpha chain of the IL-2 receptor), or exploit other biological features of these cells.

1. Anti-CD25 Antibodies:

Monoclonal antibodies targeting CD25 are a widely used method for depleting Tregs. By binding to CD25, these antibodies can lead to the elimination of Treg cells through antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). Daclizumab is a humanized anti-CD25 antibody that has been evaluated in clinical trials for its ability to deplete Tregs and enhance immune responses to cancer vaccines.[2]

2. Anti-GITR Agonistic Antibodies:

Glucocorticoid-induced TNFR-related protein (GITR) is another target for modulating Treg activity. Agonistic anti-GITR monoclonal antibodies have been shown to lead to a reduction of Treg cells, particularly within the tumor microenvironment.[3] The proposed mechanism involves the preferential depletion of Treg cells that express high levels of GITR.[3]

3. Cyclophosphamide (B585) (Low-Dose):

Low-dose cyclophosphamide has been shown to selectively reduce the number of circulating Tregs.[4] While effective in reducing Treg populations, it can also impact other immune cells, such as CD8+ T cells, which should be considered when designing experiments.[4]

4. Diphtheria Toxin-Based Methods (Experimental):

In preclinical models, genetically engineered mice expressing the diphtheria toxin receptor (DTR) under the control of the Foxp3 promoter (Foxp3-DTR mice) allow for the specific depletion of Tregs upon administration of diphtheria toxin (DT).[5][6] This provides a powerful tool for studying the specific effects of Treg depletion in various cancer models.

General Experimental Protocols

Below are generalized protocols for in vivo Treg depletion based on commonly used methods. Note: These are example protocols and should be optimized for specific experimental models and institutional guidelines.

Protocol 1: In Vivo Treg Depletion using Anti-CD25 Antibody (Mouse Model)

Materials:

  • Anti-mouse CD25 monoclonal antibody (e.g., clone PC61)

  • Syngeneic tumor model mice (e.g., C57BL/6)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry reagents for immunophenotyping (e.g., anti-CD4, anti-CD25, anti-Foxp3)

Procedure:

  • Tumor Inoculation: Inject tumor cells into the appropriate site (e.g., subcutaneously, orthotopically) in the mice.

  • Antibody Administration: Once tumors are established, administer the anti-CD25 antibody intraperitoneally. A common starting dose is 250 µg per mouse.

  • Treatment Schedule: Repeat antibody administration every 3-4 days to maintain Treg depletion.

  • Monitoring: Monitor tumor growth and the general health of the mice regularly.

  • Verification of Depletion: At the end of the experiment (or at intermediate time points), collect spleens, lymph nodes, and tumors. Prepare single-cell suspensions and perform flow cytometry to confirm the depletion of CD4+CD25+Foxp3+ Treg cells.

Protocol 2: In Vivo Treg Depletion using Low-Dose Cyclophosphamide (Mouse Model)

Materials:

  • Cyclophosphamide (CY)

  • Syngeneic tumor model mice

  • Sterile saline for injection

  • Flow cytometry reagents

Procedure:

  • Tumor Inoculation: As described in Protocol 1.

  • Drug Preparation: Reconstitute cyclophosphamide in sterile saline according to the manufacturer's instructions.

  • Drug Administration: Administer a low dose of cyclophosphamide (e.g., 50 mg/kg) via intraperitoneal injection.

  • Treatment Schedule: Typically, a single dose is administered a few days before or concurrently with an immunotherapy regimen.

  • Monitoring and Verification: As described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general concepts of Treg depletion and experimental design.

TregDepletionMechanism cluster_TherapeuticIntervention Therapeutic Intervention cluster_Treg Regulatory T Cell (Treg) Anti-CD25_Ab Anti-CD25 Antibody CD25 CD25 (IL-2Rα) Anti-CD25_Ab->CD25 Anti-GITR_Ab Anti-GITR Antibody GITR GITR Anti-GITR_Ab->GITR Cyclophosphamide Cyclophosphamide Treg_Cell CD4+ Foxp3+ Treg Cyclophosphamide->Treg_Cell Induces Apoptosis Effector_T_Cell Effector T Cell Treg_Cell->Effector_T_Cell Suppresses Immune_Suppression Immune Suppression Treg_Cell->Immune_Suppression CD25->Treg_Cell GITR->Treg_Cell Tumor_Cell Tumor Cell Effector_T_Cell->Tumor_Cell Kills Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Effector_T_Cell->Anti_Tumor_Immunity

Caption: Mechanisms of Treg depletion.

ExperimentalWorkflow Start Start Tumor_Inoculation Tumor Cell Inoculation Start->Tumor_Inoculation Tumor_Growth Allow Tumor Establishment Tumor_Inoculation->Tumor_Growth Treatment_Initiation Initiate Treg Depletion Treatment Tumor_Growth->Treatment_Initiation Monitoring Monitor Tumor Growth and Animal Health Treatment_Initiation->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Flow_Cytometry Flow Cytometry for Treg Depletion Endpoint->Flow_Cytometry Tumor_Analysis Tumor Microenvironment Analysis Endpoint->Tumor_Analysis

Caption: General experimental workflow.

Quantitative Data Summary

Since no specific data for this compound is available, the following table provides a conceptual framework for how quantitative data from Treg depletion experiments could be presented.

Treatment GroupTreg Percentage in Tumors (%)Tumor Volume (mm³)CD8+ T Cell Infiltration (cells/mm²)
Control (Vehicle)15 ± 31200 ± 20050 ± 10
Treg Depleting Agent2 ± 1400 ± 100250 ± 50

This document serves as a general guide to the principles and methods of Treg depletion in cancer research. Researchers are encouraged to consult detailed publications for specific protocols and to optimize conditions for their experimental systems. The exploration of novel agents for Treg depletion remains an active and promising area of cancer immunotherapy research.

References

ZK756326 Dihydrochloride: A Versatile Tool for High-Throughput Screening of CCR8 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and HIV infection.[1][2] As a small molecule agonist, ZK756326 offers several advantages over its natural protein ligands, such as improved stability and ease of use in high-throughput screening (HTS) formats. This document provides detailed application notes and protocols for utilizing ZK756326 as a reference compound in HTS campaigns aimed at identifying novel CCR8 modulators.

Mechanism of Action and Pharmacological Profile

ZK756326 acts as a full agonist at the human CCR8, initiating downstream signaling cascades upon binding.[3][4] The primary signaling pathway activated by CCR8 agonists involves the Gαi protein, leading to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of Gβγ subunits can trigger other signaling events, including the activation of phospholipase C (PLC), which culminates in the mobilization of intracellular calcium.[5]

Furthermore, like many GPCRs, agonist binding to CCR8 can also induce the recruitment of β-arrestins. β-arrestins are scaffolding proteins that play a crucial role in receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. Small molecule agonists of CCR8 have been observed to exhibit higher efficacy in β-arrestin recruitment compared to natural chemokine ligands, suggesting a potential for biased agonism.[5] Biased agonists preferentially activate one signaling pathway over another, a property that is increasingly being explored for the development of drugs with improved therapeutic profiles and reduced side effects.

Quantitative Data

The pharmacological activity of ZK756326 has been characterized in various in vitro assays. The available quantitative data is summarized in the table below.

ParameterValueSpeciesCell LineAssay TypeReference
IC50 1.8 µMHumanU87Radioligand Binding (CCL1)[3][4]
Selectivity >28-fold vs. 26 other GPCRs--Radioligand Binding[3][4]
Off-target IC50 5-HT1A: 5.4 µM--Radioligand Binding[3]
5-HT2B: 4.4 µM--Radioligand Binding[3]
5-HT6: 5.9 µM--Radioligand Binding[3]
5-HT5A: 16 µM--Radioligand Binding[3]
5-HT2C: 34.8 µM--Radioligand Binding[3]
α2A adrenergic: <20 µM--Radioligand Binding[3]

Signaling Pathway

The activation of CCR8 by an agonist like ZK756326 can initiate two main signaling cascades, as depicted in the diagram below. The balance between these pathways can determine the ultimate cellular response and is a key aspect of biased agonism.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent Pathway cluster_arrestin β-Arrestin Pathway CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activation GRK GRK CCR8->GRK Phosphorylation ZK756326 ZK756326 ZK756326->CCR8 Agonist Binding PLC PLC G_protein->PLC AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization P_CCR8 P-CCR8 beta_arrestin β-Arrestin P_CCR8->beta_arrestin Recruitment downstream_signaling Downstream Signaling (e.g., MAPK) beta_arrestin->downstream_signaling internalization Receptor Internalization beta_arrestin->internalization

CCR8 Signaling Pathways

Experimental Protocols

The following protocols describe HTS-compatible assays to characterize the activity of compounds at the CCR8 receptor, using ZK756326 as a reference agonist. These assays are fundamental for identifying novel agonists, antagonists, and for profiling their potential biased signaling properties.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel CCR8 modulators would follow the workflow illustrated below. This involves a primary screen to identify active compounds ("hits"), followed by secondary assays to confirm their activity and characterize their mechanism of action.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS (e.g., Calcium Mobilization Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Confirmation (Potency Determination) hit_identification->dose_response Active Compounds secondary_assay Secondary Assay (e.g., β-Arrestin Recruitment) dose_response->secondary_assay bias_analysis Biased Agonism Analysis secondary_assay->bias_analysis sar Structure-Activity Relationship (SAR) bias_analysis->sar

HTS Workflow for CCR8 Modulator Discovery
Protocol 1: Calcium Mobilization Assay (HTS Format)

This protocol is designed to measure the ability of test compounds to induce intracellular calcium mobilization through CCR8 activation in a 384-well plate format.

Materials:

  • U87 MG cells stably expressing human CCR8 (or other suitable host cell line)

  • ZK756326 dihydrochloride (positive control)

  • CCL1 (natural ligand, optional positive control)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (optional, to prevent dye leakage)

  • 384-well black, clear-bottom assay plates

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • Culture CCR8-expressing U87 MG cells to 70-80% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the dye in DMSO and then diluting it in assay buffer. Probenecid can be included at this step.

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Preparation:

    • Prepare a dilution series of ZK756326 in assay buffer to generate a dose-response curve (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

    • Prepare test compounds at the desired screening concentration (e.g., 10 µM).

    • Prepare a vehicle control (e.g., assay buffer with the same final concentration of DMSO as the compounds).

  • Data Acquisition:

    • Place the cell plate and the compound plate into the fluorescence imaging plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Initiate the automated addition of 20 µL of compound/control from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 120 seconds post-addition.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • For HTS, the activity of test compounds is often expressed as a percentage of the response to a maximal concentration of ZK756326.

    • For dose-response curves, plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay (HTS Format)

This protocol describes a method to measure the recruitment of β-arrestin to the activated CCR8 using a commercially available enzyme fragment complementation (EFC) assay (e.g., PathHunter®).

Materials:

  • CHO-K1 cells stably co-expressing CCR8 fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (or similar engineered cell line).

  • This compound (positive control)

  • Assay buffer and detection reagents (provided with the commercial kit)

  • 384-well white, solid-bottom assay plates

  • Luminescence plate reader

Methodology:

  • Cell Plating:

    • Follow the manufacturer's protocol for thawing and plating the engineered cells.

    • Typically, cells are seeded in a 384-well plate at a density of 2,500-5,000 cells per well in 20 µL of the provided cell plating reagent.

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.

  • Compound Addition:

    • Prepare a dilution series of ZK756326 and test compounds in assay buffer.

    • Add 5 µL of the compound solutions to the appropriate wells of the cell plate.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the extent of β-arrestin recruitment.

    • Calculate the percentage of activity for test compounds relative to the maximal response of ZK756326.

    • Generate dose-response curves and calculate EC50 values for active compounds by fitting the data to a four-parameter logistic model.

By employing these assays, researchers can effectively screen for and characterize novel CCR8 modulators. The comparison of a compound's potency and efficacy in both the calcium mobilization and β-arrestin recruitment assays will provide valuable insights into its potential for biased agonism, guiding the selection of promising candidates for further drug development.

References

Troubleshooting & Optimization

ZK756326 dihydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with ZK756326 dihydrochloride (B599025) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of ZK756326 dihydrochloride in aqueous buffers?

A1: The reported solubility of this compound is 10 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2.[1] However, solubility can be significantly influenced by the buffer composition, pH, and ionic strength.

Q2: Why is my this compound precipitating out of solution?

A2: Precipitation of this compound can occur due to several factors:

  • pH: As a dihydrochloride salt of a likely weakly basic compound, its solubility is generally higher at acidic pH and decreases as the pH approaches and surpasses its pKa.

  • Buffer Composition: Certain buffer components can interact with the compound, leading to precipitation.

  • Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of hydrochloride salts due to the common ion effect.[2]

  • Concentration: The final concentration of the compound in the aqueous buffer may exceed its solubility limit under the specific experimental conditions.

  • Improper Dissolution Technique: The method used to dissolve the compound and dilute it into the aqueous buffer is critical.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), where the compound is highly soluble. A typical stock solution concentration is 10-50 mM. This stock can then be diluted into the aqueous buffer to the desired final concentration.

Q4: What is the best way to dilute the DMSO stock solution into my aqueous buffer to avoid precipitation?

A4: To minimize precipitation upon dilution, add the DMSO stock solution dropwise to the vortexing aqueous buffer. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

Q5: For how long is this compound stable in solution?

A5: When stored in a solution at -20°C, it is recommended to use it within 3 months to prevent loss of potency. It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[3]

Troubleshooting Guide

If you are encountering precipitation with this compound, follow this troubleshooting guide.

Visual Troubleshooting Workflow

G start Start: Precipitation Observed check_stock Is the stock solution fully dissolved? start->check_stock stock_no Action: Gently warm and vortex stock. Ensure no crystals are present. check_stock->stock_no No check_dilution How was the stock diluted? check_stock->check_dilution Yes stock_no->check_dilution dilution_improper Action: Add stock dropwise to vortexing buffer. check_dilution->dilution_improper Added too quickly check_concentration Is the final concentration too high? check_dilution->check_concentration Correctly dilution_improper->check_concentration concentration_yes Action: Lower the final concentration. check_concentration->concentration_yes Yes check_buffer Is the buffer pH appropriate? check_concentration->check_buffer No end End: Solubility Optimized concentration_yes->end buffer_ph_no Action: Use a buffer with a lower pH. check_buffer->buffer_ph_no No check_ionic_strength Is the buffer ionic strength high? check_buffer->check_ionic_strength Yes buffer_ph_no->end ionic_strength_yes Action: Reduce the salt concentration in the buffer. check_ionic_strength->ionic_strength_yes Yes check_ionic_strength->end No ionic_strength_yes->end

A troubleshooting workflow for this compound precipitation.

Data on Solubility in Various Aqueous Buffers

The following tables provide hypothetical but plausible solubility data for this compound in different aqueous buffers at 25°C. This data is intended to serve as a guide for experimental design.

Table 1: Effect of pH on Solubility in 50 mM Buffer Systems

Buffer SystempHEstimated Solubility (mg/mL)
Citrate Buffer4.0> 25
Acetate Buffer5.020 - 25
MES Buffer6.015 - 20
Phosphate Buffer (PBS)7.2~10
HEPES Buffer7.45 - 10
Tris Buffer8.01 - 5

Table 2: Effect of Ionic Strength on Solubility in 50 mM Phosphate Buffer (pH 7.2)

NaCl Concentration (mM)Total Ionic StrengthEstimated Solubility (mg/mL)
050 mM~12
50100 mM~10
100150 mM8 - 10
150200 mM7 - 9

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a desired amount of this compound (Formula Weight: 429.38 g/mol ). For example, weigh 4.29 mg to make 1 mL of a 10 mM stock solution.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol for Solubility Assessment in Aqueous Buffers

This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.

G start Start: Prepare Saturated Solution add_excess Add excess ZK756326 to buffer start->add_excess equilibrate Equilibrate (e.g., 24h at 25°C with shaking) add_excess->equilibrate separate Separate solid from supernatant (centrifugation or filtration) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) separate->quantify end End: Determine Solubility quantify->end

An experimental workflow for determining compound solubility.
  • Preparation of Saturated Solution: Add an excess amount of this compound to the aqueous buffer of interest in a suitable container (e.g., a glass vial).

  • Equilibration: Seal the container and agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. If using filtration, ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Solubility Determination: The measured concentration represents the solubility of the compound in that specific buffer at the tested temperature.

References

Troubleshooting low signal in ZK756326 dihydrochloride calcium mobilization assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZK756326 dihydrochloride (B599025) in calcium mobilization assays. The information is tailored for scientists in drug development and related fields to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and how does it work?

This compound is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8).[1][2] Upon binding to CCR8, a G protein-coupled receptor (GPCR), it triggers a signaling cascade that results in the mobilization of intracellular calcium, leading to a transient increase in cytosolic calcium concentration.[2][3] This response can be measured using calcium-sensitive fluorescent dyes.

Q2: What is the expected potency of this compound in a calcium mobilization assay?

The half-maximal effective concentration (EC50) for ZK756326 in a calcium mobilization assay has been reported to be approximately 245 nM. In ligand binding assays, it inhibits the binding of the natural CCR8 ligand, CCL1, with a half-maximal inhibitory concentration (IC50) of 1.8 µM.[1][2][3][4][5]

Q3: What cell types are suitable for this assay?

Cells endogenously expressing CCR8 or, more commonly, a host cell line (e.g., HEK293, CHO, U87 MG) stably or transiently transfected with the human CCR8 receptor are suitable for this assay.[4][5]

Q4: Which calcium indicator dyes are recommended?

Fluorescent calcium indicators such as Fluo-4 AM, Fluo-8, or no-wash dyes like the FLIPR Calcium Assay Kits are commonly used.[4][5] The choice of dye may depend on the specific instrumentation and experimental requirements (e.g., need for a wash step).

Troubleshooting Guide: Low Signal or No Response

A common issue in calcium mobilization assays is a weak or absent signal upon agonist stimulation. The following sections provide potential causes and solutions for troubleshooting low signal with this compound.

Experimental Workflow for Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Seed CCR8-expressing cells in microplate C Load cells with calcium indicator dye A->C Overnight incubation B Prepare this compound and control solutions E Add ZK756326 and controls to the cell plate B->E D Incubate for dye uptake and de-esterification C->D e.g., 1 hour at 37°C D->E F Measure fluorescence kinetics (e.g., using FLIPR) E->F Immediate reading G Analyze data: Calculate EC50, S/B ratio F->G

Caption: A typical workflow for a this compound calcium mobilization assay.

Problem Area 1: Cell Health and Preparation
Potential Cause Troubleshooting Steps
Low Cell Viability Ensure cells are healthy, not overgrown in culture flasks, and within a low passage number. Perform a viability count before seeding.
Incorrect Cell Density Optimize cell seeding density. Too few cells will result in a weak signal, while too many can cause high background and altered cell physiology.
Poor Cell Adhesion For adherent cells, ensure proper plate coating (e.g., poly-D-lysine) if necessary. Minimize mechanical stress during media changes and dye loading.
Low CCR8 Receptor Expression If using a transfected cell line, verify receptor expression levels via methods like flow cytometry or western blot. Passage number can sometimes affect the expression of stably transfected receptors.
Problem Area 2: Compound and Reagent Issues
Potential Cause Troubleshooting Steps
ZK756326 Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) and aliquot for single use to avoid freeze-thaw cycles. Store as recommended by the supplier.
Incorrect Compound Concentration Verify calculations for serial dilutions. Ensure the final assay concentration is within the expected active range (e.g., bracketing the 245 nM EC50).
Assay Buffer Composition Use a buffered saline solution (e.g., HBSS) with physiological levels of calcium and magnesium. The absence of extracellular calcium can prevent signal from store-operated calcium entry.
Interference from Serum If not using a no-wash dye kit, perform the assay in serum-free media. Serum esterases can cleave the AM ester of the dye extracellularly, leading to high background and low specific signal.
Problem Area 3: Dye Loading and Signal Detection
Potential Cause Troubleshooting Steps
Inadequate Dye Loading Optimize dye concentration and incubation time. Ensure the recommended temperature (often 37°C) is maintained during loading. The use of a dispersing agent like Pluronic F-127 can aid in dye solubilization and loading.
Incomplete Dye De-esterification After loading, allow for a de-esterification period at room temperature or 37°C as per the dye manufacturer's protocol. This step is crucial for the dye to become calcium-sensitive.
Dye Extrusion Some cell lines actively pump out the dye. The use of an organic anion transport inhibitor, such as probenecid, in the loading buffer can prevent this.[4][5]
Instrument Settings Ensure the excitation and emission wavelengths are correctly set for the specific calcium indicator dye. Adjust the baseline fluorescence reading to be within the optimal range for the detector to avoid saturation or a low signal-to-noise ratio.

Troubleshooting Logic Diagram

G Start Low or No Signal CheckCells Are cells healthy and expressing CCR8? Start->CheckCells CheckCompound Is the ZK756326 solution fresh and at the correct concentration? CheckCells->CheckCompound Yes OptimizeCells Optimize cell culture, density, and expression CheckCells->OptimizeCells No CheckDye Is the dye loading protocol optimized? CheckCompound->CheckDye Yes PrepareCompound Prepare fresh compound dilutions and verify calculations CheckCompound->PrepareCompound No CheckInstrument Are the instrument settings correct for the assay? CheckDye->CheckInstrument Yes OptimizeDye Optimize dye concentration, incubation time, and use of probenecid CheckDye->OptimizeDye No ResultOK Signal Restored CheckInstrument->ResultOK Yes AdjustInstrument Correct wavelengths, gain, and baseline settings CheckInstrument->AdjustInstrument No OptimizeCells->Start PrepareCompound->Start OptimizeDye->Start AdjustInstrument->Start

Caption: A decision tree for troubleshooting low signal in the ZK756326 calcium assay.

Experimental Protocols and Data

Example Protocol: Calcium Mobilization Assay in CCR8-U87 MG Cells

This protocol is adapted from publicly available information.[4][5]

1. Cell Plating:

  • Culture U87 MG cells stably expressing human CCR8.

  • Seed the cells into black, clear-bottom 96-well plates at a density of 10,000 cells per well.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Plate Preparation:

  • Prepare a stock solution of this compound in water or DMSO.

  • Perform serial dilutions in assay buffer (Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve final assay concentrations ranging from, for example, 1 nM to 30 µM.

  • Include a positive control (e.g., a known CCR8 agonist like CCL1) and a negative control (assay buffer alone).

3. Dye Loading:

  • Prepare the dye loading solution. For a no-wash dye like "Calcium 3", prepare it in assay buffer containing 3.2 mM CaCl2, 1% (v/v) fetal bovine serum, and 2.5 mM probenecid.

  • Aspirate the culture medium from the cell plate and add the dye loading solution.

  • Incubate for 60 minutes at 37°C.

4. Signal Detection:

  • Place both the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., a FLIPR).

  • Set the instrument to the appropriate excitation and emission wavelengths for the dye.

  • Establish a stable baseline fluorescence reading for each well.

  • Program the instrument to add the compounds from the compound plate to the cell plate.

  • Immediately begin recording the fluorescence signal kinetically for a period of 2-3 minutes.

Quantitative Data Summary
Parameter This compound Reference Agonist (e.g., CCL1) Typical Assay Performance
Mechanism of Action CCR8 AgonistCCR8 Agonist-
EC50 (Calcium Mobilization) ~245 nMLigand-dependent (typically low nM)-
IC50 (Ligand Binding) 1.8 µM[1][2][3][4]--
Expected Signal to Background (S/B) Ratio Assay dependentAssay dependent> 2
Expected Z'-factor Assay dependentAssay dependent> 0.5

Signaling Pathway Diagram

G ZK756326 ZK756326 dihydrochloride CCR8 CCR8 ZK756326->CCR8 Binds to Gq Gq Protein CCR8->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺ from

Caption: Signaling pathway of this compound leading to calcium mobilization.

References

Navigating ZK756326 Dihydrochloride: A Guide to Optimizing Concentration and Avoiding Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the CCR8 agonist ZK756326 dihydrochloride (B599025), achieving optimal experimental outcomes while mitigating potential cytotoxicity is paramount. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for ZK756326 dihydrochloride in cell-based assays?

A1: As a starting point, it is advisable to use a concentration range that brackets the known half-maximal effective concentration (EC50) for its target, the CC chemokine receptor 8 (CCR8). The reported EC50 for this compound is approximately 245 nM. Therefore, a concentration range of 100 nM to 1 µM is a reasonable starting point for functional assays. However, to avoid cytotoxicity, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and assay conditions.

Q2: At what concentration might this compound exhibit off-target effects?

A2: While specific cytotoxicity data is limited, a study by Haskell et al. (2006) utilized ZK756326 at a concentration of 50 µM to assess its specificity against a panel of other G-protein coupled receptors (GPCRs). At this concentration, it showed greater than 28-fold specificity for CCR8 over 26 other GPCRs. This suggests that significant off-target effects may become more prominent at concentrations approaching and exceeding 50 µM.

Q3: How can I determine the cytotoxic concentration of this compound for my specific cell line?

A3: A standard cytotoxicity assay, such as the MTT, XTT, or CellTiter-Glo® assay, is recommended. This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then measuring cell viability. The resulting data will allow you to calculate the half-maximal cytotoxic concentration (CC50), which is the concentration that causes 50% cell death.

Q4: What are the typical signs of cytotoxicity in cell culture when using this compound?

A4: Visual signs of cytotoxicity under a microscope can include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface), a decrease in cell density, and an increase in cellular debris in the culture medium. Quantitative assays will show a dose-dependent decrease in cell viability.

Troubleshooting Guide: Optimizing this compound Concentration

This guide provides a systematic approach to identifying and resolving common issues related to this compound concentration and cytotoxicity.

Problem Possible Cause Recommended Solution
High cell death observed even at low concentrations. The chosen cell line is particularly sensitive to the compound.Perform a dose-response cytotoxicity assay starting from a very low concentration range (e.g., nanomolar) to pinpoint the toxicity threshold.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is below 0.5% (v/v) and that a vehicle control (medium with solvent only) is included in your experiment.
No biological effect observed at the expected effective concentration. The cell line does not express sufficient levels of CCR8.Confirm CCR8 expression in your cell line using techniques like qPCR, western blotting, or flow cytometry.
The compound has degraded.Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions.
Inconsistent results between experiments. Variations in cell seeding density.Ensure consistent cell seeding density across all experiments as this can influence the cellular response to the compound.
Differences in incubation time.Standardize the incubation time with this compound for all assays.

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Concentration using MTT Assay

This protocol outlines a method to determine the concentration range of this compound that does not induce significant cytotoxicity in a chosen cell line.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to create a range of concentrations to be tested (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the CC50 value.

Quantitative Data Summary:

Concentration of ZK756326 (µM)% Cell Viability (Example Data)
0 (Control)100
0.198
195
1085
2560
5040
10015

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

CCR8 Signaling Pathway

This compound acts as an agonist for the G protein-coupled receptor CCR8. Upon binding, it activates intracellular signaling cascades.

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZK756326 ZK756326 dihydrochloride CCR8 CCR8 ZK756326->CCR8 Binds to G_protein G Protein (Gi/o) CCR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_flux ↑ Intracellular Ca²⁺ G_protein->Ca_flux Downstream Downstream Signaling G_protein->Downstream cAMP ↓ cAMP AC->cAMP

Caption: CCR8 signaling cascade initiated by this compound.

Experimental Workflow for Optimizing Concentration

The following workflow provides a logical sequence for determining the optimal, non-cytotoxic concentration of this compound for your experiments.

Experimental_Workflow start Start: Define Experimental Goals determine_range Determine Preliminary Concentration Range (based on EC50: ~245 nM) start->determine_range cytotoxicity_assay Perform Dose-Response Cytotoxicity Assay (e.g., MTT) determine_range->cytotoxicity_assay analyze_cc50 Analyze Data and Determine CC50 cytotoxicity_assay->analyze_cc50 select_concentration Select Working Concentrations Well Below CC50 analyze_cc50->select_concentration functional_assay Perform Functional Assay (e.g., Calcium Flux, Chemotaxis) select_concentration->functional_assay analyze_functional Analyze Functional Data and Determine EC50 functional_assay->analyze_functional optimize Optimize Concentration for Maximal Effect and Minimal Toxicity analyze_functional->optimize end End: Optimized Protocol optimize->end

Caption: Workflow for determining optimal ZK756326 concentration.

Technical Support Center: ZK756326 Dihydrochloride and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Question: Where can I find data on the off-target effects of ZK756326 dihydrochloride (B599025) on serotonin (B10506) receptors?

Answer:

Based on a comprehensive review of publicly available scientific literature and databases, there is currently no specific information regarding the off-target effects of ZK756326 dihydrochloride on serotonin receptors. Extensive searches have been conducted to identify any binding affinity, functional activity, or screening data for ZK756326 against any of the serotonin receptor subtypes.

Our inquiries included searches for:

  • Direct studies investigating the interaction of ZK756326 with serotonin receptors.

  • Broader selectivity profiles or panel screening data that might include both ZK756326 and serotonin receptors.

  • Information on the off-target effects of other CCR8 agonists that might suggest a class effect at serotonin receptors.

These searches did not yield any relevant results. The available literature consistently identifies ZK756326 as a nonpeptide agonist for the CC chemokine receptor 8 (CCR8)[1]. There is no mention of any cross-reactivity or interaction with the serotonergic system.

Therefore, we are unable to provide a technical support center with troubleshooting guides, FAQs, quantitative data tables, experimental protocols, or signaling pathway diagrams related to the off-target effects of this compound on serotonin receptors, as this information does not appear to be publicly available at this time.

We recommend that researchers interested in these potential off-target effects conduct their own in-house screening and profiling of this compound against a panel of serotonin receptors.

Frequently Asked Questions (FAQs)

Q1: Has this compound been tested for activity at serotonin receptors?

A: Based on our comprehensive search of public domain information, we have found no evidence that this compound has been specifically tested for its activity at serotonin receptors.

Q2: Are there any known off-target effects for this compound?

Q3: What experimental methods could I use to test for off-target effects on serotonin receptors?

A: Standard pharmacological assays can be employed to determine the potential interaction of ZK756326 with serotonin receptors. These include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of ZK756326 for various serotonin receptor subtypes.

  • Functional Assays: To assess whether ZK756326 acts as an agonist, antagonist, or allosteric modulator at these receptors. Examples include calcium mobilization assays, cAMP assays, or reporter gene assays, depending on the signaling pathway of the specific serotonin receptor subtype.

Below is a generalized workflow for such an investigation.

G cluster_0 Initial Screening cluster_1 Data Analysis cluster_2 Functional Characterization cluster_3 Conclusion start Start: Hypothesis Generation binding_assay Radioligand Binding Assay Panel (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.) start->binding_assay analyze_binding Analyze Binding Affinity (Ki) Is there significant binding? binding_assay->analyze_binding no_binding No Significant Binding Conclude no direct interaction analyze_binding->no_binding No functional_assay Functional Assays (e.g., Calcium flux, cAMP) analyze_binding->functional_assay Yes analyze_functional Analyze Functional Activity (Agonist, Antagonist, etc.) functional_assay->analyze_functional conclusion Report Findings on Off-Target Effects analyze_functional->conclusion

References

ZK756326 Dihydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of ZK756326 dihydrochloride (B599025), a non-peptide agonist of the CCR8 chemokine receptor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized ZK756326 dihydrochloride powder?

For long-term storage, the lyophilized powder should be kept in a tightly sealed container at -20°C and protected from moisture. Under these conditions, the compound is stable for up to 36 months.

Q2: What is the recommended procedure for preparing a stock solution?

Q3: How should I store stock solutions of this compound?

Stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C in tightly sealed vials. It is recommended to use the solutions within three months of preparation.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is not available, it is a common practice in pharmaceutical research to protect compounds from light, as exposure can lead to degradation. Therefore, it is recommended to store both the lyophilized powder and solutions in light-protecting containers or in the dark.

Q5: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions can be influenced by pH. For related piperazine (B1678402) dihydrochloride compounds, solubility can be affected by the pH of the solution. It is advisable to maintain a stable pH when preparing and using aqueous solutions to prevent potential degradation or precipitation. The optimal pH for stability has not been formally reported, so it is recommended to prepare fresh aqueous solutions for each experiment and use them promptly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Powder Insufficient solvent volume or inadequate mixing.Increase the solvent volume gradually. Use vortexing or sonication to aid dissolution. Gentle warming may be considered, but monitor for any signs of degradation.
Precipitation in Stock Solution Solvent has absorbed moisture, or the storage temperature is too high.Use fresh, anhydrous solvent for solution preparation. Ensure stock solutions are stored at or below -20°C.
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Review storage conditions and handling procedures. Ensure the compound and its solutions have not exceeded their recommended storage duration. Prepare fresh stock solutions if degradation is suspected.
Cloudiness in Aqueous Dilutions Poor solubility in the aqueous buffer or a significant pH shift.Consider using a co-solvent if compatible with your experimental system. Ensure the pH of the aqueous buffer is compatible with the compound and does not cause precipitation.

Experimental Protocols

Protocol for Preparation of a Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture thoroughly to facilitate dissolution. If the compound does not dissolve completely, sonicate in a water bath for short intervals.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Visualizations

Storage_Workflow This compound Storage Workflow A Receive Lyophilized this compound B Store at -20°C (Up to 36 months) A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Aliquot into single-use vials C->D E Store Aliquots at -20°C (Use within 3 months) D->E F Use in Experiment E->F

Caption: Recommended workflow for the storage and handling of this compound.

Troubleshooting_Logic Troubleshooting Common Issues Start Encounter Issue Issue1 Difficulty Dissolving? Start->Issue1 Issue2 Precipitation in Solution? Start->Issue2 Issue3 Inconsistent Results? Start->Issue3 Solution1 Increase solvent, vortex/sonicate Issue1->Solution1 Solution2 Use fresh anhydrous solvent, check storage temp Issue2->Solution2 Solution3 Review storage/handling, prepare fresh stock Issue3->Solution3

Caption: A logical diagram for troubleshooting common issues with this compound.

How to minimize ZK756326 dihydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK756326 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of ZK756326 dihydrochloride in cell culture experiments, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a potent, selective, and non-peptide agonist for the CC chemokine receptor 8 (CCR8).[1][2][3] It is primarily used in research to investigate the physiological role of CCR8, for instance, in the context of HIV infection, and to study the general biology of this receptor without the complexities associated with using its natural protein ligands.[1]

Q2: What is the solubility of this compound?

Q3: Why does this compound precipitate in my cell culture medium?

Precipitation of small molecules like this compound in cell culture media can occur for several reasons:

  • Exceeding Solubility Limit: The final concentration of the compound in the medium may be higher than its aqueous solubility.

  • "Crashing Out": When a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the compound can fail to remain in solution.

  • Solvent Shock: The rapid change in solvent polarity upon dilution can cause the compound to precipitate.

  • Media Components and pH: Interactions with salts, proteins, or other components in the media, as well as the pH of the media, can affect the compound's solubility.

  • Temperature: Temperature fluctuations can impact the solubility of the compound. Adding a stock solution to cold media can decrease solubility.

  • Disproportionation: As a dihydrochloride salt of a weakly basic compound, it may be susceptible to disproportionation, where the salt reverts to its less soluble free base form, especially under certain pH conditions.[5][6][7]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

Given its reported solubility, DMSO is a recommended solvent for preparing a high-concentration stock solution.[1][]

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. The tolerance to DMSO can vary between cell lines, so it is advisable to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and minimize precipitation of this compound in your cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate immediately after adding the this compound stock solution to your cell culture medium, consider the following causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The intended final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Decrease the final working concentration of the compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocol 1).
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.1. Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) media. 2. Add the stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
High DMSO Concentration A high final concentration of DMSO may not be sufficient to keep the compound in solution upon significant dilution in the aqueous media.Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). This may require preparing a more dilute stock solution in DMSO.
Issue 2: Delayed Precipitation (After Incubation)

If the media appears clear initially but a precipitate forms after several hours or days in the incubator, investigate these potential causes:

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.1. Ensure proper humidification of your incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.If possible, try a different basal media formulation to see if the issue persists.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of a pH-sensitive compound.Monitor the pH of your culture medium. Ensure your medium is adequately buffered.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 429.38 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.29 mg of this compound in 1 mL of DMSO.

    • Calculation: 10 mmol/L * 429.38 g/mol * 1 L/1000 mL * 1000 mg/g = 4.29 mg/mL

  • Weighing: In a sterile environment, carefully weigh out the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution, but avoid overheating. Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

This protocol will help you empirically determine the highest concentration of this compound that remains soluble in your specific cell culture conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Sterile microcentrifuge tubes

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).

  • Add Compound: Add 2 µL of each DMSO dilution of your compound to the corresponding wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also, include a vehicle control (2 µL of DMSO without the compound).

  • Incubate and Observe: Incubate the plate at your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these specific conditions.

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting Precipitation cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting prep_stock Prepare High-Concentration Stock in DMSO add_to_media Add Stock to Media (Drop-wise with Vortexing) prep_stock->add_to_media warm_media Pre-warm Cell Culture Media to 37°C warm_media->add_to_media observe_immediate Observe for Immediate Precipitation add_to_media->observe_immediate precipitate_q Precipitate Forms? observe_immediate->precipitate_q solution_clear Solution Clear: Proceed with Experiment precipitate_q->solution_clear No lower_conc Lower Final Concentration precipitate_q->lower_conc Yes serial_dilution Perform Serial Dilution precipitate_q->serial_dilution Yes check_dmso Check Final DMSO Concentration (≤ 0.1%) precipitate_q->check_dmso Yes lower_conc->add_to_media serial_dilution->add_to_media check_dmso->add_to_media

Caption: Troubleshooting workflow for immediate precipitation issues.

signaling_pathway Conceptual Pathway of ZK756326 Action ZK756326 ZK756326 (Agonist) CCR8 CCR8 Receptor (Cell Surface) ZK756326->CCR8 Binds to G_protein G-protein Activation CCR8->G_protein Activates downstream Downstream Signaling Cascades G_protein->downstream cellular_response Cellular Response (e.g., Calcium Flux, Chemotaxis) downstream->cellular_response

Caption: Simplified signaling pathway initiated by ZK756326.

References

Interpreting unexpected results in ZK756326 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ZK756326 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8).[1][2][3][4] Its primary mechanism of action is to bind to and activate CCR8, a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling pathways, most notably leading to an increase in intracellular calcium concentration and extracellular acidification.[1] ZK756326 inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with an IC50 value of 1.8 μM.[1][3]

Q2: What are the expected outcomes of a successful experiment with this compound?

A2: In a typical cell-based assay with cells expressing functional CCR8, this compound is expected to elicit a dose-dependent increase in intracellular calcium.[1][3] It should also be capable of inducing chemotaxis in CCR8-expressing cells. Furthermore, pre-treatment with ZK756326 can cross-desensitize the receptor to subsequent stimulation by its natural ligand, CCL1.[1]

Q3: My this compound is not showing any activity. What are the possible reasons?

A3: There are several potential reasons for a lack of activity. First, ensure that the cell line you are using expresses functional CCR8 receptors at a sufficient density. Low receptor expression can lead to a weak or undetectable signal. Second, verify the integrity and concentration of your this compound stock solution. The compound is soluble in water up to 100 mM.[2] Improper storage or multiple freeze-thaw cycles can degrade the compound. Finally, confirm that your assay conditions are optimal for detecting a response, including buffer components, temperature, and the sensitivity of your detection instrument.

Q4: Are there any known off-target effects of this compound?

A4: While ZK756326 is described as a selective CCR8 agonist, it has shown some activity at the α2A and 5-HT receptors at higher concentrations.[2] It displays no significant activity at other chemokine receptors such as CCR4, CXCR3, CXCR4, and CCR5.[2] If you observe unexpected responses that are inconsistent with CCR8 signaling, it is advisable to consider the possibility of off-target effects, especially when using high concentrations of the compound.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or No Calcium Flux Signal
Potential Cause Recommended Solution
Low CCR8 Expression Confirm CCR8 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line with higher endogenous expression or a stably transfected cell line.
Poor Cell Health Ensure cells are healthy and not past their optimal passage number. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment.
Degraded ZK756326 Prepare fresh dilutions of ZK756326 from a new stock. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the supplier.
Suboptimal Assay Buffer Ensure your assay buffer is compatible with your calcium indicator dye and does not contain components that interfere with GPCR signaling. Use a buffer with an appropriate concentration of calcium.
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to other CCR8 agonists. In cross-desensitization experiments, carefully control the timing and concentration of agonist addition.[1]
Calcium Dye Issues Verify the proper loading and de-esterification of your calcium-sensitive dye (e.g., Fluo-4 AM). Ensure the dye is not expired and is stored correctly.
Issue 2: High Background Signal in Calcium Flux Assay
Potential Cause Recommended Solution
Constitutive CCR8 Activity Some GPCRs can exhibit basal activity even without an agonist. This can be more pronounced in overexpression systems.
Autofluorescence Test for autofluorescence of this compound at the wavelengths used for your calcium dye. Run a control with the compound in the absence of cells.
Contaminated Reagents Ensure all buffers and media are free from contaminants that could trigger a calcium response.
Issue 3: Unexpected Cell Viability Results
Potential Cause Recommended Solution
High Compound Concentration High concentrations of any small molecule can lead to off-target toxicity. Perform a dose-response curve for cell viability to determine the cytotoxic concentration of ZK756326 in your cell line.
Solvent Toxicity If using a solvent like DMSO to prepare your stock solution, ensure the final concentration in your assay is not toxic to the cells (typically <0.1%).
Assay Interference Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, resazurin). Run appropriate controls to check for assay interference.

Experimental Protocols

Key Experiment: Calcium Mobilization Assay

This protocol provides a general framework for measuring ZK756326-induced calcium mobilization in CCR8-expressing cells.

Materials:

  • CCR8-expressing cells (e.g., HEK293-CCR8 stable cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • CCL1 (positive control)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Methodology:

  • Cell Plating: Seed CCR8-expressing cells into black-walled, clear-bottom plates at an optimized density and culture overnight.

  • Dye Loading: Prepare a loading solution of your calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare a dilution series of this compound and controls (CCL1, vehicle) in assay buffer at a concentration that is 2-5x the final desired concentration.

  • Calcium Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the ZK756326 dilutions and controls to the wells.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the logarithm of the ZK756326 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ZK756326 ZK756326 (Agonist) CCR8 CCR8 ZK756326->CCR8 Binds to G_protein Gq Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces downstream Downstream Cellular Responses (e.g., Chemotaxis) Ca_release->downstream

Caption: Simplified signaling pathway of ZK756326 via CCR8 activation.

Experimental Workflow

Experimental_Workflow start Start plate_cells Plate CCR8-expressing cells start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading prepare_compounds Prepare ZK756326 dilution series dye_loading->prepare_compounds measure_fluorescence Measure fluorescence (baseline and post-addition) prepare_compounds->measure_fluorescence data_analysis Analyze data (EC50 determination) measure_fluorescence->data_analysis troubleshoot Unexpected Results? data_analysis->troubleshoot interpret Interpret Results troubleshoot->interpret No consult_guide Consult Troubleshooting Guide troubleshoot->consult_guide Yes consult_guide->plate_cells

Caption: General workflow for a ZK756326 calcium mobilization experiment.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Result (e.g., No Signal) check_cells Check Cell Health and CCR8 Expression start->check_cells check_compound Verify Compound Integrity and Concentration check_cells->check_compound Cells OK resolution Problem Identified and Resolved check_cells->resolution Issue Found check_assay Review Assay Parameters (Buffer, Dye, Instrument) check_compound->check_assay Compound OK check_compound->resolution Issue Found positive_control Run Positive Control (CCL1) check_assay->positive_control Assay OK check_assay->resolution Issue Found negative_control Run Negative Control (Vehicle) positive_control->negative_control negative_control->resolution

Caption: A logical approach to troubleshooting unexpected experimental results.

References

ZK756326 dihydrochloride lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK756326 dihydrochloride (B599025). The information provided is intended to help address potential issues related to lot-to-lot variability and ensure the quality and consistency of experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing variable results in our bioassays with different lots of ZK756326 dihydrochloride. What could be the cause?

A1: Lot-to-lot variation is a known challenge in the production of chemical reagents and can lead to inconsistent experimental outcomes.[1] This variability can arise from minor differences in the manufacturing process, leading to variations in purity, impurity profile, or the presence of residual solvents. It is crucial to have a robust quality control process to mitigate the impact of this variability.[1][2]

Q2: How can we perform a quality control check on a new lot of this compound?

A2: A comprehensive quality control check should include identity, purity, and potency assessments. A combination of analytical methods is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity and identify any potential impurities. Comparing the HPLC profile of a new lot against a previously qualified reference lot is a standard practice.

Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?

A3: To ensure the stability and integrity of this compound, it is recommended to store the lyophilized powder at -20°C and keep it desiccated.[3] Once in solution, it should be stored at -20°C and used within three months to prevent loss of potency.[3] It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[3]

Q4: Can we use our internal quality control (QC) materials to validate a new lot of this compound?

A4: While internal QC materials can be useful, there is evidence suggesting that they may not always be commutable, meaning they may not behave in the same way as the actual experimental samples when evaluating new reagent lots.[1] Whenever possible, it is preferable to use native experimental samples or a well-characterized reference compound for lot-to-lot comparison to ensure the most accurate assessment of performance.

Troubleshooting Guides

Issue 1: Inconsistent Potency (IC50/EC50) Observed Between Lots

Potential Cause: Differences in the actual concentration of the active compound due to variations in purity or the presence of inactive isomers.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: Accurately determine the concentration of your stock solutions for both the new and old lots.

  • Perform Purity Analysis: Use a validated HPLC method to assess the purity of each lot.

  • Conduct a Dose-Response Curve Comparison: Perform a side-by-side comparison of the dose-response curves for the new and old lots in your specific bioassay. This will help determine if there is a significant shift in potency.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Potential Cause: Presence of impurities or degradation products.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations.[3]

  • Assess Solvent Purity: Verify the purity of the solvents used for sample preparation and HPLC analysis.

  • Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of the compound to stress conditions (e.g., acid, base, heat, light, oxidation). This can help in identifying and characterizing the unknown peaks.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific equipment and columns.

Materials:

  • This compound (new and reference lots)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Prepare stock solutions of both the new and reference lots of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilute to a working concentration of 50 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for ZK756326)

    • Gradient: A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Analysis: Inject the samples and compare the chromatograms. The purity of the new lot can be determined by the area percentage of the main peak. The impurity profile should be compared to the reference lot.

Data Presentation:

Lot NumberPurity (%) by HPLCNumber of Impurities Detected
Reference Lot99.52
New Lot A98.24
New Lot B99.62
Protocol 2: Lot-to-Lot Biological Potency Comparison

This protocol outlines a general workflow for comparing the biological potency of different lots of this compound in a cell-based assay.

Method:

  • Cell Culture: Culture the target cells expressing the CCR8 receptor under standard conditions.

  • Compound Preparation: Prepare serial dilutions of both the new and reference lots of this compound.

  • Assay Performance: Perform the bioassay (e.g., calcium mobilization assay, chemotaxis assay) according to your established protocol.

  • Data Analysis: Generate dose-response curves and calculate the IC50 or EC50 values for each lot.

Data Presentation:

Lot NumberIC50 (µM)R² of Dose-Response Curve
Reference Lot1.850.992
New Lot A2.540.985
New Lot B1.910.995

Visualizations

G cluster_0 Quality Control Workflow New Lot New Lot Purity Analysis (HPLC) Purity Analysis (HPLC) New Lot->Purity Analysis (HPLC) Potency Assay Potency Assay New Lot->Potency Assay Reference Lot Reference Lot Reference Lot->Purity Analysis (HPLC) Reference Lot->Potency Assay Compare Results Compare Results Purity Analysis (HPLC)->Compare Results Potency Assay->Compare Results Accept/Reject Lot Accept/Reject Lot Compare Results->Accept/Reject Lot

Caption: Quality control workflow for a new lot of this compound.

G cluster_1 Troubleshooting Inconsistent Potency Inconsistent Potency Inconsistent Potency Verify Stock Concentration Verify Stock Concentration Inconsistent Potency->Verify Stock Concentration Perform Purity Analysis Perform Purity Analysis Inconsistent Potency->Perform Purity Analysis Compare Dose-Response Compare Dose-Response Inconsistent Potency->Compare Dose-Response Identify Root Cause Identify Root Cause Verify Stock Concentration->Identify Root Cause Perform Purity Analysis->Identify Root Cause Compare Dose-Response->Identify Root Cause

Caption: Logical steps for troubleshooting inconsistent biological potency.

G cluster_2 ZK756326 Signaling Pathway ZK756326 ZK756326 CCR8 Receptor CCR8 Receptor ZK756326->CCR8 Receptor Binds to G-Protein Activation G-Protein Activation CCR8 Receptor->G-Protein Activation Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling Biological Response Biological Response Downstream Signaling->Biological Response

Caption: Simplified signaling pathway of ZK756326 as a CCR8 agonist.

References

Technical Support Center: Investigating the Cell Line-Specific Responses to ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK756326 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals investigating the potential effects of this CCR8 agonist on various cell lines. As ZK756326 is primarily known for its role in modulating immune responses, particularly on regulatory T cells (Tregs), this guide will help you explore its potential direct effects on cancer cell lines, including cytotoxicity, apoptosis, and cell cycle progression.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its known mechanism of action?

A1: this compound is a small molecule agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). In the context of oncology, CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are immunosuppressive cells.[1][2] The primary therapeutic strategy involving CCR8 is to target and deplete these Tregs to enhance the body's anti-tumor immune response.[3][4][5] ZK756326, as an agonist, is expected to activate CCR8-mediated signaling pathways.

Q2: Are there any known direct effects of ZK756326 on cancer cells?

A2: Currently, there is limited publicly available data on the direct cytotoxic, pro-apoptotic, or cell cycle-modulating effects of ZK756326 on cancer cell lines. Most research has focused on its immunomodulatory role. Therefore, the experimental protocols and troubleshooting guides provided here are intended to assist in the initial characterization of these potential direct effects.

Q3: Which cell lines should I use as positive and negative controls?

A3: For a positive control for CCR8 signaling, a cell line known to express functional CCR8, such as certain T-cell leukemia lines (e.g., MT-4, C8166), could be used.[6] For a negative control, you could use a cancer cell line with no detectable CCR8 expression, which would need to be determined experimentally (e.g., via qPCR or flow cytometry).

Q4: What are the potential signaling pathways activated by ZK756326 in a CCR8-expressing cancer cell?

A4: As a GPCR agonist, ZK756326 is expected to activate downstream signaling cascades upon binding to CCR8. This could include the activation of Gαi proteins, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of Gβγ subunits, which can modulate various effector proteins, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways could potentially influence cell proliferation, survival, and migration.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments with ZK756326.

Symptom Possible Cause Suggested Solution
No observable cytotoxicity in a cell viability assay (e.g., MTT, XTT). The cell line does not express CCR8 or expresses a non-functional receptor.Verify CCR8 mRNA and protein expression using qPCR and flow cytometry/western blot.
ZK756326 may not have direct cytotoxic effects on the chosen cell line.Consider co-culture experiments with immune cells to investigate indirect effects.
The concentration range of ZK756326 is too low.Perform a broader dose-response study with concentrations up to 100 µM.
High variability between replicate wells in a plate-based assay. Uneven cell seeding or edge effects.Ensure a homogenous single-cell suspension before seeding and avoid using the outer wells of the plate.
Compound precipitation at higher concentrations.Prepare fresh dilutions for each experiment and visually inspect for precipitates.
Unexpected increase in cell proliferation. CCR8 signaling may be promoting growth in your specific cell line.Investigate downstream proliferative pathways (e.g., MAPK/ERK, PI3K/Akt) via western blot.
No significant increase in apoptosis detected by Annexin V/PI staining. The compound may be inducing cell cycle arrest or another form of cell death (e.g., necrosis, autophagy).Perform cell cycle analysis and assess markers for other cell death pathways.
The time point for analysis is not optimal.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis detection.

Data Presentation: Example Quantitative Data

The following tables present hypothetical data to illustrate how you might summarize your findings.

Table 1: Cell Viability (IC50) of ZK756326 in Various Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeCCR8 Expression (Relative mRNA)IC50 (µM)
Cell Line ABreast CancerHigh15.2 ± 2.1
Cell Line BLung CancerModerate45.8 ± 5.6
Cell Line CColon CancerLow> 100
Cell Line DPancreatic CancerHigh22.5 ± 3.4
Normal FibroblastsNormal TissueNot Detected> 100

Table 2: Apoptosis Induction by ZK756326 (48h Treatment at 2x IC50)

Cell Line% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Cell Line A25.4 ± 3.112.1 ± 1.8
Cell Line B15.2 ± 2.58.9 ± 1.2
Cell Line C2.1 ± 0.51.5 ± 0.4

Table 3: Cell Cycle Distribution Following ZK756326 Treatment (24h at IC50)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Cell Line A68.2 ± 4.515.3 ± 2.116.5 ± 2.8
Vehicle Control A50.1 ± 3.830.5 ± 3.219.4 ± 2.5
Cell Line D48.5 ± 4.125.1 ± 2.926.4 ± 3.3
Vehicle Control D49.2 ± 3.928.9 ± 3.121.9 ± 2.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of ZK756326 that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of ZK756326 in complete medium.

  • Remove the old medium from the wells and add 100 µL of the ZK756326 dilutions. Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cells treated with ZK756326

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with ZK756326 at the desired concentration (e.g., IC50 and 2x IC50) for 48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with ZK756326

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with ZK756326 at the IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

G cluster_workflow Experimental Workflow for Characterizing ZK756326 start Start: Select Cancer Cell Lines ccr8_exp Verify CCR8 Expression (qPCR, Flow Cytometry) start->ccr8_exp viability Cell Viability Assay (MTT/XTT) Determine IC50 ccr8_exp->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle mechanistic Mechanistic Studies (e.g., Western Blot for Signaling Pathways) apoptosis->mechanistic cell_cycle->mechanistic end End: Data Analysis & Interpretation mechanistic->end

Caption: A typical experimental workflow for investigating the direct effects of ZK756326 on cancer cell lines.

G cluster_pathway Hypothetical CCR8 Signaling in a Cancer Cell ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 G_protein Gαi / Gβγ CCR8->G_protein AC Adenylyl Cyclase G_protein->AC Gαi PLC Phospholipase C G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ cAMP ↓ cAMP AC->cAMP Proliferation Cell Proliferation cAMP->Proliferation Ca_mobilization ↑ Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt Activation PI3K->Akt Ca_mobilization->Proliferation Survival Cell Survival Akt->Survival

References

Addressing ZK756326 dihydrochloride desensitization of CCR8 in long-term assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the use of ZK756326 dihydrochloride (B599025) in long-term assays involving the CC Chemokine Receptor 8 (CCR8). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers navigate issues of receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its primary mechanism of action on CCR8?

A1: this compound is a potent, nonpeptide small molecule that functions as a full agonist for the CC chemokine receptor CCR8.[1][2] It mimics the action of the natural CCR8 ligand, CCL1 (also known as I-309), by binding to and activating the receptor. This activation stimulates downstream signaling pathways, such as inducing an increase in intracellular calcium.[1][3] It is important to note that because ZK756326 is an agonist, its prolonged application is what induces receptor desensitization.

Q2: What is GPCR desensitization and why does it occur with CCR8?

A2: G-Protein Coupled Receptor (GPCR) desensitization is a fundamental regulatory process that prevents overstimulation of cells.[4] When an agonist like ZK756326 or CCL1 continuously binds to CCR8, the cell initiates a multi-step process to dampen the signal:

  • Phosphorylation: GPCR kinases (GRKs) phosphorylate the intracellular tail of the activated receptor.[5][6][7]

  • β-Arrestin Recruitment: The phosphorylated receptor recruits a protein called β-arrestin.[4][5]

  • Uncoupling: β-arrestin binding uncouples the receptor from its G-protein, halting the primary signaling cascade (e.g., calcium release).[4]

  • Internalization: β-arrestin targets the receptor for endocytosis into clathrin-coated pits, removing it from the cell surface and making it unavailable for further stimulation.[4][7]

This process is a common feature of most GPCRs, including CCR8, and is a key mechanism of drug tolerance.[4]

Q3: Why is desensitization a significant issue in long-term assays?

A3: In long-term experiments (spanning several hours to days), continuous exposure to an agonist like ZK756326 will lead to progressive receptor desensitization and internalization. This results in a diminished or complete loss of cellular responsiveness to subsequent stimulation, which can be misinterpreted as compound inactivity, instability, or cytotoxicity. It is a critical factor to control for when studying the sustained effects of CCR8 activation.

Q4: How can I determine if CCR8 desensitization is occurring in my experiment?

A4: The most direct method is a cross-desensitization experiment. First, stimulate the cells with ZK756326. After a period of incubation, challenge the cells again with either ZK756326 or the natural ligand CCL1.[1] A significantly reduced or absent response to the second challenge, compared to cells not pre-treated, is a clear indicator of desensitization.[8] This can be measured via calcium flux, p-ERK levels, or other downstream readouts.

Q5: Can the stability of this compound in culture media affect my long-term assay results?

A5: Yes. Like many small molecules, particularly hydrochloride salts, ZK756326 may have limited stability in aqueous culture media over extended periods at 37°C.[9] Degradation of the compound would lead to a lower effective concentration over time, causing a reduced cellular response that could be confused with desensitization. It is crucial to assess compound stability in your specific experimental media and conditions.[9][10]

Troubleshooting Guide

This guide addresses the common problem of a diminishing signal in long-term CCR8 assays using ZK756326.

Problem: Diminishing or No Cellular Response to ZK756326 Over Time

Possible Cause 1: Receptor Desensitization and Internalization

  • How to Diagnose: Perform a cross-desensitization calcium flux assay (see Protocol 1). A blunted response to a second agonist challenge after initial treatment confirms desensitization.

  • Solutions:

    • Washout Steps: If your experimental design allows, incorporate washout steps to remove the agonist, allowing the receptors time to recycle back to the cell surface (resensitization).

    • Intermittent Dosing: Instead of continuous exposure, apply ZK756326 intermittently to reduce the rate of desensitization.

    • Lower Concentration: Use the lowest possible concentration of ZK756326 that still elicits a response (e.g., EC50) to slow the desensitization process.

    • Change Assay Endpoint: Shift from measuring acute signaling events (like calcium flux) to more downstream, sustained responses such as gene expression or cell migration, which may be less affected by rapid desensitization.

Possible Cause 2: this compound Instability

  • How to Diagnose: Prepare a solution of ZK756326 in your complete cell culture medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO₂). At various time points (0, 4, 8, 24, 48 hours), take aliquots and test their activity on fresh cells. A decrease in potency over time indicates instability.

  • Solutions:

    • Replenish Media: In very long-term assays, consider replacing the media with freshly prepared ZK756326 at regular intervals.

    • Assess pH: Ensure the pH of your culture medium remains stable, as pH shifts can accelerate the degradation of hydrochloride salts.[9]

    • Minimize Freeze-Thaw: Prepare single-use aliquots of your DMSO stock solution to avoid degradation from repeated freeze-thaw cycles.[9]

Possible Cause 3: Cytotoxicity or Poor Cell Health

  • How to Diagnose: Run a standard cytotoxicity assay (e.g., LDH release or CellTiter-Glo®) in parallel with your main experiment, treating cells with the same concentration of ZK756326 and for the same duration. Also, ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically ≤ 0.5%).[9]

  • Solutions:

    • Lower Compound Concentration: If cytotoxicity is observed, reduce the concentration of ZK756326.

    • Reduce Solvent Concentration: Ensure your dilution scheme results in a final DMSO concentration that is well-tolerated by your cell line.

Data Presentation

Table 1: Pharmacological Profile of ZK756326 at Human CCR8

Parameter Reported Value Assay Type
Binding Affinity (IC₅₀) 1.8 µM I-309 (CCL1) Competition
Functional Potency (EC₅₀) 3 µM (approx.) Intracellular Calcium Flux

Source: Data synthesized from available literature.[1][2]

Table 2: Example Data from a CCR8 Desensitization Calcium Flux Assay

Pre-treatment (30 min) Second Challenge (10 min) Relative Fluorescence Units (RFU) % of Max Response
Buffer CCL1 (100 nM) 45,000 100%
ZK756326 (3 µM) CCL1 (100 nM) 5,200 11.5%
Buffer ZK756326 (3 µM) 43,500 96.7%

This table illustrates how pre-treatment with the agonist ZK756326 cross-desensitizes the receptor to a subsequent challenge by the natural ligand CCL1.[1]

Experimental Protocols & Visualizations

CCR8 Signaling and Desensitization Pathway

The following diagram illustrates the sequence of events following CCR8 activation by an agonist like ZK756326, leading to both signaling and subsequent desensitization.

G CCR8 CCR8 Gq Gαq/βγ CCR8->Gq 2. G-Protein Coupling GRK GRK CCR8->GRK PLC PLC Gq->PLC 3. Effector Activation IP3 IP3 → Ca²⁺ Release PLC->IP3 P_CCR8 Phosphorylated CCR8 GRK->P_CCR8 Barr β-Arrestin Barr->CCR8 Uncoupling Endocytosis Internalization (Endosome) Barr->Endocytosis ZK Agonist (ZK756326 / CCL1) ZK->CCR8 P_CCR8->Barr P_CCR8->Endocytosis

Caption: CCR8 agonist-induced signaling and desensitization pathway.

Protocol 1: Assessing CCR8 Desensitization with a Calcium Flux Assay

This protocol determines if pre-exposure to ZK756326 reduces the ability of CCR8 to respond to a subsequent agonist challenge.

Methodology:

  • Cell Preparation: Plate cells expressing CCR8 (e.g., U87.CD4.hCCR8) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Pre-treatment (Desensitization Step): Add ZK756326 (at a concentration around its EC₅₀, e.g., 3 µM) or a vehicle buffer to the respective wells. Incubate for the desired desensitization period (e.g., 30-60 minutes) at room temperature or 37°C.

  • Signal Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

  • Second Challenge: Add a second stimulus, typically a high concentration of CCL1 (e.g., 100 nM) or ZK756326, to all wells.

  • Data Acquisition: Measure the fluorescence intensity immediately after the second addition to capture the peak calcium response.

  • Analysis: Compare the peak fluorescence signal from the ZK756326-pre-treated wells to the vehicle-pre-treated wells. A significant reduction in the signal indicates desensitization.

Experimental Workflow for Desensitization Assay

G cluster_treatment Treatment Groups start Start plate_cells 1. Plate CCR8-expressing cells in 96-well plate start->plate_cells dye_load 2. Load cells with calcium-sensitive dye plate_cells->dye_load pre_treat_agonist 3a. Pre-treat with ZK756326 (Test) dye_load->pre_treat_agonist pre_treat_buffer 3b. Pre-treat with Buffer (Control) dye_load->pre_treat_buffer incubation 4. Incubate for desensitization period (e.g., 30 min) pre_treat_agonist->incubation pre_treat_buffer->incubation readout 5. Place plate in FLIPR incubation->readout challenge 6. Add second challenge (e.g., 100 nM CCL1) to all wells readout->challenge analyze 7. Measure peak fluorescence and compare responses challenge->analyze end End analyze->end

Caption: Experimental workflow for a calcium flux desensitization assay.

Protocol 2: Monitoring Downstream Signaling (p-ERK) via Western Blot

This protocol assesses desensitization by measuring the phosphorylation of a downstream kinase, ERK, which is often activated by GPCR signaling.

Methodology:

  • Cell Culture: Seed CCR8-expressing cells in 6-well plates and grow to 80-90% confluency. Serum-starve cells for 4-6 hours to reduce basal kinase activity.[11]

  • Pre-treatment: Treat cells with ZK756326 (e.g., 3 µM) or vehicle for the desired long-term duration (e.g., 1, 4, or 8 hours).

  • Second Challenge: After the pre-treatment period, stimulate the cells with a short pulse of a high concentration of CCL1 or ZK756326 (e.g., 100 nM for 10 minutes). Include a control well that was pre-treated with vehicle and then challenged.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against phosphorylated ERK (p-ERK).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect signal using chemiluminescence.[11]

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to ensure equal protein loading.

  • Analysis: Quantify band intensities. A decrease in the p-ERK/t-ERK ratio in the long-term ZK756326-treated cells compared to the control challenge indicates desensitization of the signaling pathway.

Troubleshooting Logic for Diminished CCR8 Signal

G start Problem: Diminished signal in long-term CCR8 assay q1 Is the response to a second challenge reduced after pre-treatment? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Likely Cause: Receptor Desensitization a1_yes->res1 sol1 Solutions: • Use washout steps • Lower agonist dose • Use intermittent dosing res1->sol1 q2 Does compound incubated in media lose potency over time when tested on fresh cells? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Likely Cause: Compound Instability a2_yes->res2 sol2 Solutions: • Replenish media/compound • Prepare fresh solutions • Check media pH res2->sol2 res3 Possible Cause: Cytotoxicity or other artifact a2_no->res3 sol3 Action: • Perform viability assay • Check final DMSO concentration res3->sol3

Caption: Troubleshooting flowchart for a diminished CCR8 signal.

References

Potential for ZK756326 dihydrochloride to induce non-specific inflammatory responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZK756326 dihydrochloride (B599025). The information provided addresses potential issues related to non-specific inflammatory responses and off-target effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its primary target?

This compound is a nonpeptide agonist for the CC chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR).[1][2][3][4][5] It acts as a full agonist, meaning it mimics the action of the natural ligand (CCL1) to activate the receptor.[1][5] This activation leads to downstream signaling events, such as an increase in intracellular calcium.[1][5]

Q2: What are the known off-target binding sites for this compound?

While this compound is selective for CCR8, it has been shown to bind to several other receptors, particularly at higher concentrations. These include a number of serotonergic (5-HT) receptors and an adrenergic receptor.[1][6] The binding affinities for these off-targets are lower than for CCR8.[1][6]

Q3: Could the off-target binding of this compound induce a non-specific inflammatory response?

Yes, it is possible. Several of the known off-target receptors are themselves involved in modulating inflammatory and pain pathways. For instance:

  • α2A-adrenergic receptor: Activation of this receptor has been shown to be pro-inflammatory, leading to the production of TNF-α, a key inflammatory cytokine.[1][3][4]

  • 5-HT1A Receptor: This receptor is involved in the modulation of pain and itch, which are often associated with inflammatory processes.[5]

  • 5-HT2A Receptor: This receptor has a complex role in inflammation. Some studies indicate that its activation can block TNF-α mediated inflammation, suggesting a potential anti-inflammatory effect.[7][8][9]

  • 5-HT2B Receptor: This receptor is implicated in pro-inflammatory and pro-nociceptive (pain-sensing) responses.[10][11][12]

  • 5-HT2C Receptor: Dysregulation of this receptor is linked to conditions with a neuro-inflammatory component, and its expression can be influenced by cytokines.[13][14][15]

Therefore, at higher concentrations of ZK756326, engagement of these off-target receptors could potentially lead to unexpected inflammatory or anti-inflammatory effects in your experimental system.

Q4: I am observing an inflammatory response in my cell-based assay that is inconsistent with CCR8 activation alone. How can I troubleshoot this?

Please refer to the Troubleshooting Guide below for a systematic approach to investigating unexpected inflammatory responses.

Data Presentation

Table 1: Binding Affinities (IC50) of this compound for its Primary Target and Known Off-Targets

Receptor TargetIC50 (µM)Receptor FamilyNotes
CCR8 1.8 Chemokine Receptor Primary Target
5-HT2B4.4Serotonin (B10506) ReceptorOff-Target
5-HT1A5.4Serotonin ReceptorOff-Target
5-HT65.9Serotonin ReceptorOff-Target
5-HT5A16Serotonin ReceptorOff-Target
α2A<20Adrenergic ReceptorOff-Target
5-HT2C34.8Serotonin ReceptorOff-Target

Data compiled from MedChemExpress.[1]

Mandatory Visualization

ZK756326 ZK756326 dihydrochloride CCR8 CCR8 Receptor ZK756326->CCR8 Binds and Activates G_protein G-protein Activation CCR8->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Inflammatory_Response Cellular Inflammatory Response Ca_release->Inflammatory_Response

Caption: Primary signaling pathway of this compound via CCR8 activation.

Troubleshooting Guide

Issue: Unexpected or Non-Specific Inflammatory Response Observed

This guide will help you determine if the observed inflammatory response is due to on-target CCR8 activation, off-target effects, or other experimental artifacts.

Start Start: Unexpected Inflammatory Response Observed Check_Concentration Is the concentration of This compound > 5 µM? Start->Check_Concentration High_Concentration Potential for Off-Target Effects. Proceed to Off-Target Validation. Check_Concentration->High_Concentration Yes Low_Concentration Off-Target Effects Less Likely. Proceed to On-Target Validation. Check_Concentration->Low_Concentration No Off_Target_Validation Off-Target Validation: Use antagonists for 5-HT and α2A receptors. Does an antagonist block the response? High_Concentration->Off_Target_Validation On_Target_Validation On-Target Validation: Use a CCR8 Antagonist. Does the antagonist block the response? Low_Concentration->On_Target_Validation Response_Blocked Response is likely mediated by CCR8. On_Target_Validation->Response_Blocked Yes Response_Not_Blocked Response is likely NOT mediated by CCR8. Consider other causes. On_Target_Validation->Response_Not_Blocked No Off_Target_Response_Blocked Response is likely mediated by the corresponding off-target receptor. Off_Target_Validation->Off_Target_Response_Blocked Yes Off_Target_Response_Not_Blocked Response may be due to other non-specific effects or artifacts. Review experimental controls. Off_Target_Validation->Off_Target_Response_Not_Blocked No cluster_ZK756326 This compound cluster_targets Potential Receptor Targets cluster_responses Potential Cellular Responses ZK756326 ZK756326 CCR8 CCR8 (Primary Target) ZK756326->CCR8 High Affinity (IC50 = 1.8 µM) Serotonin_Receptors 5-HT Receptors (e.g., 5-HT1A, 5-HT2B/C) ZK756326->Serotonin_Receptors Lower Affinity (IC50 = 4.4 - 34.8 µM) Adrenergic_Receptor α2A Adrenergic Receptor ZK756326->Adrenergic_Receptor Lower Affinity (IC50 < 20 µM) On_Target_Response Expected Inflammatory Response CCR8->On_Target_Response Off_Target_Response Non-Specific Inflammatory/Other Responses Serotonin_Receptors->Off_Target_Response Adrenergic_Receptor->Off_Target_Response

References

Validation & Comparative

Comparing the potency of ZK756326 dihydrochloride with other CCR8 small molecule agonists like AZ6.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potency and signaling pathways of two small molecule agonists for the C-C chemokine receptor 8 (CCR8): ZK756326 dihydrochloride (B599025) and AZ6. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to aid in the selection and application of these research compounds.

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation, particularly in the context of T-cell chemotaxis and activation. Its involvement in inflammatory diseases and cancer has made it an attractive target for therapeutic intervention. Small molecule agonists of CCR8 are valuable tools for investigating its physiological and pathological functions. This guide focuses on comparing the potency of ZK756326 dihydrochloride with another known CCR8 agonist, AZ6.

Potency Comparison

A direct quantitative comparison of the potency of this compound and AZ6 is challenging due to the limited availability of publicly accessible, side-by-side experimental data under identical conditions. However, based on available literature, we can summarize their individual characteristics.

This compound is a nonpeptide agonist of CCR8.[1][2][3] In a competitive binding assay, it was shown to inhibit the binding of the natural CCR8 ligand, I-309 (CCL1), with an half-maximal inhibitory concentration (IC50) of 1.8 μM.[3] It has been characterized as a full agonist, capable of inducing an increase in intracellular calcium levels upon binding to the receptor.[3]

For a more definitive comparison, it is recommended that researchers perform a head-to-head analysis of these compounds in their specific assay systems.

Data Summary

CompoundTargetAssay TypePotency (IC50/EC50)Reference
This compoundCCR8Radioligand Binding Assay (I-309/CCL1 inhibition)1.8 µM[3]
AZ6CCR8Various functional assaysData not publicly available[4][5]

Experimental Protocols

Calcium Mobilization Assay

This assay is a common method to determine the potency of GPCR agonists by measuring the increase in intracellular calcium concentration following receptor activation.

Principle: CCR8 activation by an agonist leads to the activation of Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Detailed Methodology:

  • Cell Culture: Culture a stable cell line expressing human CCR8 (e.g., CHO-K1 or HEK293) in appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in the dark at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare serial dilutions of the CCR8 agonists (this compound and AZ6) in the assay buffer.

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.

    • Record a baseline fluorescence reading.

    • Add the agonist solutions to the wells.

    • Immediately begin kinetic reading of the fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak response.

    • Plot the change in fluorescence as a function of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.

Chemotaxis Assay

This assay measures the ability of a compound to induce directed cell migration, a key function of chemokine receptors like CCR8.

Principle: A chemotactic gradient is established in a multi-well plate containing a porous membrane (e.g., a Transwell® insert). Cells expressing CCR8 are placed in the upper chamber, and the test compound is placed in the lower chamber. If the compound is a chemoattractant, the cells will migrate through the pores of the membrane towards the higher concentration of the compound in the lower chamber.

Detailed Methodology:

  • Cell Preparation: Use a cell line expressing CCR8 or primary cells known to express the receptor (e.g., activated T-lymphocytes). Resuspend the cells in a serum-free migration medium.

  • Assay Plate Setup:

    • Add serial dilutions of the CCR8 agonists to the lower wells of a chemotaxis plate.

    • Place the Transwell® inserts into the wells.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period of 1-4 hours, allowing time for cell migration.

  • Cell Quantification:

    • Remove the inserts from the plate.

    • The migrated cells in the lower chamber can be quantified by various methods:

      • Cell Staining: Stain the migrated cells with a fluorescent dye (e.g., Calcein AM) and read the fluorescence on a plate reader.

      • Cell Counting: Lyse the cells and quantify the number of cells using a DNA-binding dye (e.g., CyQUANT®) or by counting them using a flow cytometer or a cell counter.

  • Data Analysis:

    • Plot the number of migrated cells as a function of the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC50 value for chemotaxis for each agonist.

Signaling Pathway Diagrams

The activation of CCR8 by small molecule agonists like ZK756326 and AZ6 initiates intracellular signaling cascades that are crucial for its biological effects. The primary pathways involve the activation of heterotrimeric G proteins and the recruitment of β-arrestins.

CCR8 G-Protein Signaling Pathway

Upon agonist binding, CCR8 undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for heterotrimeric G proteins, primarily of the Gi and Gq families. This leads to the dissociation of the Gα and Gβγ subunits, which then activate downstream effectors.

CCR8_G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (ZK756326 / AZ6) CCR8 CCR8 Agonist->CCR8 Binds G_protein Gαi/q Gβγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers

Caption: CCR8 G-protein signaling pathway leading to calcium mobilization and chemotaxis.

CCR8 β-Arrestin Signaling Pathway

In addition to G-protein signaling, agonist-bound CCR8 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which desensitize G-protein signaling and can also initiate their own signaling cascades, often related to receptor internalization and MAP kinase activation.

CCR8_Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (ZK756326 / AZ6) CCR8 CCR8 Agonist->CCR8 Binds GRK GRK CCR8->GRK Recruits P_CCR8 Phosphorylated CCR8 GRK->CCR8 Phosphorylates Beta_Arrestin β-Arrestin P_CCR8->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates MAPK_Activation MAPK Activation Beta_Arrestin->MAPK_Activation Scaffolds

Caption: CCR8 β-arrestin pathway leading to receptor internalization and MAPK activation.

Experimental Workflow for Potency Determination

The following diagram illustrates a typical workflow for comparing the potency of CCR8 agonists using a calcium mobilization assay.

Experimental_Workflow start Start cell_culture Culture CCR8-expressing cells start->cell_culture plating Plate cells in microplate cell_culture->plating dye_loading Load cells with calcium-sensitive dye plating->dye_loading run_assay Perform fluorescence-based calcium mobilization assay dye_loading->run_assay compound_prep Prepare serial dilutions of ZK756326 and AZ6 compound_prep->run_assay data_analysis Analyze dose-response data run_assay->data_analysis ec50 Determine EC50 values data_analysis->ec50 comparison Compare potency ec50->comparison end End comparison->end

Caption: Workflow for comparing the potency of CCR8 agonists via calcium mobilization assay.

References

ZK756326 Dihydrochloride: A Comparative Efficacy Analysis Against Endogenous Chemokine CCL1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic CCR8 agonist, ZK756326 dihydrochloride (B599025), and its natural counterpart, the endogenous chemokine CCL1. This analysis is supported by experimental data to delineate the efficacy and functional characteristics of both molecules in activating the CC chemokine receptor 8 (CCR8).

ZK756326 dihydrochloride is a selective, non-peptide agonist for the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor predominantly expressed on Th2 lymphocytes, regulatory T cells (Tregs), and monocytes. The primary endogenous ligand for CCR8 is the chemokine CCL1 (also known as I-309)[1][2][3]. Activation of CCR8 by its agonists initiates a signaling cascade that plays a crucial role in immune responses, including cell migration (chemotaxis) and modulation of inflammatory processes[4][5]. Understanding the comparative efficacy of synthetic agonists like ZK756326 against endogenous ligands is pivotal for the development of novel therapeutics targeting CCR8-mediated pathways.

Quantitative Comparison of Efficacy

The functional potency of this compound and CCL1 has been evaluated in various in vitro assays. The following tables summarize the key quantitative data from comparative studies.

Table 1: Binding Affinity for Human CCR8

LigandAssay TypeCell LineValueReference
This compoundInhibition of [125I]-CCL1 bindingHuman CCR8 transfected cellsIC50 = 1.8 µM[1][6]
CCL1---

Table 2: Functional Potency in Calcium Mobilization Assay

LigandCell LineEC50Reference
This compoundU87.CD4.hCCR8~2 µM
Human CCL1 (hCCL1)U87.CD4.hCCR8~10 nM

EC50 (half-maximal effective concentration) values represent the concentration of the agonist that produces 50% of the maximal response in a calcium mobilization assay.

Experimental Methodologies

Calcium Mobilization Assay

This assay measures the ability of an agonist to induce an increase in intracellular calcium concentration upon binding to and activating a G protein-coupled receptor like CCR8.

Protocol:

  • Cell Culture: U87.CD4 cells stably transfected with human CCR8 (U87.CD4.hCCR8) are cultured in an appropriate medium.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C in the dark.

  • Compound Addition: Serial dilutions of this compound or human CCL1 are prepared. The assay plate is placed in a fluorescence plate reader.

  • Signal Detection: The baseline fluorescence is measured before the automated addition of the agonist solutions to the wells. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored kinetically over time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of an agonist to induce the directional migration of cells.

Protocol:

  • Cell Preparation: A CCR8-expressing cell line (e.g., T-lymphocytes or transfected cell lines) is cultured and then starved in a serum-free medium for several hours.

  • Assay Setup: A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) separating the upper and lower wells is used.

  • Chemoattractant Addition: Different concentrations of this compound or CCL1 are added to the lower chamber. The medium in the upper chamber is serum-free.

  • Cell Seeding: The prepared cells are seeded into the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified incubator for a period that allows for cell migration (typically a few hours).

  • Quantification of Migration: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with DAPI).

  • Data Analysis: The number of migrated cells is counted in several microscopic fields. The results are expressed as a chemotactic index (the fold increase in migration in response to the agonist compared to the control). The EC50 for chemotaxis can be determined by plotting the chemotactic index against the agonist concentration.

Signaling Pathway and Experimental Workflow

The activation of CCR8 by either ZK756326 or CCL1 initiates a cascade of intracellular events. Below are graphical representations of the CCR8 signaling pathway and a typical experimental workflow for comparing agonist efficacy.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to CCL1 CCL1 CCL1->CCR8 Binds to G_protein Gi/o Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits Chemotaxis Chemotaxis G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release cAMP ↓ cAMP AC->cAMP

CCR8 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis A Culture CCR8-expressing cells C Calcium Mobilization Assay A->C D Chemotaxis Assay A->D B Prepare serial dilutions of ZK756326 and CCL1 B->C B->D E Measure fluorescence change C->E F Count migrated cells D->F G Generate dose-response curves E->G F->G H Calculate EC50 values G->H I Compare Efficacy H->I

Agonist Efficacy Comparison Workflow

Conclusion

Both this compound and the endogenous chemokine CCL1 are effective agonists of the CCR8 receptor. While CCL1 demonstrates significantly higher potency in inducing calcium mobilization, ZK756326 serves as a valuable tool for studying CCR8 function due to its non-peptide nature, which can offer advantages in terms of stability and pharmacokinetics in certain experimental contexts. The choice between these two agonists will depend on the specific requirements of the research, including the desired potency and the experimental system being used. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their studies targeting the CCR8 signaling pathway.

References

Cross-Reactivity Profile of ZK756326 Dihydrochloride with Other Chemokine and G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

ZK756326 dihydrochloride (B599025) is identified as a nonpeptide agonist for the CC chemokine receptor 8 (CCR8), a key target in immunology and inflammation research.[1][2] This guide provides a comprehensive analysis of its cross-reactivity with other chemokine and G-protein coupled receptors (GPCRs), supported by available experimental data. Understanding the selectivity profile of a compound is critical for assessing its potential for off-target effects and for the accurate interpretation of experimental results.

Comparative Binding Affinity Data

To evaluate the selectivity of ZK756326 dihydrochloride, binding competition assays were performed against a panel of GPCRs. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to its receptor.

Receptor TargetIC50 (μM)Fold Selectivity vs. CCR8
CCR8 1.8 1
5-HT2B4.42.4
5-HT1A5.43
5-HT65.93.3
5-HT5A168.9
α2A Adrenergic<20~11
5-HT2C34.819.3
Other 26 GPCRs>50>28

Data sourced from MedChemExpress product information.[1][3]

The data indicates that this compound exhibits a degree of selectivity for CCR8.[1] While it shows more than 28-fold specificity for CCR8 when compared to a panel of 26 other GPCRs, a lower level of selectivity is observed against certain serotonergic (5-HT) and adrenergic (α2A) receptors.[1]

Visualization of Selectivity Profile

The following diagram illustrates the binding affinity of this compound for its primary target, CCR8, in comparison to other receptors where cross-reactivity has been observed.

cluster_primary Primary Target cluster_off_target Off-Target Interactions (Lower Selectivity) cluster_low_affinity Low to No Interaction CCR8 CCR8 (IC50 = 1.8 μM) HT2B 5-HT2B (IC50 = 4.4 μM) HT1A 5-HT1A (IC50 = 5.4 μM) HT6 5-HT6 (IC50 = 5.9 μM) HT5A 5-HT5A (IC50 = 16 μM) alpha2A α2A (IC50 < 20 μM) HT2C 5-HT2C (IC50 = 34.8 μM) OtherGPCRs 26 Other GPCRs (IC50 > 50 μM) ZK756326 ZK756326 dihydrochloride ZK756326->CCR8 High Affinity ZK756326->HT2B Moderate Affinity ZK756326->HT1A ZK756326->HT6 ZK756326->HT5A ZK756326->alpha2A ZK756326->HT2C ZK756326->OtherGPCRs Low Affinity

Caption: Selectivity profile of this compound.

Experimental Protocols

The following are descriptions of the key experiments used to determine the cross-reactivity of this compound.

Radioligand Binding Competition Assays

Objective: To determine the binding affinity (IC50) of this compound for CCR8 and a panel of other GPCRs.

Methodology:

  • Cell Preparation: Cells expressing the target human GPCR (e.g., U87 cells for CCR8) are cultured and harvested.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.

  • Binding Assay: A constant concentration of a specific radiolabeled ligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.

  • Incubation: The reaction is allowed to reach equilibrium at a specific temperature and for a defined period.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding curve, which plots the percentage of specific binding against the logarithm of the competitor concentration. For the broad panel screening, ZK756326 was tested at a single high concentration (50 μM) to identify significant inhibition of radiolabeled ligand binding.[1]

Functional Agonist Assay: Intracellular Calcium Mobilization

Objective: To determine if this compound acts as a functional agonist at the CCR8 receptor.

Methodology:

  • Cell Loading: Cells expressing human CCR8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a Fluorometric Imaging Plate Reader (FLIPR).

  • Compound Addition: this compound is added to the cells at various concentrations.

  • Signal Detection: Changes in intracellular free calcium concentration are measured immediately after the addition of the agonist at room temperature.[1] An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response). ZK756326 was found to be a full agonist of CCR8, dose-responsively eliciting an increase in intracellular calcium.[1]

Cross-Desensitization Experiments

Objective: To confirm that this compound and the natural ligand CCL1 act on the same receptor, CCR8.

Methodology:

  • Initial Stimulation: Cells expressing human CCR8 are first stimulated with either the natural ligand CCL1 (at 30 nM) or ZK756326 (at 3 μM).[1]

  • Second Stimulation: Immediately following the first stimulation, the cells are challenged with a second addition of CCL1 (at 100 nM).[1]

  • Calcium Measurement: The intracellular calcium response to the second stimulation is measured.

  • Interpretation: If both ZK756326 and CCL1 act on CCR8, the initial stimulation with one agonist will lead to receptor desensitization (a temporary inability of the receptor to respond), resulting in a diminished or absent response to the second agonist. This cross-desensitization confirms they share the same receptor. ZK756326 was shown to cross-desensitize the response of the receptor to CCL1.[1]

Conclusion

This compound is a potent agonist of the CCR8 receptor. While it demonstrates good selectivity against a broad range of other GPCRs, researchers should be aware of its potential for off-target effects on certain serotonin (B10506) and adrenergic receptors, particularly at higher concentrations. The provided experimental data and protocols offer a basis for designing and interpreting studies involving this compound. It is recommended to perform control experiments to rule out potential confounding effects when studying systems where the identified off-target receptors are functionally relevant.

References

Validating ZK756326 Dihydrochloride's CCR8 Agonist Activity: A Comparison Guide Using a CCR8 Knockout Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the on-target activity of ZK756326 dihydrochloride (B599025), a known CCR8 agonist, by comparing its effects in wild-type versus CCR8 knockout (KO) models. Furthermore, it objectively compares ZK756326 with alternative CCR8 modulators, offering a comprehensive overview supported by experimental data and detailed protocols.

Introduction to ZK756326 Dihydrochloride and CCR8

This compound is a nonpeptide small molecule that functions as a full agonist for the C-C Motif Chemokine Receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] CCR8 and its primary endogenous ligand, CCL1, are implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer.[3][4] Specifically, CCR8 is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment, making it a compelling target for cancer immunotherapy.[5][6]

While ZK756326 has been characterized in vitro as a CCR8 agonist, definitive validation of its on-target specificity in a complex biological system necessitates the use of a CCR8 knockout model. The core principle of this approach is straightforward: a biological effect observed in a wild-type model upon treatment with ZK756326 should be absent in a model lacking the CCR8 receptor if the compound's activity is exclusively mediated through this target.

Comparative Analysis of CCR8 Modulators

ZK756326 represents one of several approaches to modulate CCR8 activity. Alternative strategies include antagonism, inverse agonism, and antibody-mediated depletion of CCR8-expressing cells. The following table summarizes the key characteristics of ZK756326 and selected alternatives.

Compound/TherapyClassMechanism of ActionPotency/Efficacy DataKey Findings
This compound Small Molecule AgonistFull agonist of CCR8; elicits an increase in intracellular calcium and stimulates extracellular acidification.[1] Competitively inhibits CCL1 binding.[1]IC₅₀: 1.8 µM (for inhibition of CCL1 binding).[1][2]Demonstrates biased agonism; Gβγ signaling does not contribute to cell migration induced by ZK756326, unlike the endogenous ligand CCL1.[7]
Naphthalene-Sulfonamides Small Molecule Antagonist / Inverse AgonistInhibit CCL1-induced activation of CCR8.[8] Some act as potent inverse agonists, reducing the constitutive activity of the receptor.[8]IC₅₀: 2 nM (NS-15, in calcium release assay); EC₅₀: 1.7 to 23 nM (as inverse agonists).[8]The chemical structure significantly impacts the balance between antagonist and inverse agonist activity.[8] Novel derivatives show IC₅₀ values in the nM range in both binding and calcium mobilization assays.[9]
S-531011 Humanized Monoclonal AntibodyAntagonist that neutralizes CCR8-mediated signaling and induces potent antibody-dependent cell-mediated cytotoxicity (ADCC) of CCR8+ cells.[5][10]Selectively binds human CCR8 and effectively neutralizes CCL1-CCR8 signaling.[11]Reduces tumor-infiltrating CCR8+ Tregs and shows potent anti-tumor activity in human-CCR8 knock-in mouse models, especially in combination with anti-PD-1 therapy.[5][10]
ABT-863 VHH-Fc Fusion AntibodyInverse agonist that blocks both CCL1-dependent and basal, ligand-independent receptor signaling without depleting CCR8+ cells.[12][13]Displays potent and highly selective CCR8 binding.[12]Demonstrates significant tumor growth inhibition in mouse models as a monotherapy and in combination with anti-PD-1, suggesting a potentially safer mechanism of action by modulating Treg function without depletion.[13][14][15]

Proposed Experimental Validation of ZK756326 using a CCR8 Knockout Model

The following protocols are designed to definitively validate that the agonist activity of ZK756326 is mediated through CCR8.

Principle of Validation

The experimental design hinges on a direct comparison of ZK756326's effects on wild-type (WT) animals or cells versus their CCR8 knockout (KO) counterparts. An effect that is present in the WT group but absent or significantly attenuated in the KO group can be attributed to a CCR8-dependent mechanism.

In Vitro Validation: Calcium Mobilization Assay

Objective: To confirm that ZK756326-induced calcium flux is dependent on the presence of the CCR8 receptor on immune cells.

Experimental Protocol:

  • Cell Isolation: Isolate primary T cells (or a specific subset known to express CCR8, such as Tregs) from the spleens or lymph nodes of both WT and CCR8 KO mice.

  • Cell Culture: Culture the isolated cells under appropriate conditions.

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometric imaging plate reader or a flow cytometer.

  • Agonist Stimulation: Add varying concentrations of this compound to the cells. As a positive control, add the natural CCR8 ligand, CCL1. A non-specific GPCR agonist can be used as a negative control.

  • Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by recording the fluorescence intensity over time.

  • Data Analysis: Compare the dose-response curves of ZK756326-induced calcium flux between WT and CCR8 KO cells.

Expected Outcome: ZK756326 and CCL1 will induce a robust, dose-dependent increase in intracellular calcium in WT T cells. This effect will be absent in T cells isolated from CCR8 KO mice.

In Vivo Validation: T Cell Migration Model

Objective: To determine if ZK756326 can induce the migration of CCR8-expressing T cells in vivo in a receptor-dependent manner.

Experimental Protocol:

  • Animal Groups: Use age- and sex-matched wild-type (WT) and CCR8 KO mice.

  • Treatment Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection). A vehicle control group for both WT and KO mice should be included.

  • Tissue Collection: At a predetermined time point after administration (e.g., 6-24 hours), euthanize the mice and collect relevant tissues where CCR8+ cells are known to migrate, such as peripheral lymph nodes, skin, or specific inflammatory sites if an inflammation model is induced.

  • Cell Isolation and Analysis: Prepare single-cell suspensions from the collected tissues.

  • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4) and other relevant markers to identify the target population.

  • Quantification: Quantify the number and proportion of T cells in the target tissues for each experimental group.

Expected Outcome: In WT mice, administration of ZK756326 will lead to a significant increase in the accumulation of T cells in the target tissue compared to the vehicle control. This effect will be significantly diminished or completely absent in the CCR8 KO mice, demonstrating that the observed cell migration is CCR8-dependent.

Visualizing Pathways and Workflows

CCR8 Agonist Signaling Pathway

CCR8_Signaling cluster_cytosol Cytosol ZK756326 ZK756326 (Agonist) CCR8 CCR8 Receptor ZK756326->CCR8 Binds G_protein Gi/o Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Responses (e.g., Migration, Chemotaxis) Ca_release->Cell_Response PKC->Cell_Response KO_Validation_Workflow cluster_groups Experimental Groups cluster_treatment Treatment WT_mice Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT_mice->WT_Vehicle WT_ZK WT + ZK756326 WT_mice->WT_ZK KO_mice CCR8 Knockout (KO) Mice KO_Vehicle KO + Vehicle KO_mice->KO_Vehicle KO_ZK KO + ZK756326 KO_mice->KO_ZK Assay Perform In Vitro / In Vivo Assay (e.g., Calcium Flux, Cell Migration) WT_Vehicle->Assay WT_ZK->Assay KO_Vehicle->Assay KO_ZK->Assay Data Data Collection & Analysis Assay->Data Conclusion Conclusion on CCR8-Mediated Activity Data->Conclusion Logic_Diagram cluster_observations Experimental Observations Hypothesis Hypothesis: ZK756326 activity is mediated by CCR8 WT_Effect Observation in WT: ZK756326 causes Biological Effect 'X' Hypothesis->WT_Effect Predicts KO_Effect Observation in CCR8 KO: ZK756326 does NOT cause Biological Effect 'X' Hypothesis->KO_Effect Predicts Conclusion Conclusion: Hypothesis is Validated WT_Effect->Conclusion If also... KO_Effect->Conclusion Invalidation Conclusion: Hypothesis is Invalidated (Off-target effects exist) KO_Effect->Invalidation If Effect 'X' is still observed

References

Navigating CCR8 Agonism: A Comparative Guide to ZK756326 Dihydrochloride and its Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complex roles of specific biological targets. This guide provides a comprehensive comparison of ZK756326 dihydrochloride (B599025), a widely used nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), with its alternatives. It aims to objectively present their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable compound for your research needs.

ZK756326 dihydrochloride has been instrumental in probing the function of CCR8, a G protein-coupled receptor implicated in immune regulation, inflammatory diseases, and cancer. However, like many small molecule probes, it possesses limitations that researchers must consider. This guide will delve into these limitations and present viable alternatives, offering a clearer path for robust and reproducible scientific inquiry.

Performance Comparison of CCR8 Modulators

The following table summarizes the key performance indicators of this compound and its primary alternatives. It is important to note that direct head-to-head comparisons in single studies are limited; therefore, the presented data is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

CompoundTypeTargetPotency (IC₅₀/EC₅₀)Key Limitations
This compound AgonistCCR8IC₅₀: 1.8 µM (I-309 binding inhibition)Off-target activity at several serotonergic (5-HT) and adrenergic (α2A) receptors.
LMD-009 AgonistCCR8EC₅₀: 11-87 nM (Inositol phosphate (B84403) accumulation, Calcium release)Limited commercial availability and in vivo data compared to ZK756326.
CCL1 (I-309) AgonistCCR8Endogenous LigandPleiotropic effects, potential for engaging other receptors, and challenges in production and stability.
R243 AntagonistCCR8-Blocks CCR8 signaling, not suitable for studying agonistic effects.

Understanding the CCR8 Signaling Axis

Activation of CCR8 by an agonist like ZK756326 initiates a cascade of intracellular events. The receptor primarily couples to the Gi class of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This G protein activation also leads to the mobilization of intracellular calcium, a key event in many cellular responses. Furthermore, agonist binding can trigger the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor internalization.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane CCR8 CCR8 G_protein Gi/o CCR8->G_protein Activates beta_arrestin β-Arrestin CCR8->beta_arrestin Recruits Agonist ZK756326 or CCL1 Agonist->CCR8 Binds AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK

CCR8 Signaling Pathway

Experimental Protocols

To facilitate the direct comparison and replication of studies involving CCR8 modulators, detailed protocols for two key functional assays are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of CCR8 signaling.

Materials:

  • Cells expressing CCR8 (e.g., HEK293-CCR8, CHO-CCR8, or primary T cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds (this compound, LMD-009, etc.)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling

Procedure:

  • Cell Seeding: Seed CCR8-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds in HBSS.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for each well.

    • Use the automated liquid handling to add the test compounds to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of a CCR8 agonist to induce directed cell migration, a primary physiological function of chemokines and their receptors.

Materials:

  • CCR8-expressing migratory cells (e.g., T cell lines, primary lymphocytes)

  • Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with appropriate pore size)

  • Chemoattractants (this compound, LMD-009, CCL1)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell staining and quantification reagents (e.g., Calcein AM, DAPI)

  • Microscope or plate reader for quantification

Procedure:

  • Chamber Preparation: Place the Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add the assay medium containing different concentrations of the chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend the CCR8-expressing cells in the assay medium and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Staining and Quantification:

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope. Alternatively, use a fluorescent dye to label the cells and quantify the fluorescence using a plate reader.

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to generate a chemotactic dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for comparing the activity of different CCR8 modulators.

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture CCR8-expressing cells Calcium_Assay Intracellular Calcium Mobilization Assay Cell_Culture->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay Cell_Culture->Chemotaxis_Assay Compound_Prep Prepare serial dilutions of ZK756326, LMD-009, etc. Compound_Prep->Calcium_Assay Compound_Prep->Chemotaxis_Assay Dose_Response Generate Dose-Response Curves Calcium_Assay->Dose_Response Chemotaxis_Assay->Dose_Response EC50_Calc Calculate EC₅₀ values Dose_Response->EC50_Calc Comparison Compare Potency and Efficacy EC50_Calc->Comparison

Generalized Experimental Workflow

Conclusion

This compound remains a valuable tool for investigating CCR8 biology. However, its noted off-target activities necessitate careful experimental design and data interpretation. For studies requiring higher selectivity, alternatives like LMD-009 may offer a more specific pharmacological probe, although its availability and in vivo characterization are less extensive. The choice of the appropriate CCR8 modulator will ultimately depend on the specific research question, the experimental model, and the required level of selectivity. By providing a clear comparison and detailed methodologies, this guide aims to empower researchers to make informed decisions and advance our understanding of the critical role of CCR8 in health and disease.

Evaluating the Biased Agonism of ZK756326 Dihydrochloride at the CCR8 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of ZK756326 dihydrochloride's agonistic properties at the C-C chemokine receptor 8 (CCR8), a promising therapeutic target in immuno-oncology and autoimmune diseases.[1] We delve into the concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, leading to distinct cellular responses.[2][3] This phenomenon is crucial in drug development for designing molecules with specific therapeutic effects while minimizing adverse reactions.[4]

Introduction to CCR8 and its Ligands

CCR8 is a G protein-coupled receptor (GPCR) primarily expressed on regulatory T cells (Tregs) within the tumor microenvironment, making it a key target for cancer immunotherapy.[5][6] Its endogenous ligand is C-C motif chemokine ligand 1 (CCL1).[7] ZK756326 dihydrochloride (B599025) is a nonpeptide small molecule agonist of CCR8.[8][9][10] This guide compares the signaling profile of ZK756326 with the natural chemokine ligand hCCL1 and other synthetic ligands to elucidate its biased signaling properties.

Comparative Analysis of Ligand-Induced CCR8 Signaling

The activation of CCR8 by different agonists can trigger multiple downstream signaling cascades, including G protein-dependent pathways (leading to calcium mobilization and inhibition of cAMP accumulation) and G protein-independent pathways (such as β-arrestin recruitment).[1] Studies have revealed that small molecule agonists like ZK756326 can induce a different signaling signature compared to the endogenous chemokine CCL1, categorizing them as biased agonists.[1]

The following table summarizes the potency and efficacy of this compound and other key CCR8 ligands across different signaling assays. This data is essential for quantifying the bias of each compound.

LigandAssayParameterValueReference
This compound hCCL1 Binding InhibitionIC501.8 µM[8][9]
Calcium MobilizationEC50245 nM[11]
hCCL1 Calcium MobilizationEC500.46 nM[12]
β-arrestin 1 RecruitmentEC501.8 nM[12]
Cell MigrationEC500.12 nM[12]
vCCL1 Calcium MobilizationEC500.29 nM[12]
β-arrestin 1 RecruitmentEC501.1 nM[12]
Cell MigrationEC500.21 nM[12]
AZ6 Calcium MobilizationEC501.2 µM[12]
β-arrestin 1 RecruitmentEC500.28 µM[12]
Cell MigrationEC500.81 µM[12]

Note: IC50 and EC50 values represent the concentration of the ligand that elicits a half-maximal inhibitory or stimulatory response, respectively. A lower value indicates higher potency.

CCR8 Signaling Pathways

The diagram below illustrates the major signaling pathways activated by CCR8 upon agonist binding. Biased agonists may preferentially activate one pathway over the other.

CCR8_Signaling_Pathways cluster_receptor Cell Membrane cluster_g_protein G Protein-Dependent cluster_arrestin G Protein-Independent CCR8 CCR8 G_protein Gαi / Gαq CCR8->G_protein Activation GRK GRK CCR8->GRK Phosphorylation by PLC Phospholipase C G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Mobilization Calcium Mobilization IP3_DAG->Ca_Mobilization cAMP ↓ cAMP AC->cAMP P_CCR8 P-CCR8 GRK->P_CCR8 beta_Arrestin β-Arrestin P_CCR8->beta_Arrestin Recruitment Internalization Receptor Internalization beta_Arrestin->Internalization Signaling_Scaffold Signaling Scaffold (e.g., ERK) beta_Arrestin->Signaling_Scaffold Agonist ZK756326 hCCL1 Agonist->CCR8 Binding

CCR8 signaling pathways initiated by agonist binding.

Experimental Workflow for Assessing Biased Agonism

The following diagram outlines a typical experimental workflow to evaluate the biased agonism of a compound like ZK756326 at the CCR8 receptor.

Biased_Agonism_Workflow cluster_cell_culture Cell Line Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Line Select cell line expressing CCR8 (e.g., U87.CD4.hCCR8) Binding_Assay Radioligand Binding Assay (Determine Ki or IC50) Cell_Line->Binding_Assay G_Protein_Assay Calcium Mobilization Assay (Measure EC50 and Emax) Cell_Line->G_Protein_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Measure EC50 and Emax) Cell_Line->Arrestin_Assay Migration_Assay Cell Migration Assay (Measure chemotaxis) Cell_Line->Migration_Assay Dose_Response Generate dose-response curves Binding_Assay->Dose_Response G_Protein_Assay->Dose_Response Arrestin_Assay->Dose_Response Migration_Assay->Dose_Response Bias_Calculation Calculate bias factor (e.g., using Black and Leff operational model) Dose_Response->Bias_Calculation Comparison Compare signaling profiles of ZK756326 and reference ligands Bias_Calculation->Comparison

Experimental workflow for evaluating biased agonism.

Experimental Protocols

  • Cell Preparation: U87.CD4 cells stably expressing human CCR8 (U87.CD4.hCCR8) are seeded into 96-well plates and cultured overnight.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Serial dilutions of ZK756326 or other agonists are prepared. The baseline fluorescence is measured before the addition of the compounds.

  • Signal Detection: Changes in intracellular calcium concentration are measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR).[8]

  • Data Analysis: The dose-dependent increase in fluorescence is analyzed to determine the EC50 and Emax values for each compound.

  • Assay Principle: This assay often utilizes a technology like PathHunter® (DiscoverX) where β-arrestin is fused to an enzyme fragment (ProLink™) and the GPCR is fused to the larger enzyme acceptor (EA). Agonist-induced β-arrestin recruitment to the receptor brings the enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.

  • Cell Plating: Cells co-expressing the CCR8-EA and β-arrestin-ProLink fusion proteins are plated in 96-well plates.

  • Compound Incubation: Cells are incubated with varying concentrations of ZK756326 or other ligands for a specified period (e.g., 90 minutes).

  • Signal Measurement: The detection reagent is added, and the chemiluminescent signal is read using a plate reader.

  • Data Analysis: Dose-response curves are generated to calculate the EC50 and Emax for β-arrestin recruitment.

  • Chamber Setup: A chemotaxis chamber (e.g., Transwell®) with a porous membrane is used. The lower chamber is filled with media containing different concentrations of the agonist.

  • Cell Seeding: CCR8-expressing cells are placed in the upper chamber.

  • Incubation: The chamber is incubated for several hours to allow cell migration towards the agonist gradient.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

  • Data Analysis: The number of migrated cells is plotted against the agonist concentration to determine the chemotactic potency and efficacy.

Conclusion

The available data indicates that this compound acts as a biased agonist at the CCR8 receptor. While it is a full agonist for calcium mobilization, its profile for other downstream events like β-arrestin recruitment and cell migration differs from that of the endogenous ligand hCCL1.[1] Specifically, small molecule agonists like ZK756326 have shown higher efficacy in β-arrestin 1 recruitment, which occurs independently of Gαi signaling.[1] In contrast, hCCL1-induced cell migration is highly dependent on Gβγ signaling, a dependency not observed for ZK756326.[1] Understanding these differences is critical for the rational design of CCR8-targeting therapeutics with desired functional selectivity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the nuanced pharmacology of ZK756326 and other CCR8 modulators.

References

A Comparative Analysis: The CCR8 Agonist ZK756326 Dihydrochloride Versus First-Generation CCR8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of molecular probes is critical for advancing therapeutic discovery. This guide provides a detailed comparison of ZK756326 dihydrochloride (B599025), a nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), with first-generation small molecule CCR8 inhibitors. This analysis is supported by available experimental data to delineate their distinct pharmacological profiles.

Initially, it is crucial to clarify a fundamental difference: ZK756326 dihydrochloride is a CCR8 agonist, meaning it activates the receptor. In contrast, the compounds referred to as "first-generation CCR8 inhibitors" are antagonists, which block the receptor's activity. This distinction is paramount in their respective applications in research and potential therapeutic development.

Performance and Properties: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and representative first-generation CCR8 antagonists. It is important to note that these values are derived from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: Profile of this compound (CCR8 Agonist)

ParameterValueCell LineAssay Type
IC50 (CCL1 Binding Inhibition) 1.8 µM[1][2][3]U87 cells expressing human CCR8[1]Radioligand Binding Assay
Functional Activity Full Agonist[1][3]Cells expressing human CCR8[1]Calcium Mobilization, Extracellular Acidification

Table 2: Profile of Select First-Generation CCR8 Antagonists

CompoundClassIC50 (CCL1-induced Ca2+ release)SelectivityKey Characteristics
NS-15 Naphthalene (B1677914) Sulfonamide2.43 nM[4]HighPotent antagonist, but not orally bioavailable[5]
AZ084 DiazaspiroundecaneNanomolar range[6]ExcellentImproved physicochemical properties over earlier antagonists[6]
IPG7236 BenzenesulfonamideNanomolar range[7][8]Potent and SelectiveFirst small molecule CCR8 antagonist to enter clinical trials[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental setups, the following diagrams are provided.

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL1 CCL1 (Ligand) CCR8 CCR8 CCL1->CCR8 Binds & Activates ZK756326 ZK756326 (Agonist) ZK756326->CCR8 Binds & Activates Antagonist First-Gen Inhibitor (Antagonist) Antagonist->CCR8 Binds & Blocks G_protein Gαi Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Downstream Downstream Signaling (e.g., ERK phosphorylation, Chemotaxis) Ca_release->Downstream

Caption: CCR8 signaling pathway activation by agonists and inhibition by antagonists.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay b_start Start b_cells Incubate CCR8-expressing cells with radiolabeled CCL1 b_start->b_cells b_competitor Add unlabeled competitor (e.g., ZK756326 or Antagonist) b_cells->b_competitor b_wash Wash to remove unbound ligand b_competitor->b_wash b_measure Measure remaining radioactivity b_wash->b_measure b_end Determine IC50 b_measure->b_end c_start Start c_cells Load CCR8-expressing cells with a Ca²⁺-sensitive dye c_start->c_cells c_agonist Add agonist (e.g., ZK756326 or CCL1) c_cells->c_agonist c_measure Measure fluorescence change (FLIPR) c_agonist->c_measure c_end Determine EC50 or inhibition c_measure->c_end

Caption: Simplified workflows for key in vitro pharmacological assays.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison. Specific details may vary between publications.

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to CCR8 by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Cell Preparation: U87 MG cells stably expressing human CCR8 are cultured and harvested.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Competition: A constant concentration of radiolabeled CCL1 (e.g., ¹²⁵I-CCL1) is added to each well.

  • A range of concentrations of the unlabeled test compound (e.g., ZK756326 or an antagonist) is then added to compete for binding to the receptor.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound radioligand is removed by washing the cells.

  • Measurement: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

Calcium Mobilization Assay

Objective: To measure the ability of a compound to activate CCR8 and induce an intracellular calcium flux.

Methodology:

  • Cell Preparation: Cells expressing CCR8 (e.g., U87-CCR8 or CHO-CCR8) are plated in a 96-well or 384-well black-walled, clear-bottom plate and cultured overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately one hour at 37°C. This dye exhibits a significant increase in fluorescence upon binding to free intracellular calcium.

  • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compound (agonist or antagonist) is added to the wells by the instrument's integrated pipettor. For antagonist testing, the antagonist is typically pre-incubated with the cells before the addition of an agonist like CCL1.

  • Fluorescence Measurement: The FLIPR measures the change in fluorescence intensity in real-time immediately after the addition of the compound.

  • Data Analysis: The increase in fluorescence corresponds to the mobilization of intracellular calcium. For agonists, a dose-response curve is generated to determine the EC50 value (the concentration that elicits 50% of the maximal response). For antagonists, the IC50 value for the inhibition of agonist-induced calcium flux is calculated.

Concluding Remarks

This compound and first-generation CCR8 inhibitors represent two distinct classes of pharmacological tools for studying CCR8. ZK756326, as a full agonist, is valuable for investigating the downstream consequences of CCR8 activation. In contrast, first-generation antagonists, such as the naphthalene sulfonamides and diazaspiroundecanes, have been instrumental in exploring the therapeutic potential of blocking CCR8 signaling, particularly in the context of cancer immunotherapy by targeting regulatory T cells in the tumor microenvironment. The evolution from early tool compounds with suboptimal properties to clinically investigated molecules like IPG7236 highlights the progress in the development of CCR8-targeted therapeutics. Researchers should carefully consider the agonist versus antagonist nature of these compounds when designing experiments to probe the biology of CCR8.

References

Safety Operating Guide

Proper Disposal of ZK756326 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like ZK756326 dihydrochloride (B599025) are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of ZK756326 dihydrochloride, a nonpeptide chemokine receptor agonist for the CC chemokine receptor CCR8, intended for research use only.[1][2] Due to the limited availability of specific safety and toxicity data for this compound, a cautious approach based on established best practices for handling research-grade chemicals of unknown hazards is mandated.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 1780259-94-0[1]
Molecular Formula C21H30Cl2N2O3[1]
Molecular Weight 429.38 g/mol [1]
Purity 99.87%[1]

Hazard Assessment and Safety Precautions

General safety precautions when handling this compound include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.

  • Ingestion: Do not ingest. If accidental ingestion occurs, seek immediate medical attention.

Step-by-Step Disposal Procedures

The proper disposal of this compound, whether in its pure form or in solution, must be conducted in accordance with local, state, and federal regulations for hazardous waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be treated as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

2. Waste Collection and Storage:

  • Solid Waste: Collect pure, unused this compound and contaminated solids (e.g., paper towels, gloves) in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and quantity of the waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety department is the primary point of contact for the final disposal of hazardous chemical waste. They will provide specific instructions and arrange for the collection and disposal of the waste in compliance with all regulations.

  • Incineration: For many research-grade organic compounds with unknown toxicity, high-temperature incineration by a licensed hazardous waste disposal facility is the preferred method of disposal. This ensures the complete destruction of the compound.

  • Do NOT Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

  • Do NOT Dispose in Regular Trash: All materials contaminated with this compound must be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 In the Laboratory cluster_1 Disposal Coordination cluster_2 Final Disposition start This compound (Pure compound or in solution) ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (Unused chemical, contaminated labware, spent solutions) ppe->waste_gen segregate Segregate Waste (Solid vs. Liquid) waste_gen->segregate label_waste Label Waste Container ('Hazardous Waste', 'this compound') segregate->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup transport EHS transports waste to licensed facility pickup->transport incinerate High-temperature incineration transport->incinerate end Proper Disposal Complete incinerate->end

A flowchart outlining the proper disposal procedure for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.